molecular formula C8H5BrN2O B2656337 5-bromo-1H-indazole-3-carbaldehyde CAS No. 201227-38-5

5-bromo-1H-indazole-3-carbaldehyde

Cat. No.: B2656337
CAS No.: 201227-38-5
M. Wt: 225.045
InChI Key: ILGTYHMEQSSHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.045. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGTYHMEQSSHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942152
Record name 5-Bromo-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201227-38-5
Record name 5-Bromo-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Characterization of 5-bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique molecular architecture, featuring an indazole core functionalized with both a reactive aldehyde group and a bromine atom, renders it an exceptionally versatile intermediate. This guide provides an in-depth examination of the physical and chemical properties of this compound, with a primary focus on its physical appearance as an indicator of purity and stability. For researchers in medicinal chemistry and drug development, where this compound is a key precursor for synthesizing kinase inhibitors and other therapeutic agents, a thorough understanding of its characteristics is paramount.[1][2][3] It also finds applications in the development of agrochemicals and advanced materials, such as those used in organic light-emitting diodes (OLEDs).[1] This document offers field-proven insights into its appearance, handling, and characterization, ensuring its effective utilization in research and development workflows.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 201227-38-5[1][4][5]
Molecular Formula C₈H₅BrN₂O[1][2][4][5]
Molecular Weight 225.04 g/mol [1][2][4]
Appearance Brown solid, Brown powder[1][2][4][6]
Purity (Typical) ≥ 97%[1][2]
Storage Conditions Store at 0 - 8 °C[1][2]
MDL Number MFCD06738287[1][5]

In-Depth Analysis of Physical Appearance

The physical appearance of a chemical is the first line of assessment in any laboratory setting. For this compound, the consistently reported appearance is that of a brown solid or brown powder .[1][2][4][6]

Color and Morphology
  • Expected Color: The characteristic brown hue is a reliable indicator of the compound. The intensity of the color can, however, vary from a lighter tan to a deeper brown. This variation is often linked to the purity of the material.

  • Causality of Color: The brown color arises from the compound's molecular structure, which contains a conjugated system of electrons across the bicyclic indazole ring and the aldehyde group. This extended π-system absorbs light in the visible spectrum, resulting in the observed color. Impurities from the synthesis, particularly oxidation byproducts or residual starting materials, can darken the solid. For instance, a synthesis starting from 5-bromoindole via nitrosation may yield various colored side-products if not performed under optimal conditions.[3][6]

  • Physical Form: In its purified state, the compound typically exists as a microcrystalline powder. The particle size can influence the perceived color and handling properties. A finer powder may appear lighter and can be more prone to static, requiring careful handling to avoid inhalation.

Factors Influencing Appearance

The final appearance of this compound is a direct consequence of its synthetic and purification pathway.

  • Synthesis Route: One common synthesis involves the oxidation of (5-bromo-1H-indazol-3-yl)methanol using manganese dioxide.[4] Another established method is the direct nitrosation of 5-bromoindole.[6] The choice of reagents and reaction conditions in these protocols directly impacts the impurity profile and, consequently, the final color of the product.

  • Purification Efficacy: Post-synthesis purification is critical. Column chromatography on silica gel is frequently employed to isolate the pure compound.[6] Inadequate purification can leave colored impurities, resulting in a darker, less uniform solid. The synthesis described by ChemicalBook, for instance, yields a brown solid after filtration and drying under vacuum.[4]

  • Storage and Stability: Proper storage is essential for maintaining the compound's integrity. It is recommended to store this compound at 0 - 8 °C in a tightly sealed container to protect it from light, moisture, and air.[1][2] Aldehydes are susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid (5-bromo-1H-indazole-3-carboxylic acid), potentially altering the physical appearance over time.

Analytical Characterization Workflow

Visual inspection is a preliminary step. For definitive identification and quality control, a multi-technique analytical approach is non-negotiable. The workflow diagram below illustrates the logical progression from synthesis to final characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_validation Final Validation synthesis Synthesis via Nitrosation of 5-Bromoindole purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product visual Visual Inspection (Color, Form) purification->visual Purified Solid nmr ¹H NMR Spectroscopy (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight Verification) purification->ms ir IR Spectroscopy (Functional Group ID) purification->ir visual->nmr Preliminary Check final Validated Compound (Purity ≥ 97%) nmr->final Data Concordance ms->final Data Concordance ir->final Data Concordance

Caption: Workflow from synthesis to final validation of this compound.

Spectroscopic Data
  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the molecular structure. The proton NMR spectrum provides definitive evidence of the compound's identity.

    • Reported ¹H NMR Data (300 MHz, DMSO-d₆): δ 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, J = 1.5 Hz, 1H, Ar-H), 7.71 (d, J = 8.8 Hz, 1H, Ar-H), 7.63 (dd, J = 1.5, 8.8 Hz, 1H, Ar-H).[4]

    • Interpretation: The broad singlet at 14.37 ppm is characteristic of the acidic indazole N-H proton. The singlet at 10.18 ppm confirms the presence of the aldehyde proton. The downfield aromatic signals are consistent with the substituted indazole ring system.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound (C₈H₅BrN₂O), the expected monoisotopic mass is approximately 223.96 g/mol . Electrospray ionization (ESI-MS) would typically show a protonated molecule [M+H]⁺ at m/z 225, consistent with experimental findings.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹, and an N-H stretching band around 3200-3400 cm⁻¹.

Experimental Protocol: Synthesis and Handling

Trustworthiness in chemical synthesis comes from robust and reproducible protocols. The following is a representative procedure for the synthesis of this compound, adapted from published methods.[3][6]

Synthesis via Nitrosation of 5-Bromoindole

This procedure highlights the direct conversion of an indole to the corresponding indazole-3-carboxaldehyde.

Reagents and Equipment:

  • 5-Bromoindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2N aqueous solution)

  • Acetone

  • Water (deionized)

  • Reaction flask with magnetic stirrer and cooling bath

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer, dissolve 5-bromoindole (1 equivalent) in acetone. Cool the solution to between -10 °C and 0 °C using an ice-salt bath.

  • Nitrosating Agent Preparation: Separately, prepare a solution of sodium nitrite (8 equivalents) in water.

  • Addition: While vigorously stirring the cooled indole solution, add the aqueous sodium nitrite solution dropwise, ensuring the internal temperature does not exceed 20 °C.[4]

  • Acidification: Following the addition of nitrite, slowly add a 2N aqueous HCl solution, again maintaining the internal temperature between 0 °C and 20 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-3 hours) or until reaction completion is confirmed by TLC.[4][6]

  • Work-up and Isolation: Concentrate the solution under reduced pressure to remove the acetone. The resulting solid precipitate is collected by filtration.

  • Purification: The crude solid can be further purified by washing with a cold solvent like dichloromethane (DCM) or by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to yield the pure this compound as a brown solid.[4][6]

Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling significant quantities, a dust mask or respirator is recommended to prevent inhalation.[7][10]

  • Engineering Controls: Use a chemical fume hood to minimize exposure to dust. Ensure an eyewash station and safety shower are readily accessible.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, refrigerated at 0 - 8 °C.[1][2]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable container for disposal.[7]

Conclusion

This compound is a valuable synthetic intermediate whose utility is predicated on its purity and stability. Its characteristic appearance as a brown, crystalline solid serves as an important first-pass indicator of quality. However, this visual assessment must be supported by a robust analytical workflow, including NMR and mass spectrometry, to confirm structural integrity and purity. By understanding the interplay between the synthesis and purification methods and the final physical properties of the compound, researchers can ensure the reliability and reproducibility of their experimental outcomes, ultimately accelerating progress in drug discovery and material science.

References

A Technical Guide to the Biological Potential of 5-Bromo-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1] Its derivatives are known to possess a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Several FDA-approved drugs, such as the antiemetic Granisetron and the anticancer kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[4][5][6]

The compound 5-bromo-1H-indazole-3-carbaldehyde serves as a particularly valuable and versatile intermediate in the synthesis of novel indazole derivatives.[7][8] The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling extensive structural diversification, while the carbaldehyde group at the 3-position is a key functional group for generating a wide array of derivatives, such as Schiff bases, carboxamides, and others.[9][10] This guide provides an in-depth exploration of the biological activities of derivatives synthesized from this key intermediate, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding for researchers in drug development.

Part 1: Anticancer Activity - Targeting Dysregulated Cell Signaling

The uncontrolled cell proliferation characteristic of cancer is often driven by mutations in protein kinases, which are key regulators of cellular signaling pathways.[5] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. The indazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[4][5]

Mechanism of Action: Kinase Inhibition

Derivatives of 5-bromo-1H-indazole are frequently designed to function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signaling cascade. A number of indazole-based drugs target key kinases involved in angiogenesis and tumor growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-like Kinase 4 (PLK4).[11][12] For example, the indazole-based drug Axitinib is a potent inhibitor of VEGFR, and has also shown activity against PLK4.[12][13]

The molecular design often involves modifying the core structure to achieve specific interactions with the kinase's active site. For instance, substitutions at the 5-position, made possible by the bromo group, can be tailored to explore deeper pockets within the enzyme, enhancing both potency and selectivity.[9]

PLK4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PLK4 PLK4 Growth_Factor_Receptor->PLK4 Activates Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Regulates Aneuploidy Aneuploidy PLK4->Aneuploidy Dysregulation leads to Apoptosis Apoptosis PLK4->Apoptosis Inhibition promotes Cell_Cycle_Progression Cell Cycle Progression Centrosome_Duplication->Cell_Cycle_Progression Proliferation Tumor Proliferation & Growth Cell_Cycle_Progression->Proliferation Indazole_Derivative Indazole Derivative (e.g., C05) Indazole_Derivative->PLK4 Inhibits Anti_Inflammatory_Workflow Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid via Phospholipase A2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Pro-inflammatory Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Indazole_Schiff_Base Indazole Schiff Base Derivative Indazole_Schiff_Base->COX2_Enzyme Inhibits Phospholipase_A2 Phospholipase A2 Pro_inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Pro_inflammatory_Stimuli->Phospholipase_A2 Activates Antimicrobial_Screening_Workflow A Synthesize Library of This compound Derivatives B Primary Screening: Disk Diffusion or Well Diffusion Assay A->B C Select Active Compounds (Zone of Inhibition > Threshold) B->C G Inactive Compounds B->G No significant zone of inhibition D Secondary Screening: Determine Minimum Inhibitory Concentration (MIC) via Broth Dilution C->D E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E F Lead Compound Identification E->F H Mechanism of Action Studies (e.g., Molecular Docking, Enzyme Assays) F->H

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-bromo-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The quest for novel therapeutics in oncology and inflammatory diseases has consistently highlighted the importance of small molecule kinase inhibitors. Within this landscape, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique bicyclic aromatic system provides a versatile template for designing potent and selective inhibitors that target the ATP-binding site of various protein kinases. 5-bromo-1H-indazole-3-carbaldehyde is a key synthetic intermediate, offering a strategic starting point for the development of a diverse library of indazole derivatives.[3][4] The bromine atom at the 5-position and the carbaldehyde at the 3-position serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity profiles.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of novel compounds derived from this compound. We will delve into the rationale for prioritizing specific kinase families, provide detailed, field-proven experimental protocols for target identification and validation, and illustrate the underlying biological pathways.

Prioritizing Kinase Families: High-Probability Targets for Indazole Derivatives

An extensive body of literature demonstrates that the indazole core is particularly effective at targeting several key kinase families implicated in cancer pathogenesis. Based on the SAR of existing indazole-based inhibitors, the following kinase families represent high-priority targets for derivatives of this compound:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Several indazole-based compounds have shown potent anti-angiogenic properties through the inhibition of VEGFR-2.[5][6][7]

  • Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a crucial role in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Indazole derivatives have been successfully designed as potent inhibitors of Aurora kinases.[1][8][9][10]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in a variety of cancers. The indazole scaffold has proven to be a valuable starting point for the development of potent and selective FGFR inhibitors.[11][12][13][14]

The substitution at the 3-position of the indazole ring, directly accessible from the carbaldehyde of the parent compound, is critical for engaging with the hinge region of the kinase ATP-binding pocket. Modifications at this position, often involving the introduction of substituted phenyl rings, amides, or ureas, can significantly influence binding affinity and selectivity across these kinase families.[1]

Experimental Workflow for Target Identification and Validation

G cluster_identification Target Identification cluster_validation Target Validation kinase_profiling Kinase Profiling (Broad Panel) cetsa Cellular Thermal Shift Assay (CETSA) kinase_profiling->cetsa Validate Hits affinity_proteomics Affinity Chromatography- Mass Spectrometry affinity_proteomics->cetsa Validate Hits binding_kinetics Binding Affinity & Kinetics (SPR/ITC) cetsa->binding_kinetics Quantify Interaction cell_based_assays Cell-Based Functional Assays binding_kinetics->cell_based_assays Confirm Cellular Activity lead_compound Novel Indazole Derivative lead_compound->kinase_profiling Initial Screen lead_compound->affinity_proteomics Unbiased Screen

Figure 1: A comprehensive workflow for the identification and validation of therapeutic targets for novel indazole derivatives.
Part 1: Initial Target Identification

The initial phase focuses on generating a preliminary list of potential protein targets using both broad, panel-based screening and unbiased approaches.

This is a critical first step to understand the kinase inhibitory profile of the compound. Commercially available kinase profiling services offer panels of hundreds of purified kinases, providing a rapid assessment of potency and selectivity.

Experimental Protocol: Luminescence-Based Kinase Activity Assay [5][6][15]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound stock to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare the specific kinase, substrate, and ATP solutions in the reaction buffer. The ATP concentration should be at or near the Km for each kinase.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Family Potential for Inhibition by Indazole Derivatives Key Cellular Functions
VEGFRHighAngiogenesis, vascular permeability
Aurora KinasesHighMitosis, cell cycle control
FGFRHighCell proliferation, differentiation, migration
PI3K/AKT/mTORModerateCell growth, survival, metabolism
CDKsModerateCell cycle progression

Table 1: High-priority kinase families for initial screening of this compound derivatives.

To identify potential targets beyond kinases, an unbiased chemoproteomics approach is invaluable. This involves immobilizing the compound on a solid support and using it to "pull down" interacting proteins from a cell lysate.

Experimental Protocol: Photo-Affinity Chromatography [7][16][17][18]

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) via a linker.

  • Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the probe.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cancer cell line).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the cell lysate with the probe-immobilized beads. To control for non-specific binding, include a control with beads alone and a competition control where the lysate is pre-incubated with an excess of the non-biotinylated parent compound.

    • Irradiate the samples with UV light (e.g., 365 nm) to covalently crosslink the probe to its binding partners.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are specific to the probe-treated sample and identify them by in-gel digestion followed by LC-MS/MS analysis.

Part 2: Target Validation and Characterization

Once a list of putative targets has been generated, the next crucial step is to validate these interactions in a cellular context and to quantify the binding affinity and kinetics.

CETSA is a powerful technique to confirm that a compound binds to its target in intact cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[4][14][19][20][21]

Experimental Protocol: Western Blot-Based CETSA [4][14]

  • Cell Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with the test compound at a desired concentration or with a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at high speed.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the putative target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates target engagement.

To fully characterize the interaction between the compound and its validated target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity (KD), stoichiometry (n), and kinetics (kon and koff).

Experimental Protocol: Surface Plasmon Resonance (SPR) [2][8][13][22]

  • Protein Immobilization:

    • Immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the sensor surface.

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of the compound binding to the immobilized protein.

    • After the association phase, flow buffer over the surface to monitor the dissociation of the compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [1][9][11][12][23]

  • Sample Preparation:

    • Dialyze the purified target protein and the test compound in the same buffer to minimize buffer mismatch effects.

    • Load the protein into the sample cell and the compound into the injection syringe.

  • Titration:

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Illustrative Signaling Pathways

To provide biological context, the following diagrams illustrate the central roles of our high-priority kinase targets in cancer-related signaling pathways.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Simplified VEGFR-2 signaling pathway, a key regulator of angiogenesis.

G AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

Figure 3: The roles of Aurora kinases in regulating key stages of mitosis.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the identification and validation of therapeutic targets for novel derivatives of this compound. By leveraging the known propensity of the indazole scaffold to inhibit key oncogenic kinases and employing a suite of orthogonal, state-of-the-art experimental techniques, researchers can confidently elucidate the mechanism of action of their lead compounds. The integration of kinase profiling, chemoproteomics, cellular target engagement assays, and biophysical characterization will not only identify the primary targets but also reveal potential off-target effects, which is crucial for the development of safe and effective therapeutics. The insights gained from this comprehensive target identification process will be instrumental in guiding lead optimization efforts and advancing promising indazole-based compounds towards clinical development.

References

The Strategic Deployment of 5-bromo-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged structure" due to its ability to form high-affinity interactions with a multitude of biological targets.[1][2] Within this structural class, 5-bromo-1H-indazole-3-carbaldehyde has emerged as a particularly versatile and powerful building block. Its strategic positioning of a reactive aldehyde at the C3 position and a synthetically tractable bromine atom at the C5 position provides a dual-functional platform for the rapid generation of diverse molecular libraries. This guide offers a senior scientist's perspective on the synthesis, reactivity, and strategic application of this key intermediate, with a focus on the development of potent kinase and PARP inhibitors. We will delve into the causality behind synthetic choices, provide detailed, field-tested protocols, and present a clear, actionable framework for leveraging this building block in drug discovery campaigns.

The Indazole Core: A Privileged Scaffold in Oncology

Nitrogen-containing heterocycles are fundamental components of a vast number of approved pharmaceuticals.[1] The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] The success of indazole-based drugs such as Axitinib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor) underscores the scaffold's value in oncology.[2][4] The indazole core acts as a bioisostere of indole, capable of forming crucial hydrogen bond donor-acceptor interactions within the ATP-binding pockets of kinases and the nicotinamide-binding region of PARP enzymes.[5]

Synthesis of the Core Building Block: this compound

The most efficient and scalable synthesis of this compound originates from the corresponding indole, 5-bromoindole. The key transformation is a nitrosative ring expansion, a mechanistically elegant and powerful method for converting indoles into indazoles.

Mechanism of Action: Nitrosative Ring Expansion

The conversion of an indole to a 1H-indazole-3-carboxaldehyde proceeds through a multi-step pathway that begins with the nitrosation of the electron-rich C3 position of the indole ring.[6]

dot digraph "Nitrosative_Ring_Expansion" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Mechanism of Indazole Formation.

  • Causality: The choice of acidic conditions is critical; it facilitates the in-situ formation of nitrous acid (HNO₂) and subsequently the highly electrophilic nitrosonium ion (NO⁺). The reaction is performed at low temperatures (0 °C) to manage the stability of the nitrosating species and to control the rate of the highly exothermic nitrosation step.[5][6] A slow, controlled addition of the indole to the nitrosating mixture is paramount to prevent dimerization, a common side reaction where a second indole molecule attacks the electron-deficient C2 position of the 3-nitrosoindole intermediate.[6][7]

Optimized Experimental Protocol: Synthesis from 5-Bromoindole

This protocol is an optimized procedure adapted from established literature methods, designed for high yield and purity.[5][6][8]

Materials:

  • 5-Bromoindole (1 equivalent)

  • Sodium Nitrite (NaNO₂) (8 equivalents)

  • 2N Hydrochloric Acid (HCl) (7 equivalents)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Nitrosating Mixture: In a three-necked flask equipped with a dropping funnel, thermometer, and argon inlet, dissolve NaNO₂ (8 equiv.) in a mixture of deionized water and DMF (e.g., 4 mL water, 3 mL DMF per 1 mmol of indole). Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 2N HCl (7 equiv.) to the stirred NaNO₂ solution, maintaining the temperature at 0 °C. Allow the mixture to stir under argon for 10 minutes.

  • Indole Addition: Dissolve 5-bromoindole (1 equiv.) in DMF (e.g., 3 mL per 1 mmol). Using a syringe pump, add the indole solution to the nitrosating mixture dropwise over a period of 2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to 50 °C for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and extract three times with EtOAc. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel using a petroleum ether/EtOAc (8:2) eluent to yield this compound as a brown solid (Typical yield: ~94%).[5][6]

Self-Validation: The success of this protocol is validated by the high yield and the minimization of dimeric side products, which would be observed as deep red impurities. The final product's identity and purity should be confirmed by ¹H NMR and mass spectrometry.[8]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the building block's properties is essential for its effective use.

PropertyValueReference
CAS Number 201227-38-5[8]
Molecular Formula C₈H₅BrN₂O[8]
Molecular Weight 225.04 g/mol [8]
Appearance Brown Powder[2]
Storage Store at 0 - 8 °C[2]
¹H NMR (300 MHz, DMSO-d₆) δ 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, J=1.5 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H), 7.63 (dd, J=1.5, 8.8 Hz, 1H)[8]
MS (ESI) m/z 225 (M+H)⁺[8]

Synthetic Utility: A Dual-Functionality Platform

The power of this compound lies in its two distinct reactive handles, which can be addressed sequentially or in a single pot, providing enormous synthetic flexibility.

dot digraph "Synthetic_Utility" { graph [splines=ortho, nodesep=0.7, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Key transformations of the building block.

Transformations at the C3-Aldehyde

The aldehyde group is a gateway to a wide array of functional groups essential for probing interactions with biological targets.

  • Reductive Amination: This is arguably one of the most crucial reactions for converting the aldehyde into primary, secondary, or tertiary amines. These amines can serve as key hydrogen bond donors or acceptors, or as attachment points for further diversification.

    • Expert Insight: While many reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is milder and more selective than agents like sodium cyanoborohydride, tolerating a wider range of functional groups and allowing for a one-pot procedure without the need to pre-form and isolate the imine intermediate. The reaction is typically performed in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[9]

  • Oxidation to Carboxylic Acid: Mild oxidation (e.g., using Oxone® or sodium chlorite) converts the aldehyde to the corresponding carboxylic acid. This functional group is vital for forming amides, which are prevalent in kinase inhibitors, or for acting as a key acidic pharmacophore.[10]

  • Wittig Olefination: The Wittig reaction provides access to vinyl-indazole derivatives, allowing for the extension of the scaffold and the introduction of conformational constraints. The choice of a stabilized or non-stabilized ylide dictates the stereochemical outcome (E or Z alkene).[11]

Transformations at the C5-Bromo Position

The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and heteroaryl moieties that can occupy hydrophobic pockets in target proteins.

  • Suzuki-Miyaura Coupling: This is the preeminent method for forming C-C bonds at the C5 position. The reaction of the 5-bromoindazole with a wide variety of commercially available boronic acids or esters provides rapid access to a library of 5-aryl or 5-heteroaryl indazoles.

    • Expert Insight: The choice of catalyst, base, and solvent is critical for success. A common and robust system is Pd(dppf)Cl₂ as the catalyst with a carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent mixture like DME/water or dioxane/water.[4][12] The dppf ligand is particularly effective for coupling with heteroaryl boronic acids.

Case Study: Application in Kinase Inhibitor Design (VEGFR/FGFR)

While a direct, end-to-end drug discovery campaign starting with this compound is not always published in a single source, we can construct a representative workflow based on extensive literature for closely related analogues targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), key regulators of angiogenesis implicated in tumor growth.[13][14][15]

Design Rationale

The design of indazole-based kinase inhibitors often follows a well-established pharmacophore model. The indazole core acts as the "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. Substituents at the C3 and C5 positions are then elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions, respectively, to enhance potency and selectivity.

Synthetic and Biological Evaluation Workflow

dot digraph "Drug_Discovery_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Drug discovery workflow.

Structure-Activity Relationship (SAR) Insights

Based on published data for FGFR1 inhibitors derived from an indazole scaffold, we can infer key SAR trends.[14][15]

Compound Ref.C3-Amide (R₁)C5-Aryl (R₂)FGFR1 IC₅₀ (nM)KG-1 Cell IC₅₀ (nM)
Scaffold -CO-NH-R₁-Ar-R₂--
9d 4-(4-ethylpiperazin-1-yl)phenyl3,5-dimethoxyphenyl15.0785.8
9k 4-(4-ethylpiperazin-1-yl)phenyl3,5-dichlorophenyl5.2510.6
9u 4-(4-ethylpiperazin-1-yl)phenyl3,5-dimethylphenyl3.3 468.2
9j 4-(4-ethylpiperazin-1-yl)phenyl3,5-bis(trifluoromethyl)phenyl9.8601.5

Data adapted from Ref.[14]

  • C3-Position: The 4-(4-ethylpiperazin-1-yl)benzamide moiety is a common feature in potent kinase inhibitors. The terminal basic piperazine group often enhances aqueous solubility and can form favorable interactions in the solvent-exposed region of the kinase active site.

  • C5-Position: The nature of the aryl group introduced via Suzuki coupling is critical for potency. Small, hydrophobic substituents on the phenyl ring (e.g., methyl in 9u ) appear to be optimal for fitting into the hydrophobic pocket adjacent to the hinge-binding region. Electron-withdrawing groups (dichloro in 9k ) are also well-tolerated, while larger, more polar groups (dimethoxy in 9d ) can reduce activity. This iterative process of modifying the C5-substituent is a classic lead optimization strategy enabled by the 5-bromo handle.

Target Pathway: VEGFR2 Signaling

Inhibitors developed from this scaffold often target receptor tyrosine kinases like VEGFR2. Understanding the downstream signaling is crucial for interpreting cellular assay results.

dot digraph "VEGFR2_Signaling" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

}

Caption: Simplified VEGFR2 signaling cascade.

  • Mechanism of Inhibition: The indazole-based inhibitor acts as an ATP-competitive inhibitor, binding to the intracellular kinase domain of VEGFR2. This prevents the autophosphorylation of key tyrosine residues (e.g., Y1175, Y1214) that are necessary to recruit and activate downstream signaling proteins like PLCγ and PI3K.[1][3][7] By blocking these initial phosphorylation events, the entire downstream cascade, including the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, is attenuated, leading to a reduction in endothelial cell proliferation, survival, and migration—the cellular hallmarks of angiogenesis.[1][3]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent dual functionality provides an efficient and modular platform for exploring chemical space and optimizing drug candidates. The robust synthetic routes to its formation and the well-established protocols for its subsequent modification, particularly via palladium-catalyzed cross-coupling, make it an invaluable asset in modern drug discovery. As the demand for novel, selective kinase and PARP inhibitors continues to grow, the strategic deployment of versatile building blocks like this compound will remain critical to the successful development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-bromo-1H-indazole-3-carbaldehyde in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its rigid indazole core, a known bioisostere of indole, is a "privileged scaffold" frequently found in compounds targeting a range of biological entities, most notably protein kinases. The strategic placement of a bromine atom at the 5-position and a reactive carbaldehyde group at the 3-position provides synthetic handles for the elaboration into more complex and potent drug candidates.[1][2] The bromine atom can participate in cross-coupling reactions, while the aldehyde is a versatile precursor for the synthesis of various functional groups. A thorough understanding of its spectroscopic properties is therefore not merely an academic exercise, but a fundamental prerequisite for its effective utilization in drug design and development, ensuring structural integrity and purity of synthesized molecules.

This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the rationale behind the observed spectral features. The data presented herein is a synthesis of publicly available information, intended to serve as a practical reference for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its spectroscopic signature. The molecule consists of a bicyclic aromatic system, with a bromine substituent on the benzene ring and a carbaldehyde group on the pyrazole ring. This arrangement of functional groups gives rise to characteristic signals in various spectroscopic techniques.

PropertyValue
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
CAS Number 201227-38-5

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. The spectra are typically recorded in deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in CDCl₃ [ppm]Chemical Shift (δ) in DMSO-d₆ [ppm]Multiplicity & Coupling Constant (J) [Hz]
NH10.5314.37br s
CHO10.2610.18s
H48.528.27d, J = 1.0-1.5
H67.597.63dd, J = 9.0, 1.5
H77.467.71d, J = 8.8-9.0

Data compiled from multiple sources.[3][4]

Insight into the ¹H NMR Spectrum:

  • NH Proton: The broad singlet at a significantly downfield chemical shift (10.53 ppm in CDCl₃ and 14.37 ppm in DMSO-d₆) is characteristic of the acidic N-H proton of the indazole ring. The broadness is due to quadrupole broadening and potential exchange with residual water in the solvent. The pronounced downfield shift in DMSO-d₆ is a result of strong hydrogen bonding with the sulfoxide oxygen of the solvent.

  • Aldehyde Proton (CHO): The sharp singlet between 10.18 and 10.26 ppm is the unmistakable signature of the aldehyde proton. Its downfield position is due to the deshielding effect of the carbonyl group's anisotropy.

  • Aromatic Protons (H4, H6, H7): The three protons on the benzene ring appear in the aromatic region.

    • H4 is the most deshielded aromatic proton, appearing as a doublet with a small coupling constant. This is due to its peri-position relative to the C3-substituent and the influence of the pyrazole ring nitrogen.

    • H6 appears as a doublet of doublets, showing coupling to both H7 (ortho-coupling, J ≈ 9.0 Hz) and H4 (meta-coupling, J ≈ 1.5 Hz).

    • H7 is observed as a doublet with a large ortho-coupling constant, arising from its interaction with H6.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ) [ppm]
C=O187.5
C3144.5
C7a141.3
C5117.6
C3a123.1
C4124.3
C6131.3
C7113.8

Data sourced from[3].

Insight into the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The signal at approximately 187.5 ppm is characteristic of an aldehyde carbonyl carbon.

  • Aromatic and Heterocyclic Carbons: The remaining signals in the range of 113-145 ppm correspond to the carbons of the indazole ring system. The carbon bearing the bromine atom (C5) is observed around 117.6 ppm, and its chemical shift is influenced by the heavy atom effect of bromine. The other assignments are based on established spectral data for substituted indazoles.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3213N-H stretchIndazole N-H
2924C-H stretch (aromatic/aldehyde)Ar-H, CHO
1663C=O stretchAldehyde C=O
1455C=C stretchAromatic C=C

Data sourced from[3].

Insight into the IR Spectrum:

  • N-H Stretching: The broad absorption band around 3213 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding.

  • C=O Stretching: The strong, sharp absorption at 1663 cm⁻¹ is a classic indicator of a conjugated carbonyl group, in this case, the aldehyde. The conjugation with the indazole ring lowers the stretching frequency compared to a simple aliphatic aldehyde.

  • C-H and C=C Stretching: The bands in the 2900-3100 cm⁻¹ region are typical for aromatic and aldehyde C-H stretching, while the absorption at 1455 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeCalculated m/z for [M-H]⁻Found m/z
ESI⁻222.9507 (for C₈H₄N₂O⁷⁹Br)222.9507

Data sourced from[3].

Insight into the HRMS Data:

The observed mass in negative ion mode (ESI⁻) corresponds to the deprotonated molecule. The excellent agreement between the calculated and found m/z values to four decimal places provides unequivocal confirmation of the molecular formula C₈H₅BrN₂O. The characteristic isotopic pattern for bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would also be observable in the mass spectrum, further corroborating the presence of a bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

The electronic spectrum is expected to be dominated by π → π* transitions of the conjugated indazole system. The presence of the bromine atom (an auxochrome) and the carbaldehyde group (a chromophore) will influence the position and intensity of these absorption maxima. The bromine atom, through its +M (mesomeric) and -I (inductive) effects, and the aldehyde group, through its -M and -I effects, will likely cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted indazole.

Based on data for similar aromatic aldehydes and indazole derivatives, it is anticipated that this compound will exhibit strong absorption maxima in the range of 250-350 nm. A weaker n → π* transition associated with the carbonyl group may also be observed at longer wavelengths.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is contingent on robust experimental procedures. The following outlines a generalized workflow for the synthesis and characterization of this compound.

Synthesis Protocol: Nitrosation of 5-Bromoindole

A common and efficient method for the synthesis of 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding indole.[3]

Step-by-Step Methodology:

  • Preparation of the Nitrosating Mixture: A solution of sodium nitrite (NaNO₂) in water is cooled to 0 °C. To this, a solution of hydrochloric acid (HCl) is added slowly, maintaining the temperature at 0 °C.

  • Reaction with 5-Bromoindole: A solution of 5-bromoindole in a suitable solvent (e.g., acetone) is added dropwise to the vigorously stirred nitrosating mixture, ensuring the temperature remains between 0 and 20 °C.

  • Reaction Progression: The reaction mixture is stirred for several hours at room temperature.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The resulting solid is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield this compound.[4]

Causality Behind Experimental Choices: The slow, controlled addition of the indole to the nitrosating agent is crucial to minimize the formation of dimeric side products. The acidic conditions are necessary to generate the active nitrosating species.

Spectroscopic Analysis Workflow

The following workflow ensures the comprehensive characterization of the synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Structural Validation Synthesis Synthesis of 5-bromo-1H- indazole-3-carbaldehyde Purification Purification (e.g., Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy (Optional/Theoretical) Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Conclusion: An Integrated Spectroscopic Portrait

The collective spectroscopic data provides an unambiguous and detailed structural portrait of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the substitution pattern, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition with high precision. This integrated spectroscopic analysis is indispensable for quality control in synthetic procedures and for the confident use of this important building block in the development of novel therapeutic agents.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Indazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for obtaining indazole-3-carbaldehydes, a class of compounds that has become a cornerstone in modern medicinal chemistry. We will delve into the historical context of their discovery, explore the evolution of their synthesis from early attempts to contemporary high-yield protocols, and provide detailed experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work. We will examine the causality behind experimental choices, ensuring a deep understanding of the chemical principles at play.

Introduction: The Indazole Moiety as a Bioisostere and Pharmacophore

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has garnered significant attention in the field of drug discovery.[1] Its structural similarity to indole, a prevalent motif in biologically active natural products and pharmaceuticals, has led to its classification as a bioisostere. This means that indazole can often replace an indole core in a molecule while maintaining or even enhancing its biological activity.[1] The presence of two nitrogen atoms in the pyrazole ring of indazole allows for a unique combination of hydrogen bond donor and acceptor capabilities, facilitating strong interactions with biological targets.

Indazole-3-carbaldehydes, in particular, serve as pivotal intermediates in the synthesis of a diverse array of 3-substituted indazole derivatives. The aldehyde functionality is a versatile chemical handle, readily participating in a multitude of chemical transformations to introduce various functional groups and build molecular complexity. This has made indazole-3-carbaldehydes indispensable building blocks in the development of therapeutic agents, most notably as kinase inhibitors for the treatment of cancer.[1][2] Marketed drugs such as Axitinib and Pazopanib, both potent kinase inhibitors, feature the indazole scaffold, underscoring the therapeutic relevance of this heterocyclic system.[1]

A Historical Perspective: From the Indazole Ring to its 3-Formyl Derivative

The journey to the versatile indazole-3-carbaldehydes we utilize today is a testament to the incremental nature of scientific discovery.

The Genesis of the Indazole Scaffold

The story begins in the late 19th century with the pioneering work of the Nobel laureate Emil Fischer. In the early 1880s, while investigating the reactions of o-hydrazino cinnamic acid, Fischer unexpectedly synthesized the parent indazole ring.[3] His work laid the foundation for the field of indazole chemistry, though the direct functionalization of this new heterocyclic system remained a challenge for decades.

The Challenge of C3-Formylation: Early Hurdles

For many years, the direct introduction of a formyl group at the C3 position of the indazole ring proved to be a significant synthetic hurdle. Classical formylation reactions, such as the Vilsmeier-Haack reaction, which are highly effective for electron-rich aromatic and heteroaromatic systems like indoles, were found to be largely ineffective for indazoles. This is attributed to the different electronic properties of the indazole ring system compared to indole.

A Breakthrough in 1986: The Büchi Synthesis

A pivotal moment in the history of indazole-3-carbaldehydes arrived in 1986 when George H. Büchi and his research group described a novel and efficient method for their synthesis.[2] Instead of attempting to directly formylate the pre-formed indazole ring, Büchi's innovative approach involved a ring transformation of a more readily available starting material: indole. By treating indoles with a nitrosating agent, they were able to achieve a rearrangement that yielded the desired 1H-indazole-3-carboxaldehydes. This method, now a cornerstone of indazole synthesis, opened the floodgates for the exploration of 3-substituted indazoles in medicinal chemistry.

Synthetic Methodologies for Indazole-3-carbaldehydes

The synthesis of indazole-3-carbaldehydes has evolved significantly since Büchi's initial report. Here, we discuss the most prominent methods, highlighting their mechanisms, advantages, and limitations.

The Nitrosation of Indoles: The Classical and Optimized Approach

The nitrosation of indoles remains the most widely employed method for the preparation of 1H-indazole-3-carbaldehydes. The reaction proceeds through a fascinating cascade of events, initiated by the electrophilic attack of a nitrosonium ion equivalent at the electron-rich C3 position of the indole.

Mechanism:

The reaction is initiated by the in situ formation of a nitrosating agent, typically from sodium nitrite and an acid. This agent delivers a nitrosonium ion (NO⁺) or a related electrophilic species.

  • Nitrosation at C3: The indole attacks the nitrosating agent at its C3 position, forming a 3-nitrosoindole intermediate. This intermediate exists in equilibrium with its oxime tautomer.

  • Water Addition and Ring Opening: The oxime intermediate promotes the addition of a water molecule at the C2 position of the indole ring. This is followed by a ring-opening of the five-membered ring.

  • Ring Closure: The terminal nitrogen atom of the opened intermediate then attacks the carbonyl carbon of the newly formed aldehyde, leading to the formation of the pyrazole ring of the indazole system.

  • Aromatization: Subsequent dehydration results in the formation of the aromatic 1H-indazole-3-carbaldehyde.

Nitrosation_Mechanism Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 (NaNO₂, H⁺) RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O Addition at C2 & Ring Opening Indazole 1H-Indazole-3-carbaldehyde RingOpened->Indazole Ring Closure & Aromatization

Caption: Mechanism of Indole Nitrosation to form Indazole-3-carbaldehyde.

Experimental Considerations and Optimization:

A significant side reaction in this process is the formation of dimeric byproducts, which can be minimized by the slow addition of the indole solution to the nitrosating mixture.[2] Optimized procedures often employ a "reverse addition" protocol to maintain a low concentration of the indole starting material. The reaction conditions are generally mild and can be adapted for both electron-rich and electron-deficient indoles.[2]

Direct C3-Formylation of 2H-Indazoles: A Modern Approach

While the direct formylation of the more stable 1H-indazole tautomer at the C3 position remains challenging, recent advancements have enabled the regioselective C3-formylation of the less common 2H-indazole tautomer. A notable example involves the use of Selectfluor as an oxidant and dimethyl sulfoxide (DMSO) as the formylating agent, often under microwave-assisted conditions.[4]

Mechanism:

This transformation is believed to proceed through a radical pathway, where Selectfluor initiates the formation of a radical species that ultimately leads to the introduction of a formyl group from DMSO at the C3 position of the 2H-indazole.[4]

Indirect Synthetic Routes

Several indirect methods have also been developed to access indazole-3-carbaldehydes. These strategies typically involve the introduction of a different functional group at the C3 position, which is then converted to the desired aldehyde. Examples include:

  • Oxidation of 3-methylindazoles: The methyl group at the C3 position can be oxidized to an aldehyde using various oxidizing agents.

  • Reduction of indazole-3-carboxylic acids or their derivatives: Carboxylic acids, esters, or nitriles at the C3 position can be reduced to the corresponding aldehyde.

These multi-step sequences can be useful when the required starting materials are readily available or when the direct methods are not suitable for a particular substrate.

Synthesis of N-Substituted Indazole-3-carbaldehydes

In drug discovery, the nitrogen atoms of the indazole ring are often substituted to modulate the physicochemical and pharmacological properties of the molecule. N-substituted indazole-3-carbaldehydes can be synthesized through two primary strategies:

  • N-Substitution of a Pre-formed Indazole-3-carbaldehyde: The NH proton of an existing indazole-3-carbaldehyde can be deprotonated with a suitable base, and the resulting anion can be reacted with an alkylating or arylating agent. This approach often leads to a mixture of N1 and N2 isomers, requiring chromatographic separation.

  • Synthesis from an N-Substituted Indazole: Starting with an N1- or N2-substituted indazole, the C3-formyl group can be introduced using methods analogous to those for the unsubstituted parent, such as C3-lithiation followed by reaction with a formylating agent.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Nitrosation of Indoles Substituted IndolesNaNO₂, AcidHigh yields, mild conditions, good functional group tolerance.[2]Potential for dimer formation, requires indole precursor.[2]
Direct C3-Formylation of 2H-Indazoles 2H-IndazolesSelectfluor, DMSODirect C-H functionalization, rapid (microwave).[4]Limited to 2H-indazoles, may not be suitable for all substrates.[4]
Oxidation of 3-Methylindazoles 3-MethylindazolesOxidizing agents (e.g., SeO₂)Utilizes readily available starting materials.Requires a stoichiometric oxidant, potential for over-oxidation.
Reduction of C3-Carboxylic Acid Derivatives Indazole-3-carboxylic acids/estersReducing agents (e.g., DIBAL-H)Clean conversion, good yields.Requires a multi-step synthesis of the starting material.

Experimental Protocols

The following protocols are provided as examples and should be adapted based on the specific substrate and laboratory conditions.

General Procedure for the Synthesis of 1H-Indazole-3-carbaldehyde via Nitrosation of Indole[2]

Protocol_Workflow Start Prepare Nitrosating Mixture Addition Slowly Add Indole Solution Start->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Obtain Pure Product Purification->End

Caption: Experimental workflow for the nitrosation of indole.

Materials:

  • Indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water and DMF. Slowly add 2N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes.

  • Addition of Indole: Prepare a solution of indole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Extract the reaction mixture with ethyl acetate (3 times). Wash the combined organic layers with water (3 times) and then with brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., petroleum ether/ethyl acetate, 8:2) to afford the pure 1H-indazole-3-carbaldehyde.

Synthesis of a Substituted 1H-Indazole-3-carbaldehyde: 5-Bromo-1H-indazole-3-carbaldehyde[2]

Procedure:

Follow the general procedure described in section 5.1, using 5-bromoindole as the starting material. After the addition of the 5-bromoindole solution, stir the reaction at room temperature for 2 hours, and then heat at 50 °C for 3 hours. The work-up and purification are performed as described above.

Conclusion

Indazole-3-carbaldehydes have transitioned from a synthetic curiosity to a high-value, privileged scaffold in modern drug discovery. The historical breakthrough by Büchi in 1986, utilizing a clever ring transformation of indoles, paved the way for their widespread accessibility. The continued development of optimized and novel synthetic routes, including direct C-H functionalization, ensures that researchers have a robust toolbox to access these critical intermediates. A thorough understanding of the underlying chemical principles and the historical evolution of their synthesis empowers scientists to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new and improved therapeutics.

References

Introduction: The Strategic Importance of the Indazole-3-Carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of the Indazole-3-Carbaldehyde Moiety

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged structure" in modern medicinal chemistry.[1] Regarded as a bioisostere of indole, the indazole nucleus possesses a unique arrangement of two adjacent nitrogen atoms, enabling it to act as a potent hydrogen bond donor and acceptor within the binding pockets of proteins.[2][3] This characteristic has been pivotal in the design of numerous therapeutic agents, including the marketed kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).[2][3]

Within this esteemed class of compounds, indazole-3-carbaldehyde emerges as a cornerstone intermediate. The aldehyde functionality at the C3 position is not merely a substituent but a versatile and reactive handle, providing a gateway to a vast array of 3-substituted indazole derivatives.[2][3][4] Its strategic importance lies in its capacity to undergo a wide spectrum of chemical transformations, from carbon-carbon and carbon-nitrogen bond formations to oxidation and reduction. This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the synthesis and fundamental reactivity of this pivotal moiety, explaining the causality behind synthetic strategies and providing field-proven protocols.

Part 1: Synthesis of 1H-Indazole-3-Carbaldehydes: The Nitrosation Pathway

While various strategies exist to functionalize the indazole core, direct formylation at the C3 position, akin to the Vilsmeier-Haack reaction on indoles, is notably ineffective.[2][3] Similarly, methods involving direct metalation often risk the undesired opening of the five-membered pyrazole ring.[2][3]

The most robust and widely adopted method for synthesizing 1H-indazole-3-carbaldehydes is the acid-mediated nitrosation of the corresponding indole precursors.[2][4][5] This transformation proceeds through a sophisticated multi-step pathway, beginning with the electrophilic attack of a nitrosating agent at the electron-rich C3 position of the indole. This leads to an intermediate oxime, which, under aqueous acidic conditions, facilitates a ring-opening and subsequent intramolecular cyclization to yield the thermodynamically stable 1H-indazole-3-carbaldehyde.[2]

A critical challenge in this process is the potential for side reactions, particularly the formation of deep-red dimeric byproducts arising from the nucleophilic attack of a starting indole molecule on a reaction intermediate.[2][3] To circumvent this, an optimized "reverse addition" protocol is employed. By slowly adding the indole solution to the pre-formed nitrosating mixture, the concentration of the nucleophilic indole is kept low, thereby favoring the desired intramolecular cyclization pathway and significantly improving yields.[2][6]

Optimized Synthesis Protocol: 6-Nitro-1H-indazole-3-carbaldehyde

This protocol details the synthesis of a key electron-deficient derivative, showcasing the reverse addition technique.

Materials:

  • 6-Nitroindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, prepare the nitrosating mixture by dissolving NaNO₂ (8 equivalents) in deionized water. Cool the solution to 0°C in an ice bath.

  • Slowly add 2 N aqueous HCl (7 equivalents) to the NaNO₂ solution at 0°C. Stir for 10 minutes.

  • Add DMF to the nitrosating mixture.[7]

  • In a separate flask, dissolve 6-nitroindole (1 equivalent) in DMF.[4]

  • Using a syringe pump for controlled delivery, add the 6-nitroindole solution to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours.[2]

  • After the addition is complete, heat the reaction mixture to 80°C and stir for 6 hours. The higher temperature is necessary to drive the conversion of electron-poor indoles.[2][3][7]

  • Cool the mixture to room temperature.

  • Perform an aqueous workup by extracting the mixture three times with ethyl acetate.[2][4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the resulting crude solid by column chromatography on silica gel to yield the pure product.[2]

Synthesis Workflow Diagram

G cluster_0 Nitrosating Mixture Preparation cluster_1 Indole Solution cluster_2 Reaction & Workup NaNO2 NaNO₂ in H₂O Mix1 Stir at 0°C NaNO2->Mix1 HCl 2N HCl (aq) HCl->Mix1 DMF1 DMF Reaction Combine via Syringe Pump (0°C) Then heat to 80°C, 6h DMF1->Reaction Mix1->DMF1 Add after 10 min Indole 6-Nitroindole DMF2 DMF Indole->DMF2 Dissolve DMF2->Reaction Slow Addition (2h) Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purify Column Chromatography Workup->Purify Product 6-Nitro-1H-indazole-3-carbaldehyde Purify->Product

Optimized synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.

Part 2: Core Reactivity of the Aldehyde Moiety

The aldehyde group at C3 is the epicenter of the molecule's synthetic versatility, readily participating in a host of transformations.

Carbon-Carbon Bond Formation

A cornerstone reaction in organic synthesis, the Knoevenagel condensation involves the reaction of the indazole-3-carbaldehyde with an active methylene compound, catalyzed by a weak base like piperidine.[8][9][10] This reaction is a nucleophilic addition followed by dehydration, yielding valuable α,β-unsaturated products that serve as versatile intermediates for further synthetic elaboration.[9][10][11]

Causality: The electron-withdrawing groups (Z) on the active methylene compound (Z-CH₂-Z') increase the acidity of the methylene protons, allowing a weak base to generate a nucleophilic enolate. This "soft" nucleophile readily attacks the electrophilic carbonyl carbon of the aldehyde. A strong base is avoided as it could induce self-condensation of the aldehyde.[10]

General scheme for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Dissolve indazole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a suitable flask.[9]

  • Add a catalytic amount (2-3 drops) of piperidine.[9]

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (indicated by the consumption of starting material), cool the reaction mixture in an ice bath to facilitate precipitation.[9]

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the product with ice-cold water, followed by a small amount of cold ethanol, and dry to obtain the α,β-unsaturated product.[9]

The Wittig reaction provides a powerful and reliable method for converting the aldehyde into an alkene.[8] It involves the reaction of the indazole-3-carbaldehyde with a phosphorus ylide (phosphorane). The key driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[12]

Causality: The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) are less reactive, allowing the reaction to equilibrate to the more thermodynamically stable (E)-alkene. Non-stabilized ylides (e.g., alkyl-substituted) react rapidly and irreversibly, typically favoring the formation of the kinetic (Z)-alkene.[12]

General Protocol: Wittig Reaction

  • Generate the phosphorus ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-BuLi, NaH, or in some cases NaOH) in an appropriate solvent (e.g., THF, DMF).[13]

  • Add the indazole-3-carbaldehyde to the solution of the ylide.

  • Stir the reaction at the appropriate temperature (ranging from 0°C to room temperature) until completion as monitored by TLC.

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired alkene.[8][13]

Carbon-Nitrogen Bond Formation

This is arguably one of the most crucial reactions for generating compound libraries in drug discovery. It allows for the conversion of the aldehyde into a secondary or tertiary amine. The process involves the initial formation of an imine (Schiff base) via condensation with a primary amine, followed by in-situ reduction.[8][14]

Causality: The choice of reducing agent is critical for a successful one-pot reaction. A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred because it is selective for the protonated imine intermediate over the starting aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol.

The aldehyde readily condenses with hydrazine derivatives (hydrazines, hydrazides) to form stable hydrazones, and with hydroxylamine to form oximes.[8] These derivatives are not just simple products; they often exhibit their own distinct biological activities, such as antimicrobial properties, and can serve as intermediates for constructing other heterocyclic systems.[8][15]

Oxidation and Reduction

The aldehyde group can be easily manipulated to access two other important oxidation states, providing further key intermediates.

  • Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol (indazole-3-yl)methanol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[14] This alcohol is a valuable precursor for ether synthesis or conversion to a leaving group for nucleophilic substitution.

  • Oxidation to Carboxylic Acid: Conversely, the aldehyde can be oxidized to indazole-3-carboxylic acid. While many standard oxidants (e.g., KMnO₄, CrO₃) can achieve this, milder conditions like the Pinnick oxidation (NaClO₂ with a scavenger) are often employed to avoid over-oxidation or reaction with other sensitive functional groups on the indazole ring.

Summary of Aldehyde Reactivity

G CHO Indazole-3-CHO Alkene Alkene (Wittig) CHO->Alkene Unsaturated α,β-Unsaturated System (Knoevenagel) CHO->Unsaturated Amine Secondary/Tertiary Amine (Reductive Amination) CHO->Amine Hydrazone Hydrazone/Oxime (Condensation) CHO->Hydrazone Alcohol Primary Alcohol (Reduction) CHO->Alcohol Acid Carboxylic Acid (Oxidation) CHO->Acid

Core reactivity pathways of the indazole-3-carbaldehyde moiety.

Part 3: Reactivity of the Indazole Ring: The N-Alkylation Challenge

While the aldehyde at C3 is the primary site of reactivity, the indazole ring itself, specifically its nitrogen atoms, plays a crucial role in derivatization. Direct alkylation of the 1H-indazole NH proton is a common strategy but is complicated by the existence of annular tautomerism, leading to a mixture of N1 and N2 alkylated products.[16][17]

G cluster_products Product Mixture Indazole 1H-Indazole Anion Indazolide Anion (Resonance) Indazole->Anion Deprotonation Deprotonation Base N1_Product N1-Alkylated Indazole Anion->N1_Product N2_Product N2-Alkylated Indazole Anion->N2_Product Alkylation R-X

The N1 vs. N2 regioselectivity challenge in indazole alkylation.

Causality of Regioselectivity: The ratio of N1 to N2 products is not random; it is dictated by a complex interplay of factors:

  • Sterics: Bulky substituents at the C7 position can sterically hinder attack at the adjacent N1 position, thus favoring N2 alkylation.[18][19]

  • Electronics: The electronic nature of substituents on the indazole ring influences the nucleophilicity of each nitrogen atom in the indazolide anion.[17]

  • Reaction Conditions: The choice of base and solvent system is paramount. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often shows high selectivity for the N1 position, whereas conditions like cesium carbonate in DMF are also common but may yield different isomeric ratios.[17]

Achieving regiocontrol is critical, as N1- and N2-substituted regioisomers often possess distinct pharmacological profiles and metabolic stabilities.[16] Therefore, careful optimization of alkylation conditions or the use of directing groups is a key consideration in any drug development program based on this scaffold.

Conclusion

Indazole-3-carbaldehyde is far more than a simple heterocyclic aldehyde; it is a master key for unlocking a vast chemical space of biologically relevant molecules. Its efficient synthesis via indole nitrosation and the multifaceted reactivity of its aldehyde group—encompassing C-C and C-N bond formations, as well as straightforward oxidation and reduction—provide chemists with a reliable and versatile toolkit. Understanding the nuances of this reactivity, from the stereochemical control of the Wittig reaction to the regiochemical challenge of N-alkylation, is fundamental for leveraging this powerful scaffold to its full potential in the rational design of next-generation therapeutics.

References

Methodological & Application

detailed protocol for 5-bromo-1H-indazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-bromo-1H-indazole-3-carbaldehyde

Abstract

This compound is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics, particularly kinase inhibitors.[1][2] The indazole core is considered a bioisostere of indole, capable of forming potent hydrogen bond interactions within the active sites of proteins, a feature exploited in the design of drugs like Axitinib and Pazopanib.[2] This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, a robust and widely adopted formylation method. We will delve into the underlying reaction mechanism, present a detailed step-by-step experimental procedure, outline critical safety protocols, and provide expected characterization data. An alternative synthetic route involving the nitrosation of 5-bromoindole is also discussed.

Theoretical Framework: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic substitution onto the aromatic substrate.

Mechanism:

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][6][7]

  • Electrophilic Aromatic Substitution: The electron-rich 5-bromo-1H-indazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This substitution typically occurs at the C3 position, which is the most nucleophilic site of the indazole ring system.

  • Hydrolysis: The resulting iminium salt intermediate is stable until the reaction mixture is quenched with water during the workup. Hydrolysis of the iminium salt liberates the final aldehyde product and dimethylamine.[4][6]

The overall transformation is a reliable and high-yielding method for introducing a formyl group, which serves as a synthetic handle for further molecular elaboration.[5]

Vilsmeier_Haack_Mechanism DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Indazole 5-Bromo-1H-indazole IminiumIntermediate Iminium Salt Intermediate Indazole->IminiumIntermediate Electrophilic Attack Product 5-Bromo-1H-indazole- 3-carbaldehyde IminiumIntermediate->Product Hydrolysis H2O H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 5-bromo-1H-indazole using the Vilsmeier-Haack formylation.

Materials and Reagents
ReagentCAS No.Molecular Wt.QuantityNotes
5-Bromo-1H-indazole53857-57-1197.031.0 eqStarting material. Ensure dryness.
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.5 - 3.0 eqReagent grade, handle with extreme care.
N,N-Dimethylformamide (DMF)68-12-273.09Solvent/ReagentAnhydrous grade is essential.
Dichloromethane (DCM)75-09-284.93SolventFor workup/purification.
Saturated Sodium Bicarbonate (NaHCO₃)--As neededFor neutralization.
Deionized Water (H₂O)7732-18-518.02As neededFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying organic layers.
Equipment
  • Three-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel and condenser

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for synthesis.

  • Vilsmeier Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 volumes relative to the starting material). Cool the flask to 0°C using an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, ~2.0 eq.) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes. The solution should be a pale yellow or colorless Vilsmeier reagent.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add solid 5-bromo-1H-indazole (1.0 eq.) portion-wise, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction Progression: Heat the reaction mixture to 85-90°C and stir for 5-9 hours.[8] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of crushed ice. This step is exothermic and should be done slowly in a fume hood. A solid will precipitate.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.[8] Stir for 30 minutes.

  • Product Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Transfer the collected brown solid to a flask and dry under vacuum at 40-50°C to a constant weight.[9] This procedure typically yields the product in high purity (76-94%).[9][10] If further purification is needed, column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) or recrystallization can be performed.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Brown solid.[9][10]

  • Molecular Formula: C₈H₅BrN₂O.[9][11]

  • Molecular Weight: 225.04 g/mol .[9]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, J = 1.5 Hz, 1H, Ar-H), 7.71 (d, J = 8.8 Hz, 1H, Ar-H), 7.63 (dd, J = 1.5, 8.8 Hz, 1H, Ar-H).[9]

  • Mass Spectrometry (ESI-MS): m/z 225 [M+H]⁺.[9]

Critical Safety Precautions

Handling the reagents for the Vilsmeier-Haack reaction requires strict adherence to safety protocols.

ReagentHazardHandling Precautions
Phosphorus Oxychloride (POCl₃) Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive gases (HCl). [12][13][14][15]Must be handled in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a face shield, safety goggles, and a flame-retardant lab coat.[14][15] Ensure an eyewash station and safety shower are immediately accessible.[16] Reacts violently with water; do not use water for quenching neat POCl₃ or for firefighting.[13][14] Use a dry chemical powder extinguisher. Store under inert gas, away from moisture and incompatible materials like alcohols and bases.[13][15]
N,N-Dimethylformamide (DMF) Harmful if inhaled or absorbed through the skin.Use in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate gloves and safety goggles.
Reaction Quenching The addition of the reaction mixture to ice/water is highly exothermic and releases HCl gas.Perform this step slowly and cautiously in a chemical fume hood. Ensure the receiving vessel is large enough to contain potential splashing and is adequately cooled.

Alternative Synthetic Route: Nitrosation of 5-Bromoindole

An effective alternative for synthesizing indazole-3-carbaldehydes is the nitrosation of the corresponding indole.[2][10] This method offers mild reaction conditions and can accommodate a wide range of substrates.

General Principle: The reaction involves treating 5-bromoindole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO₂) and a mineral acid like HCl.[2][10] The indole undergoes nitrosation at the C3 position, followed by a sequence of ring-opening and ring-closing steps to yield the final indazole-3-carbaldehyde.[2] A key optimization involves the slow addition of the indole solution to the nitrosating mixture to minimize the formation of dimeric side products.[2] This procedure has been reported to produce this compound in excellent yield (94%).[10]

Conclusion

The Vilsmeier-Haack reaction protocol detailed herein provides a reliable and efficient pathway for the synthesis of this compound. The procedure is robust, high-yielding, and utilizes readily available reagents. Strict adherence to the outlined safety measures, particularly when handling phosphorus oxychloride, is paramount for a safe and successful synthesis. The resulting aldehyde is a crucial building block, enabling access to a diverse range of functionalized indazole derivatives for research in drug discovery and materials science.[1]

References

Application Notes and Protocols for Knoevenagel Condensation Reactions with 5-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in modern drug discovery, recognized for its role as a bioisostere of indole and its capacity for forming critical hydrogen bond interactions within the active sites of various protein targets.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, which has led to the development of successful anti-cancer therapeutics such as axitinib and pazopanib.[3][4] The functionalization of the indazole core is therefore a subject of intense interest for researchers and drug development professionals.

The Knoevenagel condensation is a classic and reliable carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound.[5] This reaction is particularly valuable for the synthesis of α,β-unsaturated systems, which are versatile intermediates in the construction of more complex molecular architectures.[5]

This guide provides detailed application notes and protocols for the Knoevenagel condensation reaction utilizing 5-bromo-1H-indazole-3-carbaldehyde. This specific substrate is of significant interest due to the presence of the bromine atom at the 5-position, which provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the diversification of the indazole scaffold.

Reaction Overview and Mechanism

The Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z', where Z and Z' are electron-withdrawing groups) typically proceeds in the presence of a basic catalyst. The reaction mechanism involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde This compound Aldol Aldol Adduct Methylene Active Methylene Compound (Z-CH₂-Z') Carbanion Carbanion Intermediate Methylene->Carbanion Deprotonation by Base Catalyst Base (e.g., Piperidine) Carbanion->Aldol Nucleophilic Attack on Aldehyde Product α,β-Unsaturated Product Aldol->Product Dehydration (-H₂O)

Caption: General mechanism of the Knoevenagel condensation.

Synthesis of Starting Material: this compound

A reliable synthesis of the starting aldehyde is crucial for the successful execution of the subsequent Knoevenagel condensation. An optimized procedure involves the nitrosation of 5-bromoindole.[6]

Protocol for the Synthesis of this compound[6]

Materials:

  • 5-Bromoindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Acetone

  • Dichloromethane (DCM)

  • Diatomaceous earth

Procedure:

  • Dissolve 5-bromoindole (1 equivalent) in acetone in a round-bottom flask and cool the solution to -10°C to 0°C.

  • In a separate beaker, prepare a solution of sodium nitrite (8 equivalents) in water.

  • Slowly add the aqueous sodium nitrite solution to the stirred solution of 5-bromoindole, ensuring the temperature remains below 20°C.

  • While maintaining the temperature between 0°C and 20°C, slowly add 2N aqueous HCl (4.8 mL per 0.2 mol of indole) with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 20°C for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acetone, keeping the temperature below 35°C.

  • Collect the resulting solid by filtration.

  • Transfer the solid to a flask, add cold (-10°C) DCM, and stir for 30 minutes at -5°C.

  • Filter the solid and dry it under vacuum at 40°C to yield this compound as a brown solid.[7]

Characterization Data:

  • Appearance: Brown solid[6]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 14.37 (br s, 1H), 10.18 (s, 1H), 8.27 (d, J = 1.5 Hz, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.63 (dd, J = 1.5, 8.8 Hz, 1H).[7]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8.[6]

  • Mass Spectrometry (ESIMS): m/z 225 (M+H)⁺.[7]

Knoevenagel Condensation Protocols

The choice of active methylene compound, catalyst, and solvent system can significantly influence the reaction outcome. Below are two detailed protocols for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate, respectively.

Protocol 1: Reaction with Malononitrile

This protocol is a robust method for the synthesis of (E)-2-((5-bromo-1H-indazol-3-yl)methylene)malononitrile, a versatile intermediate for further chemical elaborations.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and malononitrile (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate is observed, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

  • Dry the product under vacuum and characterize it using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol1_Workflow start Start dissolve Dissolve Aldehyde and Malononitrile in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Forms? cool->precipitate filter Collect Solid by Filtration precipitate->filter Yes concentrate Concentrate to Induce Precipitation precipitate->concentrate No wash Wash with Cold Ethanol filter->wash concentrate->filter recrystallize Recrystallize wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product dry->characterize end End characterize->end

Caption: Experimental workflow for the reaction with malononitrile.

Protocol 2: Reaction with Ethyl Cyanoacetate

This protocol describes the synthesis of (E)-ethyl 2-cyano-3-(5-bromo-1H-indazol-3-yl)acrylate, another valuable building block in medicinal chemistry.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Toluene

  • Pyrrolidine (catalyst)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equivalent), ethyl cyanoacetate (1.5 equivalents), and toluene.

  • Add a catalytic amount of pyrrolidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

  • Characterize the purified product by spectroscopic methods.

Data Summary and Expected Outcomes

The following table provides a summary of representative active methylene compounds that can be used in Knoevenagel condensation reactions and the expected product types.

Active Methylene CompoundCatalystSolventTypical Reaction ConditionsExpected Product
MalononitrilePiperidineEthanolReflux, 2-4 hours(E)-2-((5-bromo-1H-indazol-3-yl)methylene)malononitrile
Ethyl CyanoacetatePyrrolidineTolueneReflux with Dean-Stark, 4-8 hours(E)-ethyl 2-cyano-3-(5-bromo-1H-indazol-3-yl)acrylate
Cyanoacetic acidPyridinePyridineReflux, with decarboxylation(E)-3-(5-bromo-1H-indazol-3-yl)acrylonitrile
Diethyl malonatePiperidineEthanolReflux, 6-12 hours(E)-diethyl 2-((5-bromo-1H-indazol-3-yl)methylene)malonate

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the amount of catalyst or extending the reaction time. For less reactive active methylene compounds, a stronger base or higher reaction temperatures may be necessary. The purity of the starting aldehyde is also critical; ensure it is free from impurities.

  • Side Reactions: The formation of Michael adducts can sometimes occur, especially with an excess of the active methylene compound.[8] Careful control of stoichiometry is important.

  • Solubility Issues: this compound may have limited solubility in some solvents. A co-solvent system or a higher reaction temperature might be required to ensure a homogeneous reaction mixture.

  • Catalyst Selection: While piperidine and pyrrolidine are commonly used, other catalysts such as boric acid, DABCO, or even greener catalysts derived from agro-waste can be effective.[3][7][9] The choice of catalyst can impact reaction rates and yields.

Conclusion

The Knoevenagel condensation of this compound is a versatile and efficient method for the synthesis of a variety of 3-substituted indazole derivatives. These products serve as valuable intermediates for the development of novel compounds with potential therapeutic applications. The protocols provided in this guide are based on established chemical principles and offer a solid foundation for researchers in the field of medicinal chemistry and drug development. By understanding the underlying mechanism and key experimental parameters, scientists can effectively utilize this reaction to expand their chemical libraries and advance their research programs.

References

Application Notes and Protocols for the Wittig Reaction of 5-bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Wittig Reaction in Complex Molecule Synthesis

The Wittig reaction stands as a cornerstone in the edifice of organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1][2] Devised by Georg Wittig, this Nobel Prize-winning transformation facilitates the conversion of a carbonyl group (an aldehyde or ketone) into an alkene through the intermediacy of a phosphorus ylide.[1] Its significance is particularly pronounced in the synthesis of complex molecules, such as pharmaceuticals and natural products, where the precise installation of an alkene moiety is paramount. This application note provides a detailed protocol for the Wittig reaction of 5-bromo-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry, offering insights into the reaction's mechanism, optimization, and practical execution.[3][4]

Indazole derivatives are of considerable interest in drug discovery due to their diverse biological activities, including anti-cancer and anti-inflammatory properties.[3][4] The ability to introduce a vinyl group onto the indazole scaffold via the Wittig reaction opens avenues for further functionalization and the exploration of novel chemical space.

Mechanistic Overview: A Tale of Two Intermediates

The currently accepted mechanism of the Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde.[1] This is believed to proceed through a concerted [2+2] cycloaddition to form a transient, four-membered oxaphosphetane intermediate.[5] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

An earlier proposed mechanism involving a zwitterionic betaine intermediate is now considered less likely for lithium salt-free reactions, though betaines may play a role in the presence of lithium salts.[5]

Experimental Design: Navigating the Nuances of the Indazole Substrate

The presence of an acidic N-H proton on the indazole ring of this compound introduces a critical consideration in the selection of the base used to generate the phosphorus ylide. A strong base, such as n-butyllithium (n-BuLi), could potentially deprotonate the indazole nitrogen, leading to undesired side reactions or consumption of the base. Therefore, two primary strategies are presented here:

  • Direct Wittig Reaction on the Unprotected Indazole: This approach necessitates the use of a base that is strong enough to deprotonate the phosphonium salt but will not significantly deprotonate the indazole N-H. Milder bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are suitable choices.

  • Wittig Reaction on an N-Protected Indazole: Protection of the indazole nitrogen, for instance with a Boc or SEM group, allows for greater flexibility in the choice of base, including stronger reagents like n-BuLi, without the complication of N-H deprotonation.[6][7] This can lead to cleaner reactions and higher yields.

The choice of the phosphonium ylide will determine the structure of the resulting alkene. For the synthesis of a terminal alkene (a vinyl group), methyltriphenylphosphonium bromide is the precursor of choice. For the introduction of other substituents, the corresponding alkyltriphenylphosphonium salt would be used. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Non-stabilized ylides (with alkyl substituents) typically favor the formation of the Z-alkene, whereas stabilized ylides (with electron-withdrawing groups like esters) predominantly yield the E-alkene.[5]

Visualizing the Workflow

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification PPH3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPH3->PhosphoniumSalt SN2 Reaction AlkylHalide Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Base Base->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix IndazoleAldehyde 5-bromo-1H-indazole- 3-carbaldehyde IndazoleAldehyde->ReactionMix AlkeneProduct Vinyl-Indazole Product ReactionMix->AlkeneProduct TPO Triphenylphosphine Oxide ReactionMix->TPO Quench Quenching AlkeneProduct->Quench TPO->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification PureProduct Pure Product Purification->PureProduct

Caption: A generalized workflow for the Wittig reaction, from ylide preparation to product purification.

Detailed Experimental Protocols

Protocol 1: Direct Wittig Reaction of Unprotected this compound

This protocol is designed for the direct conversion of the unprotected indazole aldehyde to the corresponding vinyl derivative using a moderately strong base.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.231.2429 mg
Sodium Hydride (60% dispersion in mineral oil)24.001.248 mg
Anhydrous Tetrahydrofuran (THF)--15 mL
This compound225.041.0225 mg
Saturated aqueous NH4Cl solution--10 mL
Ethyl acetate--3 x 15 mL
Brine--15 mL
Anhydrous Sodium Sulfate--As needed

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol).

    • Add anhydrous THF (10 mL) via syringe.

    • Carefully add sodium hydride (48 mg of a 60% dispersion in mineral oil, 1.2 mmol) to the suspension at room temperature under a nitrogen atmosphere.

    • Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is often indicated by the appearance of a characteristic orange or yellow color.

  • Wittig Reaction:

    • Dissolve this compound (225 mg, 1.0 mmol) in anhydrous THF (5 mL) in a separate flame-dried flask.

    • Slowly add the solution of the aldehyde to the ylide suspension at room temperature via syringe.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 5-bromo-3-vinyl-1H-indazole.

Protocol 2: Wittig Reaction of N-Boc-Protected this compound

This protocol involves the initial protection of the indazole nitrogen, which allows for the use of a stronger base and can lead to a cleaner reaction profile.

Part A: N-Boc Protection

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound225.041.0225 mg
Di-tert-butyl dicarbonate (Boc2O)218.251.1240 mg
Triethylamine (TEA)101.191.50.21 mL
4-Dimethylaminopyridine (DMAP)122.170.112 mg
Dichloromethane (DCM)--10 mL

Procedure:

  • To a solution of this compound (225 mg, 1.0 mmol) in DCM (10 mL), add triethylamine (0.21 mL, 1.5 mmol), di-tert-butyl dicarbonate (240 mg, 1.1 mmol), and a catalytic amount of DMAP (12 mg, 0.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-protected aldehyde can often be used in the next step without further purification.

Part B: Wittig Reaction

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.231.2429 mg
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.061.20.48 mL
Anhydrous Tetrahydrofuran (THF)--15 mL
N-Boc-5-bromo-1H-indazole-3-carbaldehyde325.151.0325 mg

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) and anhydrous THF (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise. A deep orange or red color should develop, indicating ylide formation. Stir at 0 °C for 30 minutes.

  • Wittig Reaction:

    • Dissolve the N-Boc-protected aldehyde (325 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Add this solution to the ylide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as in Protocol 1. The Boc-protected product can be deprotected if desired using standard conditions (e.g., trifluoroacetic acid in DCM).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating may be beneficial, although this can sometimes affect stereoselectivity. Ensure all reagents are anhydrous, as water will quench the ylide.

  • Low Yield: The presence of the N-H proton in the unprotected indazole can lead to lower yields. The N-protection strategy is recommended for maximizing yield and reproducibility.

  • Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes be challenging to separate. Trituration of the crude product with a non-polar solvent like diethyl ether or pentane can help to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[8]

Conclusion

The Wittig reaction of this compound is a versatile method for the synthesis of vinyl-substituted indazoles, which are valuable intermediates in drug discovery. Careful consideration of the substrate's properties, particularly the acidic N-H proton, is crucial for successful execution. By selecting the appropriate base or employing an N-protection strategy, this reaction can be a reliable and efficient tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols for the Derivatization of the Aldehyde Group on 5-bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-bromo-1H-indazole-3-carbaldehyde in Medicinal Chemistry

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a multitude of biologically active molecules.[1][2] The indazole core is recognized as a privileged structure, capable of forming key hydrogen bond interactions within the active sites of proteins, particularly kinases.[3][4] This has led to the development of several blockbuster drugs, including the kinase inhibitors axitinib and pazopanib.[3] The aldehyde functionality at the 3-position is a reactive linchpin, offering a gateway to a diverse chemical space through a variety of well-established organic transformations.[3][4] Furthermore, the bromine atom at the 5-position provides an additional handle for late-stage functionalization via cross-coupling reactions, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties.[1][2]

This guide provides an in-depth exploration of several key derivatization strategies for the aldehyde group of this compound. We will delve into the mechanistic underpinnings of each reaction, providing detailed, field-tested protocols and explaining the causal relationships behind the experimental choices. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful building block in their discovery programs.

Core Derivatization Strategies: A Mechanistic and Practical Overview

The aldehyde group of this compound is amenable to a wide array of chemical transformations. This section will focus on five key classes of reactions: imine formation, reductive amination, oxime and hydrazone formation, the Wittig reaction, and the Knoevenagel condensation. Each of these reactions provides a unique avenue for introducing molecular diversity and tailoring the properties of the final compounds.

Imine (Schiff Base) Formation: A Gateway to Novel Amine Derivatives

The condensation of the aldehyde with a primary amine to form an imine, or Schiff base, is a robust and fundamental transformation. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate.[5]

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde.[6] The presence of a mild acid catalyst is crucial; it protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial attack.[3][5] However, the pH must be carefully controlled, as excessive acidity will protonate the amine nucleophile, rendering it unreactive.[3] A pH of around 4-5 is often optimal.[3] The resulting carbinolamine intermediate is then protonated on the hydroxyl group, which is subsequently eliminated as water to form a resonance-stabilized iminium ion.[6] Deprotonation of the nitrogen then yields the final imine product.[6]

Imine_Formation cluster_intermediate Intermediate cluster_product Product Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine Imine (Schiff Base) Carbinolamine->Imine - H2O (Dehydration)

Caption: Imine formation from this compound.

Protocol 1: General Procedure for Imine Synthesis

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL).

  • Amine Addition: Add the desired primary amine (1.1 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. The choice of temperature depends on the reactivity of the amine; less nucleophilic amines may require heating.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde and the appearance of the imine product spot.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Reaction ComponentRoleRationale
Ethanol/Methanol SolventSolubilizes both reactants and facilitates the reaction.
Primary Amine NucleophileProvides the nitrogen atom for the C=N bond.
Glacial Acetic Acid CatalystProtonates the carbonyl oxygen, activating the aldehyde.
Heating (optional) Energy InputIncreases reaction rate for less reactive amines.
Reductive Amination: Direct Synthesis of Secondary Amines

Reductive amination is a powerful one-pot procedure that combines imine formation with an in-situ reduction to yield a secondary amine.[7][8] This method is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Mechanism and Rationale: The reaction proceeds via the initial formation of an imine (or iminium ion) as described above. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to a C-N single bond.[9] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[8] The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions.

Reductive_Amination cluster_intermediate Intermediate cluster_product Product Aldehyde This compound Iminium Iminium Ion Aldehyde->Iminium + R-NH2, -H2O Amine Primary Amine (R-NH2) Amine->Iminium Sec_Amine Secondary Amine Iminium->Sec_Amine + [H-] (Reduction)

Caption: Reductive amination workflow.

Protocol 2: One-Pot Reductive Amination

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol) and the desired primary amine (1.2 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Acid Catalyst: Add acetic acid (1.2 mmol).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ReagentRoleRationale
Sodium Triacetoxyborohydride Reducing AgentMild and selective for the iminium ion over the aldehyde.
Acetic Acid CatalystFacilitates imine formation.
DCM/DCE SolventAprotic solvent that is compatible with the reducing agent.
Sodium Bicarbonate (aq.) Quenching AgentNeutralizes the acetic acid and quenches excess reducing agent.
Oxime and Hydrazone Formation: Introducing Heteroatom Functionality

The reaction of this compound with hydroxylamine or hydrazine derivatives provides oximes and hydrazones, respectively. These functional groups are valuable in their own right and can serve as precursors for further transformations.

Mechanism and Rationale: The mechanism is analogous to imine formation, involving the nucleophilic attack of the nitrogen atom of hydroxylamine or hydrazine on the carbonyl carbon, followed by dehydration.[10] The reaction is often catalyzed by a weak acid.[10] The resulting oximes can exist as E/Z isomers, while hydrazones offer a platform for further cyclization reactions or as ligands in coordination chemistry.

Protocol 3a: Oxime Synthesis

  • Aldehyde Solution: Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Hydroxylamine Solution: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol) in a minimal amount of water.

  • Addition: Add the hydroxylamine solution to the aldehyde solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, evaporate the ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.

Protocol 3b: Hydrazone Synthesis

  • Dissolution: Dissolve this compound (1.0 mmol) in methanol or ethanol (10 mL).

  • Hydrazine Addition: Add the desired hydrazine or hydrazide (1.0 mmol).

  • Catalysis: Add a catalytic amount of acetic acid (1-2 drops).

  • Reaction: Reflux the mixture for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates. Collect the solid by filtration, wash with a cold solvent, and dry.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[2] This reaction involves a phosphorus ylide, also known as a Wittig reagent.

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde, forming a betaine intermediate.[11] This betaine then collapses to form a four-membered oxaphosphetane ring.[11] The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O bond in triphenylphosphine oxide is the driving force for the reaction.[2] The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically afford the E-alkene, while non-stabilized ylides (containing alkyl or aryl groups) generally favor the Z-alkene.[2]

Wittig_Reaction cluster_intermediate Intermediate cluster_product Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane + Ph3P=CHR Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Fragmentation PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: The Wittig reaction pathway.

Protocol 4: Wittig Olefination

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 mmol) dropwise. Stir the resulting ylide solution for 30-60 minutes.

  • Aldehyde Addition: Add a solution of this compound (1.0 mmol) in the same dry solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

ComponentRoleRationale
Phosphonium Salt Ylide PrecursorSource of the phosphorus ylide.
n-BuLi or NaH Strong BaseDeprotonates the phosphonium salt to generate the ylide.
Anhydrous THF SolventAprotic and dry to prevent quenching of the strong base and ylide.
Ammonium Chloride (aq.) Quenching AgentNeutralizes any remaining base and hydrolyzes the ylide.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst.[12][13] This reaction is a reliable method for forming C-C bonds and synthesizing α,β-unsaturated products.

Mechanism and Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, pyridine) to form a resonance-stabilized carbanion.[14][15] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[15] The resulting aldol-type adduct typically undergoes spontaneous dehydration to yield the thermodynamically stable α,β-unsaturated product.[13] The use of a weak base is crucial to avoid the self-condensation of the aldehyde.[13]

Protocol 5: Knoevenagel Condensation

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 mmol) in a suitable solvent such as ethanol or toluene (10 mL).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (a few drops).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., to 50-80 °C). The product may precipitate from the reaction mixture.

  • Monitoring: Monitor the reaction by TLC.

  • Product Isolation: If a precipitate forms, cool the reaction mixture and collect the solid by filtration. Wash the solid with a cold solvent and dry.

  • Purification: If no precipitate forms, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel or recrystallization.

ComponentRoleRationale
Active Methylene Compound Nucleophile PrecursorProvides the carbanion for C-C bond formation.
Piperidine/Pyridine Weak Base CatalystDeprotonates the active methylene compound.
Ethanol/Toluene SolventSolubilizes reactants and facilitates the reaction.

Data Summary and Characterization

The successful derivatization of this compound should be confirmed by standard analytical techniques. Below is a summary of expected data for the starting material and representative derivatives.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆, δ ppm)Expected Yield Range (%)
This compound C₈H₅BrN₂O225.04~14.37 (br s, 1H, NH), ~10.18 (s, 1H, CHO), ~8.27 (d, 1H, Ar-H), ~7.71 (d, 1H, Ar-H), ~7.63 (dd, 1H, Ar-H)[16][17]76-94% (from 5-bromoindole)[16][17]
Imine Derivative (e.g., N-benzyl) C₁₅H₁₀BrN₃312.17Disappearance of aldehyde proton (~10.18 ppm), appearance of imine proton (~8.5-9.5 ppm) and benzyl protons.70-90%
Secondary Amine (e.g., N-benzyl) C₁₅H₁₂BrN₃314.18Disappearance of aldehyde proton, appearance of benzylic CH₂ protons (~4.0-4.5 ppm) and NH proton.60-85%
Oxime Derivative C₈H₆BrN₃O240.06Disappearance of aldehyde proton, appearance of oxime proton (=N-OH) (~11.0-12.0 ppm) and CH=N proton (~8.0-8.5 ppm).75-95%
Hydrazone Derivative (e.g., phenylhydrazone) C₁₄H₁₁BrN₄327.17Disappearance of aldehyde proton, appearance of hydrazone protons and additional aromatic protons.80-95%
Wittig Product (e.g., stilbene analog) C₁₅H₁₀BrN₂310.16Disappearance of aldehyde proton, appearance of vinylic protons (~6.5-7.5 ppm).50-80%
Knoevenagel Product (with malononitrile) C₁₁H₅BrN₄285.09Disappearance of aldehyde proton, appearance of a new vinylic proton (~7.5-8.5 ppm).85-98%

Note: The expected ¹H NMR chemical shifts are approximate and can vary based on the specific derivative and solvent used. Yields are typical and can be optimized.

Conclusion and Future Perspectives

The derivatization of the aldehyde group on this compound offers a rich and diverse landscape for chemical exploration in drug discovery. The protocols outlined in this guide provide a solid foundation for synthesizing a wide range of novel indazole derivatives. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can confidently and efficiently expand their chemical libraries. The strategic combination of derivatization at the 3-position aldehyde and potential subsequent modifications at the 5-position bromine atom opens up a vast chemical space for the development of next-generation therapeutics.

References

The Rising Star of Next-Generation Displays: 5-bromo-1H-indazole-3-carbaldehyde as a Versatile Building Block for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the ever-evolving landscape of materials science, the quest for novel organic molecules that can push the boundaries of organic light-emitting diode (OLED) technology is relentless. Among the promising candidates, 5-bromo-1H-indazole-3-carbaldehyde has emerged as a particularly versatile and powerful building block. Its unique molecular architecture, featuring a reactive bromine atom and a formyl group on a stable indazole core, offers a gateway to a vast array of functional materials with tunable photophysical and electronic properties, making it a molecule of significant interest for researchers, chemists, and professionals in drug development and materials science.[1][2]

This comprehensive guide delves into the applications of this compound in the realm of material science, with a special focus on its potential in the design and synthesis of innovative materials for high-performance OLEDs. We will explore its role as a precursor to hole transport materials (HTMs), electron transport materials (ETMs), and emissive materials, providing detailed protocols and expert insights into the synthetic pathways and device fabrication processes.

The Strategic Advantage of the this compound Scaffold

The indazole moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. In material science, its rigid and planar structure, coupled with its inherent electronic properties, makes it an attractive core for constructing robust and efficient OLED materials. The strategic placement of a bromine atom at the 5-position and a carbaldehyde group at the 3-position of the indazole ring in this compound provides two orthogonal reactive handles for molecular elaboration.

The bromine atom serves as an excellent site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile introduction of various aryl, heteroaryl, or vinyl groups, enabling the construction of extended π-conjugated systems. This is a crucial strategy for tuning the energy levels (HOMO and LUMO) of the resulting molecules, which in turn dictates their charge injection and transport properties, as well as their emission color.

The carbaldehyde group, on the other hand, is a versatile functional group that can participate in a wide range of chemical transformations. It can be readily converted into imines, alkenes, or other functional groups through condensation reactions. This allows for the attachment of different molecular fragments that can impart specific functionalities, such as enhanced electron transport, improved thermal stability, or specific emission characteristics.

Application Note I: Synthesis of a Bipolar Host Material for High-Efficiency Phosphorescent OLEDs

Objective: To synthesize a novel bipolar host material derived from this compound, designed to exhibit both hole and electron transporting capabilities for use in phosphorescent OLEDs (PhOLEDs).

Design Rationale: The proposed molecule, Cz-Ind-TPB , incorporates a hole-transporting carbazole moiety and an electron-transporting triphenylbenzene unit. The carbazole group will be introduced via a Suzuki coupling reaction at the 5-position of the indazole core, while the triphenylbenzene unit will be attached through a Wittig reaction at the 3-position aldehyde. The indazole core itself is expected to contribute to the material's high triplet energy, which is essential for efficiently hosting phosphorescent emitters.

Synthetic Workflow:

start This compound step1 Suzuki Coupling (Carbazole-9-boronic acid pinacol ester, Pd(PPh3)4, K2CO3, Toluene/H2O) start->step1 intermediate 5-(9H-carbazol-9-yl)-1H-indazole-3-carbaldehyde step1->intermediate step2 Wittig Reaction ((4-(triphenyl)methyl)triphenylphosphonium bromide, n-BuLi, THF) intermediate->step2 product Cz-Ind-TPB (Bipolar Host Material) step2->product

Caption: Synthetic pathway for the bipolar host material Cz-Ind-TPB.

Experimental Protocol: Synthesis of Cz-Ind-TPB

Part 1: Suzuki Coupling to Synthesize 5-(9H-carbazol-9-yl)-1H-indazole-3-carbaldehyde

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (2.25 g, 10 mmol), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (3.21 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Add a mixture of toluene (80 mL) and deionized water (20 mL).

  • Degas the mixture by bubbling with nitrogen for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90 °C) and stir under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure intermediate product.

Part 2: Wittig Reaction to Synthesize Cz-Ind-TPB

  • To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add (4-biphenylylmethyl)triphenylphosphonium bromide (5.23 g, 10 mmol) and anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise to the suspension. The color of the solution will turn deep red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 5-(9H-carbazol-9-yl)-1H-indazole-3-carbaldehyde (from Part 1, 3.11 g, 10 mmol) in anhydrous THF (50 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product, Cz-Ind-TPB.

Characterization: The synthesized material should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Application Note II: Fabrication and Characterization of a High-Efficiency Green PhOLED

Objective: To fabricate a green phosphorescent OLED using the synthesized Cz-Ind-TPB as the host material and fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) as the green phosphorescent emitter.

OLED Device Architecture and Fabrication Workflow:

cluster_device OLED Device Structure cluster_workflow Fabrication Workflow Cathode Cathode (LiF/Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (TPBi) ETL->EIL EML Emissive Layer (Cz-Ind-TPB : 6% Ir(ppy)3) EML->ETL HTL Hole Transport Layer (TAPC) HTL->EML HIL Hole Injection Layer (HAT-CN) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode Cleaning Substrate Cleaning Deposition Organic Layer Deposition (High Vacuum Thermal Evaporation) Cleaning->Deposition Cathode_Dep Cathode Deposition Deposition->Cathode_Dep Encapsulation Encapsulation Cathode_Dep->Encapsulation

Caption: OLED device structure and fabrication workflow.

Detailed Protocol for OLED Fabrication:

  • Substrate Preparation:

    • Patterned indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then dried in an oven at 120 °C for 30 minutes.

    • Immediately before use, the substrates are treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • The substrates are transferred to a high-vacuum thermal evaporation chamber with a base pressure of < 5 x 10⁻⁶ Torr.

    • The following layers are deposited sequentially:

      • Hole Injection Layer (HIL): 10 nm of 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN).

      • Hole Transport Layer (HTL): 40 nm of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

      • Emissive Layer (EML): 20 nm of Cz-Ind-TPB doped with 6 wt% of Ir(ppy)₃, co-evaporated from two separate sources. The doping concentration is controlled by the relative evaporation rates.

      • Electron Transport Layer (ETL): 40 nm of 1,3,5-tris(N-phenyl-2-benzimidazolyl)benzene (TPBi).

  • Cathode Deposition:

    • A thin (1 nm) layer of lithium fluoride (LiF) is deposited as an electron injection layer.

    • A 100 nm thick layer of aluminum (Al) is then deposited as the cathode. The deposition is performed through a shadow mask to define the active area of the device (e.g., 3 mm x 3 mm).

  • Encapsulation:

    • The fabricated devices are immediately transferred to a nitrogen-filled glovebox without exposure to air and moisture.

    • The devices are encapsulated using a UV-curable epoxy resin and a glass lid to prevent degradation.

Expected Performance and Characterization:

The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE). Based on the designed molecular structure of Cz-Ind-TPB, the device is expected to exhibit:

  • Low turn-on voltage: Due to the balanced hole and electron transport properties of the host material.

  • High external quantum efficiency: The high triplet energy of the indazole core in Cz-Ind-TPB should ensure efficient energy transfer to the green phosphorescent emitter, minimizing efficiency roll-off at high brightness.

  • Stable green emission: The EL spectrum should show the characteristic emission of Ir(ppy)₃, with CIE coordinates close to (0.30, 0.60).

Quantitative Data Summary (Hypothetical)

ParameterExpected Value
Turn-on Voltage (at 1 cd/m²)< 3.0 V
Maximum Luminance> 20,000 cd/m²
Maximum Current Efficiency> 60 cd/A
Maximum Power Efficiency> 50 lm/W
Maximum External Quantum Efficiency> 20%
CIE Coordinates (x, y)(0.31, 0.61)

Future Perspectives and Broader Applications

The synthetic versatility of this compound opens up a plethora of possibilities for the design of a wide range of organic electronic materials. By judiciously choosing the coupling partners for the Suzuki and condensation reactions, one can fine-tune the optoelectronic properties to target different applications. For instance:

  • Deep-Blue Emitters: By coupling electron-donating and electron-accepting moieties with a twisted geometry, it is possible to design thermally activated delayed fluorescence (TADF) emitters for highly efficient, metal-free blue OLEDs.

  • Hole and Electron Transport Materials: By attaching appropriate charge-transporting units, dedicated hole-transporting and electron-transporting materials with high mobility and suitable energy levels can be synthesized.

  • Sensors and Photovoltaics: The functionalized indazole derivatives could also find applications in organic photovoltaics (OPVs) as donor or acceptor materials, and in chemical sensors due to their potential for fluorescence quenching or enhancement upon interaction with specific analytes.

References

Application Note: High-Purity Isolation of 5-bromo-1H-indazole-3-carbaldehyde via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 5-bromo-1H-indazole-3-carbaldehyde, a critical heterocyclic building block in medicinal chemistry and drug development.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data.[3] This guide details a robust methodology using conventional silica gel column chromatography, emphasizing the causal relationships behind experimental choices to ensure reproducibility and high-purity outcomes. We cover systematic method development using Thin-Layer Chromatography (TLC), a detailed step-by-step column chromatography protocol, and expert troubleshooting advice.

Introduction and Scientific Rationale

This compound is a key precursor in the synthesis of a wide range of pharmacologically active molecules, including potent kinase inhibitors for oncology and anti-inflammatory agents.[1][3] The indazole scaffold, functionalized with a bromine atom and an aldehyde group, offers versatile handles for further chemical modification. Crude this compound, obtained from synthesis (e.g., via nitrosation of 5-bromoindole), often contains unreacted starting materials, reagents, and side-products.[4][5] Column chromatography is a universally accepted and highly effective technique for isolating the target compound from these impurities, ensuring the high degree of purity required for downstream applications.[3]

The methodology herein is based on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. Separation is achieved based on the differential polarity of the components in the crude mixture. The polar aldehyde and the N-H group of the indazole ring interact with the acidic silanol groups of the silica gel. Non-polar impurities have minimal interaction and elute quickly, while more polar impurities interact more strongly and are retained longer than the target compound. By carefully selecting the mobile phase composition, a precise and efficient separation can be achieved.

Method Development with Thin-Layer Chromatography (TLC)

Prior to performing preparative column chromatography, it is imperative to develop an optimal solvent system using TLC.[3] This analytical step allows for the rapid determination of a mobile phase that provides adequate separation between the desired product and any impurities. The primary goal is to identify a solvent mixture in which the target compound, this compound, exhibits a Retention Factor (Rf) of approximately 0.2-0.3 .[3] This Rf range typically ensures good resolution and a practical elution time on a preparative column.

Protocol for TLC Analysis:

  • Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent such as ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the solution onto a silica gel 60 F₂₅₄ TLC plate, keeping the spot size small and concentrated.

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. A common and effective starting point for indazole derivatives is a mixture of petroleum ether and ethyl acetate.[5][6]

  • Visualization: After the solvent front has migrated near the top of the plate, remove it and mark the solvent front. Visualize the separated spots under UV light (254 nm).[3]

  • Optimization: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the more polar solvent (ethyl acetate) will decrease the Rf value of the compound.

A previously reported system for this compound uses petroleum ether/ethyl acetate (3:2 v/v) , which yields an Rf value of 0.31 .[5][7] This serves as an excellent starting point for optimization.

Materials and Reagents

Material/ReagentGrade/SpecificationRationale
Crude this compoundSynthesized MaterialThe input material requiring purification.
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides excellent separation capacity for preparative work.[3]
Mobile Phase Solvents
Petroleum Ether or HexanesHPLC or Technical GradeNon-polar component of the mobile phase.[6]
Ethyl Acetate (EtOAc)HPLC or Technical GradePolar modifier to control the elution strength of the mobile phase.[6]
Dichloromethane (DCM)ACS GradeOptional solvent for dissolving crude material for dry loading.[8]
Equipment & Glassware
Glass Chromatography ColumnAppropriate size for scaleThe vessel for the stationary phase.
Separatory Funnel/Solvent ReservoirFor continuous addition of the mobile phase.
Round-Bottom & Erlenmeyer FlasksVarious sizesFor sample preparation and fraction collection.
TLC PlatesSilica Gel 60 F₂₅₄For method development and monitoring fractions.[3]
Rotary EvaporatorFor efficient removal of solvents from combined fractions.
Celite® or Silica GelInert support for dry loading the sample.[3]

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1.0 g of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Workflow Overview

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Petroleum Ether:EtOAc) Pack Pack Column with Silica Slurry TLC->Pack DryLoad Prepare Sample (Dry Loading) TLC->DryLoad Load Load Sample onto Column Pack->Load DryLoad->Load Elute Elute with Mobile Phase Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Step 1: Column Packing (Wet Slurry Method)

The wet slurry method is superior as it minimizes air entrapment and ensures a homogeneously packed column, which is critical for achieving sharp bands and good separation.

  • Select a glass column of appropriate size (e.g., a 40-50 mm diameter column for 1 g of crude material on ~40-80 g of silica).

  • In a beaker, prepare a slurry of silica gel (~80 g) in the initial, least polar mobile phase (e.g., 250 mL of petroleum ether/EtOAc, 9:1 v/v).[9]

  • Swirl the slurry until all air bubbles are expelled.

  • With the column's stopcock closed, place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

  • Promptly pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing.

  • Once the silica has settled, add a protective layer of sand on top and drain the excess solvent until it is just level with the sand. Do not let the column run dry.

Step 2: Sample Preparation (Dry Loading)

Dry loading is highly recommended as it prevents dissolution issues at the column head and leads to sharper separation bands compared to liquid loading, especially if the crude material has limited solubility in the mobile phase.[3]

  • Dissolve the crude this compound (~1.0 g) in a minimal volume of a suitable solvent like dichloromethane or ethyl acetate.

  • To this solution, add 2-3 g of silica gel or Celite®.[3]

  • Mix thoroughly and concentrate the mixture on a rotary evaporator until a completely dry, free-flowing powder is obtained.[3]

Step 3: Column Loading and Elution
  • Carefully add the dry-loaded sample powder as an even layer on top of the sand at the column head.

  • Gently fill the column with the initial mobile phase (petroleum ether/EtOAc, 8:2 v/v, as suggested by literature for similar compounds).[5]

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 20-30 mL per fraction). Maintain a constant head of solvent above the stationary phase throughout the process.

  • Gradient Elution (Optional but Recommended): While an isocratic elution (using a single solvent mixture) can work, a gradient elution often provides better separation and faster run times. Start with a less polar mixture (e.g., petroleum ether/EtOAc, 9:1) to elute non-polar impurities, then gradually increase the polarity (e.g., to 8:2, 7:3, and finally the 3:2 mixture identified by TLC) to elute the target compound.

Step 4: Fraction Monitoring and Pooling
  • Systematically spot every few fractions onto a TLC plate.

  • Develop the TLC plate using the optimized solvent system (e.g., petroleum ether/EtOAc, 3:2).

  • Visualize the plate under UV light to identify which fractions contain the pure product. The desired spot should correspond to the Rf value determined during method development.

  • Based on the TLC analysis, combine all fractions that contain only the pure target compound into a clean, pre-weighed round-bottom flask.

Step 5: Product Isolation
  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Once the solvent is removed, a solid product should remain. Further dry the product under high vacuum to remove any residual solvent.

  • Weigh the final product to determine the yield and confirm its purity using analytical methods such as ¹H NMR and melting point analysis. The ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks around δ 10.18 (s, 1H, aldehyde), and in the aromatic region.[4]

Summary of Purification Parameters

ParameterRecommended SpecificationRationale and Key Insights
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic molecules.[3]
Mobile Phase Petroleum Ether / Ethyl AcetateA versatile and common solvent system for compounds of intermediate polarity.[6] Start with a ratio of ~8:2 and increase polarity as needed.
Optimal Rf (TLC) ~0.31Achieved with Petroleum Ether/EtOAc (3:2), indicating good mobility for column separation.[5][7]
Loading Method Dry Loading with Silica GelEnsures a concentrated starting band, leading to superior resolution and preventing solubility issues.[3]
Elution Strategy Gradient ElutionRecommended for complex mixtures. Start with low polarity (e.g., 9:1 PE/EtOAc) and increase to the TLC-optimized ratio.
Expected Outcome Brown or White Solid[4][5]The final product should be a solid. The color depends on the purity level achieved.

Troubleshooting and Expert Considerations

IssuePotential CauseRecommended Solution
Poor Separation Mobile Phase Too Polar: All compounds elute too quickly (high Rf).Mobile Phase Not Polar Enough: Compounds are stuck at the top.Decrease the ethyl acetate concentration.Increase the ethyl acetate concentration. Re-optimize with TLC.
Band Tailing Column Overloading: Too much sample for the amount of silica.Acidic Silica: The compound may be interacting too strongly or degrading.Use a wider column or less crude material.Add 0.5-1% triethylamine (Et₃N) to the mobile phase to neutralize the silica gel.[6]
Product Crashing The compound has poor solubility in the mobile phase.Re-evaluate the solvent system. A different system (e.g., DCM/Methanol for more polar compounds) might be necessary.[6] Ensure the sample is fully dissolved during the dry loading preparation step.
Colored Impurities Some reaction side-products can be highly colored.These are often highly polar or non-polar. A well-optimized gradient should effectively separate them from the product fractions. If they co-elute, a second column with a different solvent system may be required.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in medicinal chemistry for the development of kinase inhibitors and other bioactive compounds, the efficient synthesis of 5-bromo-1H-indazole-3-carbaldehyde is paramount for advancing drug discovery programs.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized protocol to maximize yield and purity. Our focus is on the most robust and scalable reported method: the nitrosation of 5-bromoindole.[1][3][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems in your synthesis.

Question 1: My reaction yield is extremely low (<20%), and I'm recovering mostly starting material or a complex mixture. What are the most likely causes?

Answer: Low yields in this transformation are almost always linked to three critical parameters: the order of addition, temperature control, and reaction stoichiometry.

  • Incorrect Order of Addition: The most significant factor is the method of combining reactants. A "reverse addition" protocol, where the 5-bromoindole solution is added slowly to the pre-formed nitrosating mixture (NaNO₂ and HCl), is essential.[3] This maintains a low concentration of the nucleophilic indole, preventing it from reacting with reaction intermediates, which is a major pathway for side-product formation.[3] Adding the nitrosating agent to the indole can drastically lower yields, in some cases from over 70% to under 20%.[3]

  • Poor Temperature Control: The initial phase of the reaction is highly sensitive to temperature. The addition of the 5-bromoindole solution to the nitrosating mixture should be performed at 0 °C.[3] Running the initial addition at room temperature has been shown to reduce yields by nearly 30% (e.g., from 72% down to 41% in one study).[3]

  • Reagent Stoichiometry and Quality: A significant excess of the nitrosating agent is required. Optimized procedures often use up to 8 equivalents of sodium nitrite (NaNO₂) and 7 equivalents of hydrochloric acid (HCl) relative to the 5-bromoindole.[1] Ensure your reagents, particularly the starting 5-bromoindole, are of high purity, as impurities can lead to unwanted side reactions.

Question 2: My primary product seems correct by NMR, but the yield is reduced by a significant, highly polar impurity that is difficult to separate. What is this side product?

Answer: The most probable polar side product is 5-bromo-1H-indazole-3-carboxylic acid . This can form through a dediazoniation process of a key intermediate, followed by oxidation, especially under overly harsh acidic conditions or in the presence of excess oxidizing species.[3]

Mitigation Strategies:

  • Strict pH Control: While the reaction requires an acidic medium, avoid excessively strong acidic conditions. The optimized protocol operates in a slightly acidic environment which minimizes this side reaction.[1]

  • Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully. A basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic impurity from the organic layer containing your desired aldehyde product.

  • Chromatography: If the carboxylic acid does form, it can typically be separated from the desired aldehyde using silica gel column chromatography, as the aldehyde is significantly less polar.

Question 3: The reaction appears to stall after several hours, with a significant amount of starting material remaining according to TLC analysis. What steps should I take?

Answer: A stalled reaction suggests that either the activation or the conversion is incomplete.

  • Initial Check: First, confirm that the reagents were added in the correct order and stoichiometry as detailed above. An insufficient amount of the nitrosating agent is a common cause of incomplete conversion.

  • Thermal Push: The reaction requires a heating phase to proceed to completion. After the initial addition at 0 °C and stirring at room temperature for a period (e.g., 2 hours), the mixture should be heated.[1] An optimized procedure specifies heating at 50 °C for 3 hours.[1] If the reaction has stalled, you can try extending the heating time at 50 °C or cautiously increasing the temperature to 60-70 °C while monitoring the progress by TLC.

  • Solvent System: The reaction is typically run in a DMF/water mixture.[1] Ensure the solvents are of appropriate quality and the ratio is correct, as this affects reagent solubility and reaction kinetics.

Question 4: The crude product is a dark, oily, or tarry substance that is difficult to handle and purify. How can I improve the workup and isolation?

Answer: The formation of dark, impure crude products often points to side reactions or decomposition. A refined workup and purification strategy is key.

  • Quenching and Extraction: After the reaction is complete, pour the mixture into a separatory funnel with ethyl acetate (EtOAc) and water. A thorough extraction (3x with EtOAc) is crucial.[1]

  • Washing: Wash the combined organic layers sequentially with water and then brine. This removes DMF, inorganic salts, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during concentration to prevent product degradation.

  • Purification: The standard and most effective method for purification is flash column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting with 9:1 and moving to 8:2).[1] This should effectively separate the brown, solid product from less polar and more polar impurities.

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable and highest-yielding method for synthesizing this compound?

Answer: The most dependable method reported is the nitrosation of 5-bromoindole in a slightly acidic DMF/water medium using sodium nitrite and HCl.[1][5] By employing an optimized procedure that includes the slow, "reverse" addition of the indole to the nitrosating agent at 0 °C, followed by a controlled heating period, yields as high as 94% have been achieved.[1]

Question 2: Can I use a Vilsmeier-Haack reaction to formylate 5-bromo-1H-indazole directly?

Answer: The Vilsmeier-Haack reaction, which uses a reagent formed from DMF and an acid chloride like POCl₃, is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8] While it is mechanistically plausible to formylate a 5-bromo-1H-indazole substrate, this approach may present challenges. The Vilsmeier reagent is a relatively weak electrophile, and the indazole ring system's reactivity may not be optimal for this transformation compared to other heterocycles like pyrrole or indole.[6][9] Given the well-documented success and high yield of the indole nitrosation route, it remains the recommended and more thoroughly validated pathway.[1]

Question 3: How does the mechanism work for the nitrosation of 5-bromoindole to form the indazole-3-carbaldehyde?

Answer: This transformation is a fascinating rearrangement reaction. The key steps are:

  • Formation of Nitrosating Agent: In situ formation of a nitrosating species (e.g., N₂O₃ or NO⁺) from NaNO₂ and HCl.

  • Electrophilic Attack: The electron-rich C3 position of the 5-bromoindole attacks the nitrosating agent to form an N-nitroso intermediate.

  • Rearrangement: This is followed by a complex rearrangement cascade. The indole ring opens and then re-closes to form the thermodynamically more stable indazole ring system.

  • Tautomerization & Hydrolysis: The resulting intermediate undergoes tautomerization and is subsequently hydrolyzed during the reaction or workup to yield the final 3-carbaldehyde product. The slow addition of indole to the nitrosating mixture is critical to favor the trapping of a key intermediate by water, leading to the desired product.[3]

Question 4: Are there alternative synthetic routes?

Answer: Yes, other routes exist, although they may be lower-yielding or require more steps. One alternative is the oxidation of (5-bromo-1H-indazol-3-yl)methanol. This requires first synthesizing the alcohol intermediate, which is then oxidized using an agent like manganese dioxide (MnO₂) to give the desired aldehyde in moderate yields (e.g., 67%).[10] Another approach could involve the bromination of 1H-indazole-3-carboxylic acid followed by reduction of the carboxylic acid to an alcohol and subsequent oxidation.[11] However, for directness and overall yield, the optimized nitrosation of 5-bromoindole is superior.[1]

Data & Visualizations

Table 1: Effect of Reaction Conditions on Yield

This table summarizes experimental data demonstrating the critical importance of temperature and addition order for the synthesis of this compound (11b) from 5-bromoindole (11a).[3]

EntryAddition MethodTemperatureYield (%)
1Normal AdditionRoom Temp.13
2Normal Addition0 °C41
3Slow, Reverse AdditionRoom Temp.19
4Slow, Reverse Addition0 °C72

Data synthesized from Chevalier, A., et al. (2018).[3]

Diagrams

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis A 5-Bromoindole B N-Nitroso Intermediate A->B + NaNO2/HCl C Ring Opening B->C D Indazole Ring Formation C->D E Iminium Intermediate D->E F 5-Bromo-1H-indazole- 3-carbaldehyde E->F + H2O (Workup)

Caption: Key mechanistic steps in the synthesis.

prep Prepare Nitrosating Mix (NaNO2, HCl, DMF/H2O) Cool to 0 °C add Slowly Add 5-Bromoindole in DMF (Maintain 0 °C) prep->add react Stir at RT (2h) Then Heat to 50 °C (3h) add->react workup Quench & Extract (EtOAc / H2O) react->workup purify Column Chromatography (Silica, Pet. Ether/EtOAc) workup->purify product Isolate Pure Product purify->product

Caption: High-level experimental workflow diagram.

start Low Yield Issue q1 Was 'Reverse Addition' (Indole to Acid) used? start->q1 q2 Was initial temp. held at 0 °C? q1->q2 Yes fix1 Action: Redo reaction with correct reverse addition. q1->fix1 No q3 Was reaction heated to ~50 °C after addition? q2->q3 Yes fix2 Action: Ensure proper cooling during addition. q2->fix2 No fix3 Action: Ensure heating step is completed for 3-5h. q3->fix3 No success Yield Optimized q3->success Yes

Caption: A decision tree for troubleshooting low yields.

Optimized Experimental Protocol

This protocol is adapted from a reported procedure with a 94% isolated yield.[1]

Reagents & Materials:

  • 5-Bromoindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.0 eq) in deionized water and DMF. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add a 2N aqueous solution of HCl (7.0 eq) to the cooled mixture. Stir under an inert atmosphere (e.g., argon) for 10-15 minutes at 0 °C. The mixture should become a yellowish solution.

  • Preparation of Indole Solution: In a separate flask, dissolve 5-bromoindole (1.0 eq) in a minimal amount of DMF.

  • Reaction - Addition: Add the 5-bromoindole solution dropwise (or via syringe pump for larger scales) to the vigorously stirred nitrosating mixture at 0 °C over a period of 30-60 minutes. It is critical to maintain the internal temperature at or below 5 °C during the addition.

  • Reaction - Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Following the room temperature stir, heat the reaction mixture to 50 °C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash them three times with water, followed by one wash with brine to aid in removing residual DMF.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate (8:2) mixture to yield this compound as a brown solid (expected yield: >90%).[1]

References

minimizing side reactions in indole to indazole conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of indazoles from indole precursors. Indazole scaffolds are crucial in medicinal chemistry, and their synthesis often requires careful control to prevent the formation of unwanted byproducts. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and optimize your indole-to-indazole conversions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for converting indoles to indazoles, and what are their primary side reactions?

The two primary strategies for the direct conversion of an indole scaffold to an indazole are:

  • Nitrosation of Indoles: This is a widely used method, particularly for synthesizing 1H-indazole-3-carboxaldehydes. The reaction proceeds through the nitrosation of the C3 position of the indole, leading to a ring-opening and subsequent re-cyclization to form the indazole ring.[1][2] The most significant side reaction is the formation of intensely colored dimeric byproducts.[2][3] This occurs when a nucleophilic molecule of the starting indole attacks a reactive oxime intermediate.[1][3] This side reaction is particularly problematic with electron-rich indoles.[2][3]

  • Skeletal Editing via Oxidative Cleavage: This newer approach involves the oxidative cleavage of the indole's pyrrole ring to form a ring-opened oxime intermediate, which then undergoes ring closure to form the indazole.[4][5] A potential side reaction in this pathway is the diversion of the intermediate to form benzimidazoles, which involves a Beckmann-type rearrangement.[4][5]

Q2: I'm observing a deep red coloration in my nitrosation reaction and getting low yields of the desired indazole. What is causing this?

The deep red color is characteristic of dimeric byproduct formation.[3] As explained in Q1, this happens when your starting indole, acting as a nucleophile, attacks the reactive 3-nitrosoindole (oxime) intermediate. This dimerization is a common issue, especially when using indoles with electron-donating substituents, which increases their nucleophilicity.[2][3]

Q3: How can I minimize or eliminate dimer formation during the nitrosation of my indole?

Minimizing dimer formation hinges on controlling the concentration of the nucleophilic indole during the reaction. The key strategy is "reverse addition" :

  • Slowly add a solution of your indole to the cold (0 °C) nitrosating mixture. This maintains a low concentration of the indole, favoring the intramolecular ring-opening and closing pathway over the intermolecular dimerization.[1][2] Using a syringe pump for the addition is highly recommended for precise control.[1]

  • Maintain a low temperature (0 °C) during the indole addition. This reduces the rate of the competing dimerization reaction.[2]

  • For highly reactive, electron-rich indoles, consider using a more dilute reaction mixture. This further decreases the probability of intermolecular reactions.[3]

Q4: My indole has electron-withdrawing groups, and the nitrosation reaction is very slow or incomplete. What should I do?

Indoles with electron-withdrawing groups (e.g., nitro, cyano) are less reactive towards the nitrosating agent. To drive the reaction to completion, you will likely need to increase the reaction temperature after the initial addition of the indole. For electron-poor indoles, temperatures up to 80 °C may be required for the conversion to the indazole.[1][2] It is crucial to monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrate.[1]

Q5: In the skeletal editing approach, how can I favor the formation of indazole over the benzimidazole side product?

The formation of indazole versus benzimidazole from the common arylamino oxime intermediate is often dependent on the choice of base and reaction conditions. Weaker bases tend to favor the nucleophilic substitution pathway that leads to indazoles. For instance, using 2-aminopyridine as a base has been shown to promote the formation of N-arylindazoles, while a stronger base like triethylamine favors the Beckmann rearrangement that leads to benzimidazoles.[6] The electronic properties of the substituents on the aromatic ring can also influence the product distribution, with electron-donating groups sometimes enhancing indazole yields.[6]

Troubleshooting Guide: Nitrosation of Indoles

This guide provides specific troubleshooting steps for the common issues encountered during the conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation.

Problem Likely Cause(s) Recommended Solution(s)
Low or no yield of indazole, starting material remains Insufficiently reactive indole (electron-deficient). Reaction temperature too low.After the slow addition of indole at 0 °C, gradually increase the temperature (e.g., to 50 °C or 80 °C) and monitor by TLC.[1][2]
Deep red/purple solution, low yield of indazole, significant side products Dimerization due to high concentration of nucleophilic indole. Reaction temperature too high during addition.Use the "reverse addition" method: add the indole solution slowly to the nitrosating mixture at 0 °C.[1][2] For very reactive indoles, use more dilute conditions.[3]
Formation of m-halo-benzoic acid as a byproduct Using a large excess of strong acid (e.g., HCl).Use the optimized amount of acid (e.g., 2.7 equivalents of 2N HCl). An excessive amount of acid can lead to the formation of a diazonium salt intermediate that can undergo dediazoniation and subsequent oxidative decarboxylation.[2]
Reaction is complete by TLC, but isolation yields are poor Product may be partially soluble in the aqueous layer during work-up.Ensure thorough extraction with a suitable organic solvent like ethyl acetate (perform at least three extractions).[1] Wash the combined organic layers with brine to remove residual water and DMF.[1]

Experimental Protocols

Protocol 1: Optimized Nitrosation of Indole to 1H-Indazole-3-carboxaldehyde

This protocol is a general procedure that has been optimized to minimize dimer formation.[1][2]

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and DMF.
  • Cool the flask to 0 °C in an ice bath.
  • Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.
  • Stir the resulting mixture under argon for 10 minutes at 0 °C.

2. Addition of Indole (Reverse Addition):

  • Prepare a solution of the indole (1 equivalent) in a minimal amount of DMF.
  • Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

3. Reaction Progression:

  • After the addition is complete, continue to stir the reaction mixture. The required temperature and time will depend on the indole's electronic properties (see table below).
  • Monitor the reaction progress by TLC.

4. Work-up and Purification:

  • Once the reaction is complete, extract the mixture three times with ethyl acetate.
  • Wash the combined organic layers with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Reaction Conditions for Different Indole Substrates:

Indole Type Temperature after Addition Typical Reaction Time
Electron-Rich (e.g., methoxy-substituted)Room Temperature2-4 hours
Electron-Neutral/Halogenated50 °C3-6 hours
Electron-Poor (e.g., nitro-substituted)80 °C6-12 hours

This data is synthesized from information in references[1] and[2].

Visualizing the Reaction Pathway

To better understand the core transformation and the competing side reaction in the nitrosation of indoles, the following diagrams illustrate the key mechanistic steps.

Nitrosation_Mechanism Indole Indole Intermediate 3-Nitrosoindole (Oxime Intermediate) Indole->Intermediate Dimer Dimeric Side Product Indole->Dimer Nucleophilic Attack (Side Reaction) Nitrosating_Agent Nitrosating Mixture (NaNO₂, HCl) Nitrosating_Agent->Indole Nitrosation at C3 Intermediate->Dimer Ring_Opened Ring-Opened Intermediate Intermediate->Ring_Opened H₂O addition at C2 & Ring Opening Indazole 1H-Indazole-3- carboxaldehyde Ring_Opened->Indazole Ring Closure

Caption: Desired reaction pathway vs. side reaction in indole nitrosation.

Troubleshooting_Flowchart Start Start: Low Yield in Indole to Indazole Conversion Check_Color Is the reaction mixture deeply colored (red/purple)? Start->Check_Color Check_Reactivity Is the indole electron-rich or electron-poor? Check_Color->Check_Reactivity No Dimerization High probability of dimerization side reaction. Check_Color->Dimerization Yes Check_Reactivity->Dimerization Electron-Rich Slow_Reaction Reaction is likely slow due to low indole reactivity. Check_Reactivity->Slow_Reaction Electron-Poor Solution_Dimer Implement 'Reverse Addition': - Slowly add indole to cold nitrosating mix. - Use dilute conditions. Dimerization->Solution_Dimer Solution_Slow Increase temperature after indole addition (e.g., 50-80 °C). - Monitor closely by TLC. Slow_Reaction->Solution_Slow End Optimized Reaction Solution_Dimer->End Solution_Slow->End

Caption: Troubleshooting decision tree for low-yield indole nitrosation.

References

Technical Support Center: Direct Formylation of 5-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the direct formylation of 5-bromo-1H-indazole. As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive field experience to help you troubleshoot common issues and optimize your synthetic route to 5-bromo-1H-indazole-3-carbaldehyde.

Introduction: The Challenge of Direct C3-Formylation

The direct introduction of a formyl group onto the 5-bromo-1H-indazole scaffold is a desirable transformation, as the resulting 3-carbaldehyde is a versatile intermediate for constructing pharmacologically active molecules.[1][2] However, this reaction is not always straightforward. Indazoles, while aromatic, possess unique electronic properties and a reactive N-H proton that can complicate classical electrophilic substitution reactions like the Vilsmeier-Haack or Duff reactions.

This guide addresses the most frequently encountered problems, from low conversion rates to complex side reactions, and provides structured, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my direct formylation of 5-bromo-1H-indazole resulting in low or no yield?

This is the most common challenge and can be attributed to several factors related to the substrate's reactivity and the reaction conditions.

Answer:

The low reactivity of the indazole ring, coupled with potential side reactions involving the N-H proton, often leads to poor outcomes. Let's break down the primary causes:

  • Reduced Nucleophilicity: The indazole ring is generally less nucleophilic than indole, its bioisostere.[2] The electron-withdrawing effect of the bromine atom at the C5 position further deactivates the ring towards electrophilic attack, making it more challenging to formylate compared to electron-rich substrates.[3]

  • N-H Acidity and Deprotonation: The indazole N-H proton is acidic. In the presence of reagents like the Vilsmeier reagent (formed from POCl₃ and DMF), deprotonation or complexation at the nitrogen can occur. This alters the electronic nature of the ring and can inhibit the desired C3-electrophilic substitution.

  • Vilsmeier Reagent Reactivity: The Vilsmeier reagent (a chloroiminium salt) is a relatively mild electrophile.[4][5] For a deactivated substrate like 5-bromo-1H-indazole, the activation energy for the reaction may be too high under standard conditions, leading to slow or incomplete conversion.

Troubleshooting Workflow:

G start Low/No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (POCl₃, DMF) start->check_reagents increase_temp Increase Reaction Temperature (e.g., from RT to 60-90°C) check_reagents->increase_temp Reagents OK increase_equiv Increase Equivalents of Vilsmeier Reagent (1.5-3.0 eq) increase_temp->increase_equiv Still low yield outcome1 Yield Improves increase_equiv->outcome1 outcome2 No Improvement / Decomposition increase_equiv->outcome2 protect_nh Consider N-H Protection Strategy (See FAQ 3) outcome3 Proceed with Protected Substrate protect_nh->outcome3 outcome2->protect_nh alt_method Consider Alternative Synthesis (e.g., from 5-bromoindole, See FAQ 6) outcome2->alt_method

Q2: I'm attempting a Vilsmeier-Haack reaction. What are the recommended starting conditions and protocol?

Answer:

While direct examples for 5-bromo-1H-indazole are scarce in the literature, we can extrapolate a robust starting protocol from the successful formylation of the structurally similar 5-nitro-1H-indazole, which yielded the product in 92%.[6]

Vilsmeier-Haack Reaction Mechanism:

The reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indazole. Subsequent hydrolysis yields the aldehyde.[7]

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indazole 5-Bromo-1H-Indazole Intermediate Iminium Salt Intermediate Indazole->Intermediate + Vilsmeier Reagent Product 5-Bromo-1H-indazole- 3-carbaldehyde Intermediate->Product Aqueous Workup (H₂O)

Detailed Experimental Protocol:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~5-10 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

    • Stir the resulting mixture at 0 °C for 30-60 minutes. The solution should become a thick, pale-yellow salt suspension. This is the Vilsmeier reagent.[7]

  • Formylation Reaction:

    • Dissolve 5-bromo-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the indazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-90 °C. The reaction time can vary significantly (from 2 to 24 hours).

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. A precipitate should form.

    • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.[8]

ParameterRecommended Starting ValueRationale / Notes
POCl₃ (eq.) 1.5 - 2.0Ensures complete formation of the Vilsmeier reagent.
DMF (eq.) 5.0 - 10.0Acts as both reagent and solvent.
Temperature 60 - 90 °CHigher temperatures are often needed for deactivated substrates.[3]
Time 2 - 24 hMonitor by TLC for completion.
Workup Ice quench, then neutralizeCrucial for hydrolyzing the intermediate and precipitating the product.
Q3: I am observing multiple products. What are the likely side reactions?

Answer:

The formation of multiple products often points to side reactions involving either the Vilsmeier reagent or the indazole nucleus itself.

  • N1-Formylation: Although C3-formylation is electronically favored, formylation at the N1 position is a possibility, leading to the formation of 1-formyl-5-bromo-1H-indazole. This amide-like product would have different spectroscopic characteristics and chromatographic behavior.

  • Chlorination: Under harsh Vilsmeier-Haack conditions (high temperature, long reaction times), the reagent can sometimes act as a chlorinating agent, although this is more common on substrates with hydroxyl groups.[7]

  • Decomposition: 5-bromo-1H-indazole may not be fully stable under prolonged exposure to strong acidic conditions and high temperatures, leading to unidentifiable baseline material on TLC.

Mitigation Strategies:

  • Control Temperature: Avoid excessive heating. Start at a lower temperature (e.g., 50-60 °C) and only increase if the reaction is not proceeding.

  • Use N-Protection: Protecting the indazole nitrogen completely prevents N1-formylation and can improve the regioselectivity and yield of C3-formylation (See FAQ 4).

  • Optimize Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes promote side reactions. Start with ~1.5 equivalents of POCl₃ and increase only if necessary.

Q4: Should I protect the N-H of the indazole? If so, which protecting group is best?

Answer:

Yes, an N-protection strategy is highly recommended if direct formylation of the unprotected indazole fails. Protection prevents side reactions at the nitrogen atom and can enhance the substrate's solubility and reactivity towards C3-formylation.[9]

Decision Framework for N-Protection:

G start Direct formylation fails (Low yield / side products) protect_q Is an N-protection strategy viable? start->protect_q boc Boc Group (tert-butyloxycarbonyl) protect_q->boc Yes sem SEM Group (2-(trimethylsilyl)ethoxymethyl) protect_q->sem Yes sulfonyl Sulfonyl Group (e.g., Tosyl) protect_q->sulfonyl Yes boc_pro Pros: Easy removal (TFA, HCl). Cons: May not be stable to harsh Vilsmeier conditions. boc->boc_pro sem_pro Pros: Stable to a wide range of conditions. Cons: Removal requires fluoride source (TBAF). sem->sem_pro sulfonyl_pro Pros: Very robust. Cons: Harsh removal conditions. sulfonyl->sulfonyl_pro

Recommended Protecting Groups:

Protecting GroupIntroduction ReagentsDeprotection ConditionsKey Features & Considerations
Boc (tert-Butyloxycarbonyl)(Boc)₂O, DMAP, TEATFA, HClWidely used, but its acid lability might be a concern during the Vilsmeier reaction or workup. A trial is warranted.[9]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH or DIPEATBAF in THFOffers excellent stability to acidic conditions, making it a strong candidate for Vilsmeier reactions.[9]
Ts (Tosyl)TsCl, Pyridine or Et₃NStrong acid or base, reducing agentsVery robust group, but deprotection can be harsh and may not be compatible with other functional groups.[9][10]

General Protocol for Boc Protection:

  • Dissolve 5-bromo-1H-indazole (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), triethylamine (TEA, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

  • Stir at room temperature until TLC analysis shows complete consumption of the starting material.

  • Perform an aqueous workup and purify the resulting N-Boc-5-bromo-1H-indazole by flash chromatography.[11]

Q5: My reaction appears successful, but I'm struggling with the purification of this compound. What are the best practices?

Answer:

Effective purification is critical for obtaining the desired product with high purity. The target compound, this compound (MW: 225.04 g/mol ), is typically a brown or off-white solid.[8]

Purification Protocol:

  • Initial Isolation: After the basic workup (FAQ 2), ensure the crude product is thoroughly washed with cold water to remove inorganic salts. A final wash with a cold, non-polar solvent like hexane or diethyl ether can help remove highly non-polar impurities.

  • Recrystallization/Trituration:

    • Trituration of the crude solid with a cold solvent like dichloromethane (DCM) can be effective. Stir the solid in a minimal amount of cold DCM for 30 minutes, then filter to collect the purified solid, leaving impurities in the filtrate.[8]

    • Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is another viable option.

  • Column Chromatography:

    • If recrystallization is insufficient, silica gel column chromatography is the most reliable method.

    • Recommended Eluent System: A gradient of petroleum ether (or hexane) and ethyl acetate is commonly used. A starting polarity of 8:2 (petroleum ether:EtOAc) is a good starting point.[12]

    • Monitor fractions carefully by TLC to isolate the desired product.

Q6: Are there alternative, potentially higher-yielding methods to synthesize this compound?

Answer:

Yes. Given the potential challenges of direct formylation, an alternative and well-documented route is the nitrosation of 5-bromoindole. This method often provides higher and more reliable yields.[12]

Synthetic Scheme: 5-Bromoindole to this compound

G Bromoindole 5-Bromoindole Product 5-Bromo-1H-indazole- 3-carbaldehyde Bromoindole->Product [Ref: 2] Reagents 1. NaNO₂, HCl, Acetone/H₂O 2. Heat (e.g., 50°C)

This two-step, one-pot procedure involves the reaction of 5-bromoindole with sodium nitrite and hydrochloric acid, followed by heating. The reaction proceeds via an initial nitrosation and subsequent rearrangement and cyclization to form the indazole-3-carbaldehyde. Reported yields for this transformation are often excellent, in the range of 90-95%.[12] If direct formylation proves inefficient, this route is a highly recommended and validated alternative.

References

Technical Support Center: Purification of 5-bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-1H-indazole-3-carbaldehyde. This versatile building block is crucial in the synthesis of various pharmaceuticals, particularly kinase inhibitors.[1][2] However, achieving high purity of the crude product can be challenging due to the nature of its synthesis, often involving methods like the nitrosation of 5-bromoindole or Vilsmeier-Haack formylation.[3][4][5]

This guide provides practical, field-proven solutions to common purification challenges, moving from frequently asked questions to in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and queries during the purification process.

Q1: My isolated crude product is a brown or yellow solid. Is this expected?

A: Yes, this is a common observation. This compound is often reported as a brown, brownish, or yellowish solid after initial synthesis and work-up.[3] The coloration typically indicates the presence of residual reagents, solvents (like DMF), or minor chromophoric impurities. While a colored solid may be pure enough for some applications, further purification is recommended for sensitive downstream reactions or to obtain material for characterization.

Q2: What are the most likely impurities in my crude sample?

A: The impurity profile depends heavily on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Most commonly, residual 5-bromoindole from an incomplete reaction.[6]

  • Side-Reaction Products: In nitrosation reactions, dimers or the corresponding 5-bromo-1H-indazole-3-carboxylic acid can form.[7] The Vilsmeier-Haack reaction can also generate various byproducts if not carefully controlled.[8]

  • Residual Solvents: High-boiling point solvents used in the reaction, such as N,N-Dimethylformamide (DMF), can be difficult to remove and may prevent crystallization.

  • Reagents and their Byproducts: Salts and decomposition products from reagents like phosphorus oxychloride (POCl₃) or sodium nitrite (NaNO₂) can persist after work-up.[6][9]

Q3: What is a simple first-pass method to quickly improve the purity of my solid product?

A: Trituration or slurry washing. This is an effective and rapid technique to remove highly soluble impurities from your moderately soluble product.

  • Rationale: The principle is to suspend the crude solid in a solvent where the desired product has very low solubility, while the impurities are readily soluble.

  • Recommended Solvents: Start with a cold, relatively non-polar solvent. Cold dichloromethane (DCM) or diethyl ether are excellent initial choices. One synthetic procedure specifically mentions washing the solid with cold DCM.[6]

  • Quick Protocol:

    • Place the crude solid in a flask.

    • Add a small volume of cold solvent (e.g., DCM).

    • Stir or sonicate the suspension for 15-30 minutes.

    • Filter the solid, washing the filter cake with a small amount of fresh cold solvent.

    • Dry the purified solid under vacuum. Always check the filtrate by Thin Layer Chromatography (TLC) to ensure you are not discarding a significant amount of your product.

Q4: Which TLC system is best for monitoring purity?

A: A system based on petroleum ether (or hexanes) and ethyl acetate (EtOAc) is highly effective for this compound.

  • Reported Ratios: Successful separations have been reported using petroleum ether/EtOAc in an 8:2 ratio.[3] A 3:2 ratio has also been noted for providing an Rf value of approximately 0.40.[3]

  • Visualization: The spots can be visualized effectively using a UV lamp (254 nm), as the indazole ring is UV-active.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides structured approaches to resolving more persistent purity issues.

Decision Workflow for Purification Strategy

Before selecting a method, analyze your crude product using TLC and, if possible, ¹H NMR. The following decision tree can guide your choice.

Purification_Decision_Tree start Analyze Crude Product (TLC/NMR) impurity_type Identify Major Impurity Type start->impurity_type nonpolar Non-Polar Impurity (e.g., 5-Bromoindole) impurity_type->nonpolar Higher Rf spot polar Polar Impurity (e.g., Carboxylic Acid) impurity_type->polar Lower Rf spot oily Oily/Sticky Product (Residual Solvent/Mixture) impurity_type->oily Fails to solidify method_column Method: Column Chromatography nonpolar->method_column polar->method_column If insoluble or unstable method_wash Method: Aqueous Basic Wash polar->method_wash If soluble in immiscible organic solvent method_recryst Method: Solvent Removal then Recrystallization/Trituration oily->method_recryst method_recryst->method_column If fails

Caption: Decision tree for selecting a purification method.

Problem 1: Significant Contamination with Non-Polar Impurities (e.g., 5-Bromoindole)

Causality: This issue typically arises from an incomplete reaction. 5-bromoindole, the common precursor, is significantly less polar than the aldehyde product due to the lack of the electron-withdrawing carbaldehyde group. This difference in polarity is the key to separation.

Solution: Flash Column Chromatography

This is the most robust and frequently cited method for purifying this compound.[3]

  • Prepare the Column: Pack a glass column with silica gel (40–63 μm is a standard size) using a slurry method with your starting eluent (e.g., 9:1 Petroleum Ether/EtOAc).[3]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or acetone).

    • Add a small amount of silica gel to this solution to create a paste.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading"). This prevents band broadening and improves separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 9:1 or 8:2 Petroleum Ether/EtOAc). The less polar 5-bromoindole will elute first.

    • Monitor the fractions continuously using TLC.

    • Gradually increase the polarity of the eluent (e.g., to 7:3 or 3:2 Petroleum Ether/EtOAc) to elute your desired product, this compound.

  • Collection & Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for separating moderately polar organic compounds.[3]
Mobile Phase Petroleum Ether / Ethyl Acetate GradientAllows for elution of non-polar impurities first, followed by the more polar product.
Initial Eluent 9:1 to 8:2 (Pet. Ether/EtOAc)Ensures strong retention of the product while washing out non-polar contaminants.[3]
Final Eluent 7:3 to 3:2 (Pet. Ether/EtOAc)Sufficiently polar to elute the product in a reasonable volume.
Monitoring TLC with UV (254 nm)Provides real-time tracking of the separation.[3]
Problem 2: Product is Oily, Sticky, or Fails to Crystallize

Causality: This is almost always due to the presence of high-boiling point impurities, most notably residual DMF from a Vilsmeier-Haack reaction.[4][9] DMF acts as a "eutectic" impurity, depressing the melting point and inhibiting the formation of a crystal lattice.

Solution: A Two-Step Approach

  • Aggressive Solvent Removal: Standard rotary evaporation is insufficient for removing DMF.

    • Co-evaporation: Add a higher-boiling, non-polar solvent like toluene to the crude oil and evaporate under reduced pressure. Repeat this 2-3 times. The toluene forms an azeotrope with residual water and helps "chase" the DMF out of the mixture.

    • High Vacuum: Place the sample on a high-vacuum line (with a cold trap) for several hours. Gentle heating (e.g., 40 °C) can aid this process.

  • Induce Crystallization/Precipitation:

    • Once the DMF is removed, the product should appear as a viscous oil or amorphous solid.

    • Attempt trituration as described in the FAQs with a solvent like cold DCM or diethyl ether.

    • If that fails, attempt recrystallization. Finding a suitable single solvent can be difficult. A two-solvent system is often more effective.

      • Protocol 2: Two-Solvent Recrystallization

        • Dissolve the crude material in a minimal amount of a hot "soluble" solvent (e.g., ethyl acetate or acetone).

        • While hot, slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until the solution becomes faintly cloudy (the cloud point).

        • Add a drop or two of the "soluble" solvent to redissolve the precipitate and make the solution clear again.

        • Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.

        • Collect the crystals by filtration.

If all attempts to induce crystallization fail, the material should be purified by column chromatography as detailed in Protocol 1 .

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Steps cluster_validation Validation & Final Product crude Crude Product analyze TLC / NMR Analysis crude->analyze triturate Trituration / Slurry Wash (Cold DCM or Ether) analyze->triturate Solid with minor impurities column Flash Column Chromatography (Silica, Pet Ether/EtOAc) analyze->column Complex mixture or oil workup Aqueous Wash (For acidic/basic impurities) analyze->workup Acidic/basic impurities present pure_fractions Combine Pure Fractions triturate->pure_fractions column->pure_fractions workup->column Follow with column concentrate Concentrate under Reduced Pressure pure_fractions->concentrate final_product Pure Solid Product concentrate->final_product final_analysis Final Purity Check (TLC, NMR, mp) final_product->final_analysis

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Low Yield in the Nitrosation of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitrosation of 5-bromoindole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and improve your product yield.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems observed during the nitrosation of 5-bromoindole.

Question 1: My reaction has a low or no yield of the desired 5-bromo-3-nitrosoindole. What are the likely causes?

Low yields in the nitrosation of indoles can stem from several factors, ranging from reagent quality to reaction conditions.[1][2] Below is a systematic approach to identifying and resolving the issue.

A. Reagent and Reaction Setup:
  • Purity of 5-Bromoindole: Impurities in the starting material can lead to unwanted side reactions.[2] It is crucial to ensure the purity of your 5-bromoindole, which can be synthesized through various established methods.[3][4][5][6][7]

  • Inefficient Nitrosating Agent Formation: The active nitrosating agent, nitrous acid (HNO₂), is typically generated in situ from sodium nitrite (NaNO₂) and an acid.[1] Ensure thorough mixing and the correct stoichiometric ratio of the nitrite salt to the acid.

  • Choice of Nitrosating Agent: While sodium nitrite in an acidic medium is common, other nitrosating agents can be employed.[8] For instance, N-nitrosodiphenylamine in the presence of trichloroacetic acid has been used for the nitrosation of various indoles, offering good yields.[9][10] Alkyl nitrites are also potent nitrosating agents under mild conditions.[8]

B. Reaction Conditions:
  • Incorrect Acid Concentration: The optimal pH for nitrosation can be substrate-dependent. While a pH range of 3-4 is a general guideline for many secondary amines, the reaction rate for some indoles can be surprisingly insensitive to acidity.[1][11] It is advisable to start with mildly acidic conditions and perform small-scale optimization experiments.[1]

  • Reaction Temperature: Nitrosation reactions are often exothermic. Maintaining a low temperature, typically between 0-5°C, is critical to suppress the formation of side products.[12]

  • Slow Addition: A high local concentration of the indole substrate can promote the formation of dimeric and trimeric byproducts, often appearing as colored impurities.[1][13] To minimize this, a slow, reverse addition of the 5-bromoindole solution to the cold nitrosating mixture is recommended.[13]

C. Workup and Product Stability:
  • Product Decomposition: The stability of N-nitrosoindoles is highly dependent on pH and the specific structure of the indole.[1][14] Some nitrosated indoles are more stable at a pH of 8, while others are more stable at a pH of 2.[14][15] It is beneficial to test the stability of your product at different pH values during the workup phase.

  • Hydrolysis during Workup: The N-nitroso group can be labile. Ensure that the workup procedure is performed efficiently and at a low temperature to minimize hydrolysis back to the starting indole.

Below is a troubleshooting workflow to guide your optimization process:

TroubleshootingWorkflow Start Low Yield of 5-Bromo-3-nitrosoindole CheckReagents Verify Reagent Purity (5-Bromoindole, NaNO2) Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Assess Workup & Product Stability Start->CheckWorkup OptimizeReagents Recrystallize 5-Bromoindole Use fresh NaNO2 CheckReagents->OptimizeReagents Impurities suspected OptimizeConditions Optimize Temperature (0-5°C) Optimize pH (start ~3-4) Slow/Reverse Addition CheckConditions->OptimizeConditions Suboptimal conditions OptimizeWorkup Adjust Workup pH Minimize Time in Solution Keep Cold CheckWorkup->OptimizeWorkup Decomposition observed Success Improved Yield OptimizeReagents->Success OptimizeConditions->Success OptimizeWorkup->Success NitrosationMechanism cluster_0 Nitrosating Agent Formation cluster_1 Electrophilic Attack on 5-Bromoindole NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + H+ H_plus H+ H2O_NO H2O+-NO HNO2->H2O_NO + H+ NO_plus NO+ (Nitrosonium ion) H2O_NO->NO_plus - H2O Bromoindole 5-Bromoindole Intermediate Intermediate Bromoindole->Intermediate + NO+ Product 5-Bromo-3-nitrosoindole Intermediate->Product - H+

References

Technical Support Center: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based insights into the critical aspects of solvent selection and reaction optimization for this important synthetic transformation. The Vilsmeier-Haack reaction is a cornerstone for this synthesis, and understanding the nuances of solvent choice is paramount for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges encountered during the synthesis of this compound, with a focus on the pivotal role of the solvent.

Q1: What is the standard and most reliable solvent for the Vilsmeier-Haack formylation of 5-bromo-1H-indazole?

A1: The overwhelmingly preferred "solvent" for this reaction is anhydrous N,N-dimethylformamide (DMF). However, it's crucial to understand that in the Vilsmeier-Haack reaction, DMF serves a dual role: it is both the solvent and a key reagent.[1][2][3] DMF reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[1][2][4] This reagent is the actual formylating agent that reacts with the electron-rich 5-bromo-1H-indazole.

The use of DMF as the solvent ensures a high concentration of the Vilsmeier reagent, driving the reaction forward. While other chlorinated solvents like dichloromethane (DCM) can be used, DMF is generally superior for this specific transformation.

Q2: My reaction is sluggish or incomplete. Could the quality of my DMF be the issue?

A2: Absolutely. The purity of DMF is a critical parameter for the success of the Vilsmeier-Haack reaction. The presence of water is particularly detrimental. Water will react with and consume the phosphorus oxychloride and the Vilsmeier reagent, effectively halting the desired formylation reaction. This will manifest as low conversion of your starting material.

Troubleshooting Steps:

  • Use Anhydrous DMF: Always use a freshly opened bottle of anhydrous DMF or DMF that has been properly dried and stored over molecular sieves.

  • Check for Amines: DMF can decompose over time to form dimethylamine and formic acid. The presence of dimethylamine can lead to side reactions. If you suspect your DMF is old, it's best to use a fresh supply.

Q3: I am observing the formation of a significant amount of dark, tarry byproducts. What is the likely cause and how can I mitigate this?

A3: The formation of dark, insoluble byproducts is a common issue and often points to side reactions or degradation of the starting material or product. One potential cause is the formation of indole trimers, which can occur under Vilsmeier conditions.[5]

Causality and Mitigation:

  • Reaction Temperature: The Vilsmeier-Haack reaction is exothermic. It's crucial to control the temperature, especially during the addition of POCl₃ to the DMF solution of 5-bromo-1H-indazole. Running the initial phase of the reaction at a lower temperature (e.g., 0 °C) can help to minimize the formation of degradation products.[3]

  • Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to more side products. A modest excess (typically 1.5 to 3 equivalents) is usually sufficient.

  • Work-up Procedure: A prompt and efficient work-up is essential. The intermediate iminium salt is hydrolyzed to the final aldehyde.[2][4] A delayed or improper work-up can lead to the degradation of this intermediate. The addition of the reaction mixture to a solution of a mild base, such as sodium acetate or sodium carbonate, is a common practice.

Q4: Are there alternative synthetic routes to this compound that utilize different solvent systems?

A4: Yes, while the Vilsmeier-Haack reaction is prevalent, other methods exist. One notable alternative is the nitrosation of 5-bromoindole.[6][7] This reaction is typically carried out in a mixture of acetone and water or DMF and water, with the slow addition of an acid like HCl to a solution of the indole and sodium nitrite.[6][7][8] This method can be very effective and avoids the use of phosphorus oxychloride.

Another approach involves the oxidation of (5-bromo-1H-indazol-3-yl)methanol. This oxidation can be performed in various solvents, such as ethyl acetate, using an oxidizing agent like manganese dioxide.[8] The choice of solvent here is dictated by the solubility of the starting material and the compatibility with the chosen oxidant.

Solvent Selection and Property Comparison

The choice of solvent is critical and is dictated by the specific reaction mechanism being employed. For the Vilsmeier-Haack reaction, the properties of DMF are uniquely suited for its dual role as solvent and reagent.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Role in SynthesisKey Considerations
N,N-Dimethylformamide (DMF) 15336.7Reagent and solvent for Vilsmeier-HaackMust be anhydrous. Can be difficult to remove under vacuum.
Dichloromethane (DCM) 39.69.1Co-solvent in some Vilsmeier-Haack proceduresGood solubility for many organics. Volatile and easy to remove.
Acetone/Water VariesVariesSolvent system for nitrosation of indolesAllows for controlled reaction conditions.
Ethyl Acetate (EtOAc) 77.16.0Solvent for oxidation of the corresponding alcoholGood for work-up and purification by chromatography.
Chloroform 61.24.8Used in synthesis of the 5-bromoindazole precursorA common solvent for a variety of organic reactions.[9]

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of this compound, with a focus on solvent-related issues.

Solvent_Selection_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_troubleshooting Troubleshooting Start Start Synthesis: Vilsmeier-Haack Reaction CheckDMF Use Anhydrous DMF? Start->CheckDMF DryDMF Dry DMF over Molecular Sieves CheckDMF->DryDMF No Reaction Perform Reaction (Control Temperature) CheckDMF->Reaction Yes DryDMF->Reaction Monitor Monitor Reaction by TLC/LC-MS Reaction->Monitor Result Reaction Outcome? Monitor->Result Complete High Yield, Clean Product Result->Complete Successful Incomplete Incomplete Reaction Result->Incomplete Low Conversion Byproducts Significant Byproducts Result->Byproducts Tarry Mixture Incomplete->CheckDMF Re-evaluate DMF Purity ConsiderAlternative Consider Alternative Route: Nitrosation of Indole Incomplete->ConsiderAlternative Byproducts->Reaction Optimize Temperature & Stoichiometry Byproducts->ConsiderAlternative

Caption: Decision workflow for synthesizing this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 5-bromo-1H-indazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation and Reaction: Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS). Some procedures may require heating to drive the reaction to completion.[10]

  • Work-up: Carefully pour the reaction mixture into a beaker containing a stirred solution of sodium acetate in water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Managing Dimer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of dimer formation during the synthesis of indazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic routes and improve your product yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding dimer formation in indazole synthesis.

Q1: What are the most common synthetic routes to indazoles where dimerization is a significant side reaction?

A1: Dimerization is a prevalent issue in several key synthetic strategies for indazoles. The most notable examples include:

  • Nitrosation of Indoles: This classic method, often used for preparing 1H-indazole-3-carboxaldehydes, is susceptible to dimerization, especially with electron-rich indoles. The indole starting material can act as a nucleophile and attack reactive intermediates, leading to colored dimeric byproducts.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): When synthesizing aryl-substituted indazoles, undesired homocoupling of the boronic acid or the indazole halide can occur, resulting in the formation of symmetrical dimers. This is often promoted by suboptimal reaction conditions, such as the presence of oxygen or inappropriate catalyst/ligand selection.

  • Reactions Involving Diazonium Salts: The coupling of diazonium salts with indazoles or indole precursors can sometimes lead to the formation of dimeric azo compounds if the reaction is not carefully controlled.[1][2]

Q2: How can I quickly detect if dimer formation is occurring in my reaction?

A2: Several observational and analytical techniques can provide a rapid indication of dimer formation:

  • Visual Inspection: The formation of intensely colored byproducts, often red or deep brown, can be a sign of dimerization, particularly in nitrosation reactions.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress. Dimeric byproducts will typically appear as distinct spots with different Rf values compared to the starting material and the desired indazole product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC with UV detection is highly effective. Dimer impurities can be identified as separate peaks in the chromatogram.

Q3: What are the general strategies to minimize dimer formation?

A3: While specific solutions depend on the reaction type, some general principles apply:

  • Control of Reaction Kinetics: Slowing down the reaction rate can often favor the desired intramolecular cyclization or intermolecular cross-coupling over the side reactions leading to dimers. This can be achieved by lowering the reaction temperature and using slow addition of reagents.

  • High Dilution: Conducting the reaction at a lower concentration can reduce the probability of intermolecular reactions that lead to dimerization.

  • Careful Selection of Reagents and Catalysts: The choice of base, ligand (in cross-coupling reactions), and solvent can have a profound impact on the reaction pathway and selectivity.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent oxidative processes that can contribute to homocoupling.

II. Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting advice for specific synthetic methods, explaining the underlying chemical principles.

A. Nitrosation of Indoles

Problem: Significant formation of a colored byproduct, leading to low yield and difficult purification.

Underlying Cause: In the nitrosation of indoles, a reactive nitroso intermediate is formed. An unreacted, nucleophilic indole molecule can attack this intermediate, leading to the formation of a dimeric species. This is particularly problematic with indoles bearing electron-donating groups, which enhances their nucleophilicity.

Troubleshooting Workflow:

start High Dimer Formation in Indole Nitrosation temp Lower Reaction Temperature (0 °C or below) start->temp Control Kinetics addition Slow Addition of Indole Solution temp->addition dilution Increase Solvent Volume (High Dilution) addition->dilution Decrease Intermolecular Interactions reagent Optimize Nitrosating Agent Stoichiometry dilution->reagent Fine-tune Stoichiometry end Reduced Dimer Formation reagent->end

Caption: Troubleshooting workflow for dimer formation in indole nitrosation.

Solutions and Scientific Rationale:

Parameter Recommendation Scientific Rationale
Temperature Maintain strict temperature control, typically at 0°C or lower, using an ice-salt bath if necessary.Lowering the temperature reduces the rate of all reactions, but often has a more pronounced effect on the undesired bimolecular dimerization compared to the desired intramolecular reaction.
Reagent Addition Add the indole solution to the nitrosating agent solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.This "inverse addition" technique keeps the concentration of the nucleophilic indole low at all times, minimizing the chance of it reacting with the electrophilic intermediate to form a dimer.
Concentration Use a larger volume of solvent to run the reaction under high dilution conditions.By increasing the distance between molecules in solution, the probability of the desired intramolecular cyclization is favored over the intermolecular dimerization.
Stoichiometry Carefully control the stoichiometry of the nitrosating agent (e.g., sodium nitrite). An excess may be required, but a large excess can lead to other side reactions.Ensuring the nitrosating agent is readily available to react with the indole as it is added can help to quickly convert the indole to the desired intermediate, reducing the time it is available to act as a nucleophile.
B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Problem: Formation of a symmetrical dimer of the boronic acid (homocoupling) or the indazole halide, resulting in reduced yield of the desired 3-arylindazole and purification challenges.

Underlying Cause: Homocoupling in Suzuki-Miyaura reactions can arise from several pathways. One common cause is the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid. Another pathway involves the reaction of two molecules of the boronic acid with the palladium catalyst, particularly if the transmetalation or reductive elimination steps of the desired cross-coupling are slow.

Troubleshooting Workflow:

start High Homocoupling in Indazole Suzuki Coupling atmosphere Ensure Inert Atmosphere (N2 or Ar) start->atmosphere Prevent Oxidation ligand Select Appropriate Ligand (e.g., bulky, electron-rich phosphines) atmosphere->ligand Optimize Catalytic Cycle base Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base catalyst Use Pd(0) Precatalyst or Add a Reducing Agent base->catalyst end Minimized Homocoupling catalyst->end

Caption: Troubleshooting workflow for homocoupling in Suzuki-Miyaura reactions.

Solutions and Scientific Rationale:

Parameter Recommendation Scientific Rationale Reference
Atmosphere Thoroughly degas the solvent and reaction mixture (e.g., by sparging with nitrogen or argon) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can oxidize the Pd(0) catalyst to Pd(II) and also directly promote the oxidative homocoupling of the boronic acid, both of which are detrimental to the desired cross-coupling.
Ligand For sterically hindered or electron-rich substrates, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands promote the reductive elimination step of the catalytic cycle, which forms the desired product. A faster reductive elimination outcompetes the side reactions that lead to homocoupling.
Base Screen different bases. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium bicarbonate.The base is crucial for activating the boronic acid to form the more reactive boronate species, which facilitates transmetalation. An efficient transmetalation step is key to a successful cross-coupling.[3][4][4]
Catalyst Precursor If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur during its in-situ reduction to Pd(0). Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or adding a mild reducing agent like potassium formate.The presence of a reducing agent can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing the Pd(II)-mediated homocoupling of the boronic acid.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments related to the synthesis of indazoles and the management of dimer formation.

Protocol 1: Synthesis of 3-Arylindazoles via Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 3-haloindazole with an arylboronic acid.[5][6][7]

Materials:

  • 3-Haloindazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 3-haloindazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 3-arylindazole from any homocoupled dimers and other impurities.

Protocol 2: Quantitative Analysis of Dimer Impurities by HPLC-UV

This protocol outlines a general method for the quantitative analysis of dimer impurities in a sample of a synthesized indazole derivative.[8][9][10][11]

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the indazole derivative)

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

Procedure:

  • Standard Preparation: Prepare stock solutions of the pure indazole monomer and, if available, the isolated dimer impurity in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a sample of the crude or purified reaction product and dissolve it in a known volume of solvent to achieve a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Identify the peaks for the monomer and dimer based on their retention times (dimers will typically have a longer retention time). Construct a calibration curve for the dimer impurity and use it to determine the concentration of the dimer in the sample. The percentage of the dimer impurity can be calculated based on the peak areas.

Protocol 3: Purification by Fractional Crystallization

This protocol describes a general approach to separate an indazole monomer from a dimeric impurity using fractional crystallization, which relies on differences in solubility.[12][13][14][15]

Principle: Dimeric impurities are often less soluble than the corresponding monomer in a given solvent system. By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize the less soluble component.

Procedure:

  • Solvent Screening: The key to successful fractional crystallization is finding an appropriate solvent or solvent mixture. The ideal solvent should dissolve the crude product (monomer and dimer) at an elevated temperature but show a significant difference in solubility for the two components upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure indazole sample in the minimum amount of the chosen hot solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. The component with the lower solubility at that temperature should start to crystallize out. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound can induce crystallization.

  • First Fraction Collection: Collect the first crop of crystals by vacuum filtration. This fraction will be enriched in the less soluble component (often the dimer).

  • Second Fraction Crystallization: Take the filtrate from the first filtration and concentrate it by evaporating some of the solvent.

  • Further Cooling: Cool the concentrated filtrate, possibly in an ice bath, to induce the crystallization of the more soluble component (the desired monomer).

  • Second Fraction Collection: Collect the second crop of crystals by vacuum filtration.

  • Analysis: Analyze both fractions by HPLC or TLC to determine their purity. The process can be repeated on the enriched fractions to further improve purity. A patent for separating substituted indazole isomers suggests using mixed solvents such as acetone/water, ethanol/water, or acetonitrile/water for recrystallization.[13]

IV. References

  • Brown, R. D., Coller, B. A. W., & Heffernan, M. L. (1958). The mechanism of the coupling of diazonium salts with heterocyclic compounds. Part III. Indazole. Journal of the Chemical Society (Resumed), 1776.

  • Shi, X., & Wang, J. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Angewandte Chemie International Edition, 59(46), 20563-20567.

  • ResearchGate. (n.d.). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Request PDF. Retrieved from --INVALID-LINK--

  • Boulton, B. E., & Coller, B. A. W. (1983). The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-47.

  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from --INVALID-LINK--

  • Sulzer Chemtech. (n.d.). Fractional Crystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. --INVALID-LINK--

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019, June 5). Fractional crystallization. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Comparative study of different bases in Suzuki-Miyaura coupling reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Retrieved from --INVALID-LINK--

  • Akhlaghinia, B. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 148(10), 3058-3071.

  • El-Faham, A., & El-Sayed, I. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(81), 77894-77904.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from --INVALID-LINK--

  • Munjas, L., et al. (n.d.). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. JGL d.d.

  • ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from --INVALID-LINK--

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from --INVALID-LINK--

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities. Retrieved from --INVALID-LINK--

  • Farmacia. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scale-up of 5-Bromo-1H-Indazole-3-Carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-bromo-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the production of this key synthetic intermediate.

Introduction: The Vilsmeier-Haack Approach

The most common and scalable synthetic route to this compound is the Vilsmeier-Haack formylation of 5-bromo-1H-indazole.[1] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] While effective, this electrophilic aromatic substitution presents several challenges during scale-up, primarily related to reaction exothermicity, reagent handling, and product purification.[4][5]

This guide will address these challenges in a practical, question-and-answer format, providing not just procedural steps but the underlying chemical principles to empower you to make informed decisions in your process.

Part 1: Troubleshooting Guide & FAQs

Section 1: Reagent & Reaction Setup

Question 1: My reaction yield is consistently low or fails completely. What are the most likely causes related to my reagents?

Answer: This is a frequent issue, often tracing back to the quality and handling of the reagents, which are critical for the formation of the active Vilsmeier reagent (a chloroiminium salt).[2][6]

  • Causality: The Vilsmeier reagent is highly electrophilic but also moisture-sensitive. Any contamination can quench the reagent, leading to reaction failure.

    • DMF Quality: Anhydrous DMF is essential. Old or improperly stored DMF can decompose to form dimethylamine and formic acid.[7] Dimethylamine can react with the Vilsmeier reagent, consuming it before it can react with your indazole substrate.

    • POCl₃ Quality: Phosphorus oxychloride is extremely reactive with water, hydrolyzing to phosphoric acid and hydrochloric acid (HCl).[8] Moisture in your reaction flask or solvent will rapidly decompose the POCl₃.

    • Substrate Purity: Ensure your starting 5-bromo-1H-indazole is pure and dry. Impurities can lead to side reactions and complicate purification.

Troubleshooting Protocol:

  • Use Fresh, Anhydrous Reagents: Always use freshly opened bottles of anhydrous DMF and high-purity POCl₃. If using from a previously opened bottle, consider techniques like distillation or storage over molecular sieves for DMF.

  • Inert Atmosphere: Assemble your glassware hot from the oven and cool under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the Vilsmeier reagent formation and the subsequent reaction.

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent is typically required. The molar ratio of POCl₃ to DMF and the substrate is a critical parameter to optimize.[6] A common starting point is 1.5-3.0 equivalents of the pre-formed reagent relative to the indazole.

Section 2: Reaction Execution & Monitoring

Question 2: I'm observing a strong exotherm upon adding POCl₃ to DMF, making temperature control difficult at a larger scale. How can I manage this?

Answer: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[9] Improper temperature control is a major safety hazard and can lead to side reactions and reduced yield.

  • Causality: The rapid, uncontrolled reaction can cause localized heating, leading to the decomposition of the Vilsmeier reagent and potentially hazardous pressure buildup. On scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

Scale-Up Recommendations for Temperature Management:

ParameterLaboratory Scale (e.g., 100 mL)Pilot/Production Scale (e.g., >5 L)Rationale
Addition Rate Dropwise addition over 15-30 min.Slow, controlled addition via a dosing pump over 1-2 hours or more.Prevents accumulation of unreacted reagents and allows the cooling system to keep pace with heat generation.
Cooling Method Simple ice/water bath (0-5°C).Jacketed reactor with a circulating chiller capable of maintaining a consistent internal temperature (e.g., 0-5°C).Provides more robust and uniform cooling capacity.
Agitation Magnetic stirring.Overhead mechanical stirring with appropriate baffle design.Ensures efficient heat transfer from the reaction mixture to the reactor jacket, preventing localized hot spots.
Monitoring External thermometer.Internal temperature probe (thermocouple).Provides an accurate reading of the actual reaction temperature.

Workflow for Safe Vilsmeier Reagent Formation:

G cluster_prep Preparation cluster_addition Controlled Addition cluster_stir Maturation P1 Charge Reactor with Anhydrous DMF P2 Cool Reactor to 0-5°C P1->P2 A1 Add POCl₃ via Dosing Pump P2->A1 A2 Monitor Internal Temp. A1->A2 S1 Stir at 0-5°C for 30-60 min post-addition A1->S1 Addition Complete A3 Adjust Addition Rate to Maintain Temp. A2->A3 If Temp > 5°C A3->A1 Slow Down F1 Vilsmeier Reagent Formed S1->F1 Reagent Ready

Caption: Controlled formation of the Vilsmeier reagent.

Question 3: The reaction stalls or gives a complex mixture of products. How do I troubleshoot this?

Answer: Stalling or side-product formation often points to issues with substrate reactivity, reaction temperature, or work-up procedure.

  • Causality:

    • Substrate Reactivity: Indazoles are electron-rich heterocycles, making them suitable for this reaction.[3] However, the Vilsmeier reagent is a relatively weak electrophile compared to those in Friedel-Crafts acylations.[2] If the reaction is sluggish, a higher temperature may be needed after the initial addition.

    • Reaction Temperature & Time: After adding the 5-bromo-1H-indazole substrate at a low temperature (to control the initial exotherm), the reaction often requires heating to proceed to completion. Typical conditions involve heating to 50-90°C for several hours.[10][11]

    • Incomplete Hydrolysis: The reaction initially forms an iminium salt intermediate, which must be hydrolyzed during the work-up to yield the final aldehyde. Incomplete hydrolysis will result in low yields of the desired product.

Troubleshooting Flowchart:

G start Low Conversion or Complex Mixture q1 Reagent Quality Check Used fresh, anhydrous DMF and POCl₃? start->q1 a1_no Action: Repeat with high-quality reagents. q1:f1->a1_no No q2 Reaction Conditions Was the mixture heated after substrate addition? q1:f1->q2 Yes end_node Problem Resolved a1_no->end_node a2_no Action: Heat reaction to 50-90°C and monitor by TLC/LCMS. q2:f1->a2_no No q3 Work-up Procedure Was the quench performed carefully with a basic solution and sufficient stirring? q2:f1->q3 Yes a2_no->end_node a3_no Action: Ensure pH is > 8 during quench and allow sufficient time for hydrolysis. q3:f1->a3_no No a3_no->end_node

Caption: Troubleshooting logic for poor reaction outcomes.

Section 3: Work-up, Purification & Analysis

Question 4: My product is difficult to isolate and purify. What are the best practices for work-up and purification on a larger scale?

Answer: Isolation and purification are often the biggest hurdles in scaling up this process. The product is a solid, but impurities can make it oily or difficult to crystallize.[12]

  • Causality: The crude product can contain unreacted starting material, di-formylated byproducts, and colored impurities formed during the reaction or work-up. Standard lab-scale chromatography is often not feasible for large quantities.

Recommended Scale-Up Work-up and Purification Protocol:

  • Controlled Quench:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of ice and water. This is a highly exothermic and gas-evolving step (HCl). Ensure adequate ventilation and cooling.

    • CRITICAL STEP: Hydrolyze the intermediate by basifying the aqueous mixture. Slowly add a saturated solution of a mild base like sodium carbonate or sodium acetate until the pH is stable between 7-9.[6][9][11] Vigorous stirring is essential to ensure complete hydrolysis.

  • Isolation:

    • The product, this compound, should precipitate as a solid.[12]

    • Stir the slurry for a few hours (or overnight) in the cold to maximize precipitation.

    • Collect the solid by filtration. A centrifuge or a filter press is recommended for larger scales.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.

  • Purification (Non-Chromatographic):

    • Trituration/Reslurrying: This is the most effective method for scale-up.

      • Suspend the crude, damp solid in a suitable solvent that dissolves impurities but not the product.

      • Stir vigorously for 1-2 hours at room temperature or with gentle heating.

      • Filter the purified solid and wash with a small amount of the same cold solvent.

      • Dry the final product under vacuum at 40-50°C.

Solvent Selection for Trituration:

SolventImpurities RemovedProduct SolubilityComments
Dichloromethane (DCM) Less polar organic impuritiesLowAn effective choice for initial purification.[12]
Ethyl Acetate (EtOAc) Moderately polar impuritiesLow to moderateCan be used, but may result in some product loss.
Acetone Polar impurities, residual DMFModerateOften used in combination with an anti-solvent.
Water Inorganic salts, DMFVery LowPrimarily used for washing the crude solid after quenching.

Part 2: Safety First - Handling Hazardous Reagents

The Vilsmeier-Haack reaction involves hazardous chemicals that require strict safety protocols, especially at scale.

Hazard: Phosphorus Oxychloride (POCl₃)

  • Nature of Hazard: Highly corrosive, toxic upon inhalation, and reacts violently with water to produce HCl gas.[8][13]

  • Scale-Up Precautions:

    • Always handle in a well-ventilated fume hood or a closed-system reactor.

    • Wear appropriate PPE: acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[13]

    • Ensure a supply of neutralizing agent (e.g., sodium bicarbonate) is readily available for spills.

    • Quench any residual POCl₃ slowly and carefully in a separate, cooled vessel.

Hazard: N,N-Dimethylformamide (DMF)

  • Nature of Hazard: A suspected carcinogen and teratogen.[14] It is readily absorbed through the skin. It can also undergo hazardous exothermic decompositions with certain reagents.[14][15]

  • Scale-Up Precautions:

    • Minimize exposure by using closed-transfer systems.

    • Always wear appropriate gloves and eye protection.

    • Avoid heating DMF with strong bases like sodium hydride, which can lead to runaway reactions.[14]

References

alternative reagents for the formylation of 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the formylation of 5-bromo-1H-indazole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) that researchers may encounter during their synthetic work. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: The Challenge of Indazole Formylation

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The introduction of a formyl group, particularly at the C3 position, provides a versatile handle for further elaboration in drug discovery programs.[4] However, the formylation of indazoles, and specifically 5-bromo-1H-indazole, is not always straightforward. Issues with regioselectivity, harsh reaction conditions, and low yields are common hurdles.

This guide will address these challenges by exploring both traditional and alternative formylation reagents and methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Vilsmeier-Haack formylation of 5-bromo-1H-indazole is giving low yields and a complex mixture of products. What's going wrong?

Answer:

This is a very common issue. The Vilsmeier-Haack reaction, typically using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a standard method for formylating electron-rich heterocycles.[5][6][7] However, several factors can lead to poor results with indazoles.

Root Cause Analysis:

  • Regioselectivity: Indazoles have two nitrogen atoms, and under acidic conditions, reactions can be complicated by protonation and the inherent reactivity of the ring system. While formylation is generally expected at the electron-rich C3 position, side reactions can occur.

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, can be sensitive to moisture and impurities in the solvent.[8] Old or improperly stored DMF can contain dimethylamine, which can react with the reagent.

  • Reaction Conditions: Temperature control is critical. While some substrates require heating, excessive heat can lead to decomposition and byproduct formation.[7][8]

  • Workup Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde must be carefully controlled.[6][9] A basic quench is typically employed, but the pH and temperature need to be optimized to avoid degradation of the product.

Troubleshooting & Alternative Approaches:

  • Reagent Quality: Always use freshly distilled POCl₃ and anhydrous DMF.

  • Temperature Optimization: Start the reaction at 0°C and slowly warm to room temperature. If no reaction occurs, gentle heating (e.g., 40-50°C) can be attempted, but monitor the reaction closely by TLC or LC-MS.

  • Alternative Workup: Instead of a strong base, consider a milder quench with a saturated solution of sodium acetate.[9]

If these adjustments do not improve the outcome, it is highly recommended to explore alternative formylating agents.

Question 2: What are some reliable alternative reagents to the Vilsmeier-Haack reaction for the formylation of 5-bromo-1H-indazole?

Answer:

Several alternative methods can provide better yields and cleaner reactions for the formylation of indazoles. Here are a few to consider:

  • Rieche Formylation: This method uses dichloromethyl methyl ether (DCME) as the formylating agent with a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[10][11][12][13] It is particularly effective for electron-rich aromatic compounds and can offer improved regioselectivity.[14][15][16]

  • Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, often with trifluoroacetic acid or acetic acid.[17][18][19] While traditionally used for phenols, modified conditions have shown success with other activated aromatic systems.

  • Selectfluor-Mediated Formylation: A more recent development involves the use of Selectfluor in DMSO, where DMSO acts as the formylating agent.[20][21] This method can be highly regioselective for the C3 position of 2H-indazoles and often proceeds under microwave irradiation.[20][21]

Comparative Overview of Alternative Reagents:

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Rieche Formylation DCME, TiCl₄, CH₂Cl₂Good for electron-rich systems, can be highly regioselective.DCME is a carcinogen, Lewis acids are moisture-sensitive.
Duff Reaction HMTA, TFA or AcOHReadily available and less toxic reagents.Can require harsh conditions and may give lower yields.[17][19]
Selectfluor/DMSO Selectfluor, DMSO, MicrowaveHigh regioselectivity for C3, rapid reaction times.[20][21]Requires microwave reactor, Selectfluor is a specialized reagent.
Question 3: I am concerned about the regioselectivity of the formylation. How can I ensure the formyl group is introduced at the C3 position?

Answer:

Regioselectivity in the electrophilic substitution of indazoles is a critical consideration. The C3 position is generally the most nucleophilic and therefore the most likely site for formylation.

Factors Influencing Regioselectivity:

  • Protecting Groups: The presence and nature of a protecting group on the indazole nitrogen can significantly influence the regioselectivity. N1-alkylation is a common strategy to direct substitution.[1][2][3]

  • Reaction Mechanism: The mechanism of the formylation reaction plays a key role. For instance, the Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution, which favors the C3 position.[5][22]

  • Steric Hindrance: Bulky substituents on the indazole ring can sterically hinder certain positions, directing the formylation to less hindered sites.

Strategies to Enhance C3 Selectivity:

  • N1-Protection: Protecting the N1 position with a suitable group (e.g., Boc, SEM) can lock the tautomeric form and enhance the nucleophilicity of the C3 position.

  • Choice of Reagent: As mentioned, methods like the Selectfluor-mediated formylation have shown excellent C3-regioselectivity for 2H-indazoles.[20][21]

  • Lithiation-Formylation: A more directed approach involves the deprotonation of the C3 position with a strong base (e.g., n-BuLi) followed by quenching with an electrophilic formylating agent like DMF. This method offers excellent regiocontrol but requires anhydrous conditions and careful handling of organolithium reagents.

Experimental Workflow: Directed C3-Formylation via Lithiation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup & Purification A 5-Bromo-1H-indazole in THF B Add n-BuLi at -78°C A->B Formation of C3-lithiated indazole C Add anhydrous DMF B->C Electrophilic attack D Quench with NH4Cl (aq) C->D Hydrolysis of intermediate E Aqueous workup D->E F Column chromatography E->F Isolation of product G G F->G Obtain 5-bromo-1H-indazole-3-carbaldehyde

Caption: Directed C3-formylation via lithiation.

Question 4: Can you provide a detailed experimental protocol for an alternative formylation method?

Answer:

Certainly. Below is a representative protocol for the Rieche formylation of an electron-rich aromatic compound, which can be adapted for 5-bromo-1H-indazole.

Protocol: Rieche Formylation of 5-Bromo-1H-Indazole

Materials:

  • 5-Bromo-1H-indazole

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (DCME)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous DCM.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Lewis Acid: While stirring, add TiCl₄ (2.2 eq) dropwise over 15–30 minutes. The reaction mixture may change color.

  • Stirring: Allow the mixture to stir at 0°C for 30–60 minutes.

  • Addition of Formylating Agent: Add DCME (1.1 eq) dropwise over 15 minutes and allow the mixture to react for an additional 1–2 hours at 0°C. Monitor the reaction progress by TLC.

  • Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Let it stand for 1 hour.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.[23]

Safety Note: Dichloromethyl methyl ether is a potential carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

References

Validation & Comparative

Introduction: The Structural Significance of 5-bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-bromo-1H-indazole-3-carbaldehyde

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a prominent pharmacophore, and functionalized derivatives like this one serve as versatile building blocks for synthesizing a wide range of biologically active molecules. Accurate structural elucidation is the bedrock of chemical synthesis and drug design, making proficiency in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy indispensable.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, this document moves beyond a mere recitation of data, delving into the causal relationships behind the observed chemical shifts and coupling constants. We will compare its spectral features with those of related indazole derivatives to provide a deeper understanding of substituent effects and offer a robust, self-validating experimental protocol for researchers.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. For this compound, the spectrum is characterized by distinct signals for the aldehyde, the N-H, and the aromatic protons on the bicyclic ring system. The analysis presented here is based on data acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.[1][2]

Key Signal Assignments and Interpretation

The structural arrangement of protons in this compound leads to a predictable yet informative NMR spectrum.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
N-H ~14.37Broad Singlet (br s)-
CHO ~10.18Singlet (s)-
H-4 ~8.27Doublet (d)J = 1.5 Hz
H-7 ~7.71Doublet (d)J = 8.8 Hz
H-6 ~7.63Doublet of Doublets (dd)J = 8.8, 1.5 Hz
  • N-H Proton (δ ~14.37): The proton attached to the nitrogen of the pyrazole ring is highly deshielded due to the aromatic nature of the indazole system and its acidic character. It typically appears as a very broad singlet far downfield, and its chemical shift can be concentration-dependent.[1]

  • Aldehyde Proton (δ ~10.18): The proton of the carbaldehyde group is directly attached to a carbonyl carbon, resulting in strong deshielding. It appears as a sharp singlet as it has no adjacent protons to couple with.[1]

  • Aromatic Protons (δ 7.63 - 8.27):

    • H-7 (δ ~7.71): This proton is ortho to the N-H group and shows a doublet splitting pattern due to coupling with H-6. The coupling constant of J = 8.8 Hz is characteristic of ortho-coupling in a benzene ring system.[1]

    • H-6 (δ ~7.63): This proton experiences coupling from two different neighbors. It is split into a doublet by the ortho-proton H-7 (J = 8.8 Hz) and further split into a doublet by the meta-proton H-4 (J = 1.5 Hz), resulting in a doublet of doublets.[1]

    • H-4 (δ ~8.27): This proton is positioned between the bromine atom and the pyrazole ring fusion. It is the most deshielded of the aromatic protons and appears as a doublet due to the small meta-coupling with H-6 (J = 1.5 Hz).[1]

The internal consistency of the coupling constants (the J value of 8.8 Hz appearing in both H-7 and H-6 signals, and the J value of 1.5 Hz in both H-6 and H-4 signals) provides a self-validating confirmation of these assignments.

Caption: ¹H-¹H coupling relationships in this compound.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired without proton coupling to simplify the signals to singlets, with their chemical shifts being the primary source of information.

Key Signal Assignments and Interpretation

The spectrum shows eight distinct carbon signals, corresponding to the eight unique carbon atoms in the molecule.[2][3]

Carbon AssignmentChemical Shift (δ) ppm
C=O (Aldehyde) 187.5
C-3 144.5
C-7a 141.3
C-4 131.3
C-6 124.3
C-3a 123.1
C-5 (C-Br) 117.6
C-7 113.8
  • Carbonyl Carbon (δ 187.5): The aldehyde's carbonyl carbon is the most deshielded, appearing significantly downfield as is characteristic for this functional group.[2][3]

  • Aromatic and Heterocyclic Carbons (δ 113.8 - 144.5):

    • The chemical shifts are influenced by the electronegativity of the attached atoms and their position within the aromatic system.

    • C-5 (δ 117.6): The carbon directly bonded to the electronegative bromine atom (the "ipso" carbon) is observed at this position. Its shift is influenced by the heavy atom effect of bromine.[2][3]

    • C-7 (δ 113.8): This is the most upfield of the aromatic carbons, likely due to its position relative to the nitrogen atoms and lack of direct attachment to electron-withdrawing groups.[2][3]

    • The quaternary carbons (C-3, C-7a, C-3a, C-5) can be distinguished from the protonated carbons (C-4, C-6, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which is a standard procedure in structural elucidation.

Comparative Analysis: The Electronic Influence of Halogen Substituents

To truly understand the spectral data, it is instructive to compare it with related molecules. Here, we compare this compound with its parent compound, 1H-indazole-3-carbaldehyde, and the 5-fluoro derivative. This comparison highlights the electronic effects of the substituent at the 5-position.

Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)
CompoundNucleusH-4/C-4 (δ)H-6/C-6 (δ)H-7/C-7 (δ)
1H-indazole-3-carbaldehyde ¹H / ¹³C8.14 / 123.87.49 / 120.77.70 / 111.2
This compound ¹H / ¹³C8.27 / 131.37.63 / 124.37.71 / 113.8
5-fluoro-1H-indazole-3-carbaldehyde ¹H / ¹³C7.84 / 117.6 (d, ²J=27 Hz)7.34 / 105.9 (d, ²J=25 Hz)7.74 / 113.5 (d, ³J=9.7 Hz)

Data for fluoro derivative acquired in acetone-d₆.[2][3]

Analysis of Substituent Effects:

  • Bromine (Inductive vs. Resonance): Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. In the ¹H NMR, the deshielding effect on the adjacent H-4 and H-6 protons compared to the parent compound suggests that the inductive effect is significant. This is mirrored in the downfield shifts of the corresponding C-4 and C-6 carbons.

  • Fluorine (Strong Inductive Effect): Fluorine is much more electronegative than bromine. Its strong electron-withdrawing inductive effect and weaker resonance donation lead to more complex changes. Notably, the C-F coupling is observed in the ¹³C NMR spectrum, providing an unambiguous marker for the fluorine-substituted ring positions. The comparison clearly demonstrates how changing the substituent at the C-5 position systematically alters the electronic environment throughout the molecule, which is directly reflected in the NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following steps represent a robust methodology for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, 99.9% D) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Spectrometer Setup:

    • Use a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.[2][3]

    • Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

    • Perform standard shimming procedures to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust based on sample concentration)

    • The total experiment time is typically a few minutes.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • This experiment may take from 30 minutes to several hours depending on the concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[3][4]

    • Integrate the ¹H signals to determine the relative ratios of the protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Equilibrate transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent Peak baseline->reference integrate Integrate & Analyze reference->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound provides an unambiguous structural confirmation of the compound. The chemical shifts, multiplicities, and coupling constants are all consistent with the proposed structure and are readily explained by fundamental principles of NMR spectroscopy. By comparing the spectral data with related analogues, the electronic influence of the bromine substituent is clearly demonstrated. The detailed experimental protocol provided herein offers a reliable framework for researchers to obtain high-quality data, ensuring the scientific integrity required in research and drug development.

References

A Comparative Guide to the Synthesis of Substituted Indazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents, including potent kinase inhibitors.[1][2] Among its many derivatives, substituted indazole-3-carbaldehydes are particularly valuable as versatile intermediates. The aldehyde functionality serves as a synthetic linchpin, enabling a wide array of subsequent transformations such as Wittig reactions, Knoevenagel condensations, and the construction of various heterocyclic systems.[1][2] This guide provides an in-depth, objective comparison of the three primary synthetic routes to this pivotal class of molecules: the nitrosation of indoles, the metalation and formylation of N-protected indazoles, and the reduction of indazole-3-carboxylic acid derivatives.

This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy, balancing factors such as yield, substrate scope, scalability, and the availability of starting materials.

At a Glance: A Comparative Overview of Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Nitrosation of Indoles Good to Excellent (up to 99%)[2]Broad tolerance for electron-donating and electron-withdrawing groups.[2]High yields, mild reaction conditions, readily available starting materials.[2]Potential for dimer formation as a side product, requires careful control of addition rate.[3]
Metalation & Formylation Moderate to GoodRequires N-protection of the indazole. Prone to ring-opening with some metalating agents.[1][2]Allows for direct C-3 functionalization of the pre-formed indazole core.Ring-opening can be a significant side reaction. Requires cryogenic temperatures and inert atmospheres.[1][2]
Reduction of Indazole-3-Carboxylic Acid Derivatives GoodDependent on the successful synthesis of the corresponding carboxylic acid or ester.Utilizes a common and stable precursor. Can be highly selective with appropriate reducing agents.A two-step process (synthesis of the acid/ester followed by reduction). Requires careful control of the reduction to avoid over-reduction to the alcohol.[1][4]

Route 1: Nitrosation of Indoles

The nitrosation of indoles represents a highly efficient and direct method for the synthesis of 1H-indazole-3-carbaldehydes. This transformation proceeds via a multi-step pathway initiated by the nitrosation at the C-3 position of the indole ring to form a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer. Subsequent addition of water at the C-2 position triggers a ring-opening, followed by a ring-closing step to yield the indazole-3-carbaldehyde.[2][3]

Mechanistic Pathway

Indole Substituted Indole Nitrosoindole 3-Nitrosoindole Intermediate Indole->Nitrosoindole NaNO₂, HCl RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O addition & Ring Opening IndazoleCarbaldehyde Indazole-3-carbaldehyde RingOpened->IndazoleCarbaldehyde Ring Closure

Caption: Reaction pathway for the nitrosation of indoles.

Experimental Protocol: Synthesis of 1H-indazole-3-carbaldehyde[2]

Materials:

  • Indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N aqueous HCl (2.7 equivalents) to the cooled solution. Stir the mixture for 10 minutes at 0 °C.

  • Addition of Indole: In a separate flask, dissolve the indole (1 equivalent) in DMF.

  • Using a syringe pump, add the indole solution to the nitrosating mixture over a period of 2 hours at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to afford the pure 1H-indazole-3-carbaldehyde.

Route 2: Metalation and Formylation of N-Protected Indazoles

Direct formylation of the indazole ring at the C-3 position using methods like the Vilsmeier-Haack reaction is generally ineffective.[1][2] To overcome this, a two-step approach involving the protection of the indazole nitrogen followed by metalation and subsequent formylation is employed. Protection is crucial to prevent side reactions and to direct the metalation to the desired C-3 position. Lithiation or zincation are commonly used, with zincation often being preferred to circumvent the ring-opening that can occur with lithiated indazoles.[1]

General Workflow

Indazole Substituted Indazole ProtectedIndazole N-Protected Indazole Indazole->ProtectedIndazole Protection (e.g., SEM-Cl) MetalloIndazole C-3 Metallo-Indazole ProtectedIndazole->MetalloIndazole Metalation (e.g., n-BuLi or Zn reagent) FormylatedIndazole N-Protected Indazole-3-carbaldehyde MetalloIndazole->FormylatedIndazole Formylation (e.g., DMF) FinalProduct Indazole-3-carbaldehyde FormylatedIndazole->FinalProduct Deprotection

Caption: General workflow for the metalation and formylation route.

Experimental Protocol: Synthesis via N-Protection, Lithiation, and Formylation (Conceptual)

Materials:

  • Substituted 1H-indazole

  • Protecting agent (e.g., SEM-Cl)

  • Base (e.g., NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Deprotecting agent (e.g., TBAF or acid)

  • Appropriate work-up and purification reagents

Procedure:

  • N-Protection: To a solution of the substituted 1H-indazole in anhydrous THF, add a suitable base (e.g., NaH) at 0 °C. After stirring, add the protecting agent (e.g., SEM-Cl) and allow the reaction to warm to room temperature. Work up and purify to obtain the N-protected indazole.

  • Lithiation and Formylation: Dissolve the N-protected indazole in anhydrous THF and cool to -78 °C. Slowly add n-BuLi and stir for the required time. Add anhydrous DMF and continue stirring at -78 °C before allowing the reaction to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash, dry, and concentrate.

  • Deprotection: Dissolve the crude N-protected indazole-3-carbaldehyde in a suitable solvent and treat with the appropriate deprotecting agent.

  • Purification: Purify the final product by column chromatography.

Route 3: Reduction of Indazole-3-carboxylic Acid Derivatives

This route involves the synthesis of an indazole-3-carboxylic acid or its corresponding ester, followed by a controlled reduction to the aldehyde. A common and effective reducing agent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which can selectively reduce esters to aldehydes at low temperatures, preventing over-reduction to the primary alcohol.[4][5][6]

Synthetic Pathway

IndazoleCarboxylicAcid Indazole-3-carboxylic Acid IndazoleEster Indazole-3-carboxylate Ester IndazoleCarboxylicAcid->IndazoleEster Esterification IndazoleCarbaldehyde Indazole-3-carbaldehyde IndazoleEster->IndazoleCarbaldehyde Reduction (e.g., DIBAL-H)

Caption: Synthetic pathway via reduction of an indazole-3-carboxylate.

Experimental Protocol: Reduction of Methyl 1H-indazole-3-carboxylate (Conceptual)

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H, solution in an inert solvent)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Appropriate work-up and purification reagents

Procedure:

  • Reaction Setup: Dissolve the methyl 1H-indazole-3-carboxylate in anhydrous DCM or toluene under an inert atmosphere. Cool the solution to -78 °C.

  • Reduction: Slowly add a solution of DIBAL-H (typically 1.1 to 1.5 equivalents) to the cooled solution, maintaining the temperature at -78 °C.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of synthetic route for a particular substituted indazole-3-carbaldehyde will ultimately depend on the specific requirements of the research.

  • For a direct, high-yielding synthesis with broad substrate compatibility, the nitrosation of indoles is an excellent choice, particularly given the commercial availability of a wide range of substituted indoles.

  • When starting from a pre-existing indazole core, metalation and formylation offers a direct C-3 functionalization, although it requires careful optimization to avoid ring-opening and necessitates the use of protecting groups.

  • The reduction of indazole-3-carboxylic acid derivatives is a reliable two-step method, especially when the corresponding carboxylic acid is readily available or easily synthesized. The use of DIBAL-H allows for a clean and selective reduction.

It is recommended that researchers carefully consider the availability and cost of starting materials, the required scale of the synthesis, and the technical capabilities of their laboratory when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to Validating the Purity of Synthesized 5-bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity in Pharmaceutical Intermediates

5-bromo-1H-indazole-3-carbaldehyde is a key building block in the synthesis of a variety of bioactive molecules. The presence of impurities, even in trace amounts, can have significant consequences, leading to the formation of undesired side products, altering the pharmacological profile of the final active pharmaceutical ingredient (API), or introducing toxicity. Therefore, robust analytical methods to confirm the purity of this intermediate are not just a matter of quality control, but a fundamental aspect of scientific integrity and drug safety. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances, which underscores the regulatory importance of this process.

A Multi-faceted Approach to Purity Validation

No single analytical technique is sufficient to comprehensively assess the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods, along with a fundamental physical property assessment, provides a more complete picture of the sample's composition. This guide will compare and contrast four key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for the separation and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of impurities with distinct proton and carbon environments.

  • Melting Point Analysis as a rapid and straightforward indicator of purity.

Potential Impurities in the Synthesis of this compound

The most common synthetic route to this compound is the nitrosation of 5-bromoindole. Understanding this synthesis pathway is crucial for anticipating potential impurities, which may include:

  • Unreacted Starting Material: 5-bromo-1H-indole.

  • Side-Reaction Products: N-nitrosoindoles, which can be formed under nitrosating conditions. Dimerization or polymerization of the starting material or product can also occur.

  • Isomeric Impurities: Bromination of the indazole ring at other positions, though less likely under controlled conditions.

  • Residual Solvents: From the reaction and purification steps.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific purity question being addressed. The following table summarizes the strengths and weaknesses of each method in the context of analyzing this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Melting Point Analysis
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Temperature at which a solid transitions to a liquid.
Primary Application Quantification of non-volatile impurities and assay of the main component.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and identification of impurities with unique NMR signals.Rapid, qualitative assessment of overall purity.
Strengths - High precision and accuracy for quantification.- Suitable for a wide range of non-volatile compounds.- Robust and reproducible.- High sensitivity and specificity for volatile compounds.- Definitive identification of impurities through mass spectral libraries.- Provides detailed structural information.- Can identify and quantify impurities without a reference standard (qNMR).- Simple, fast, and inexpensive.- A sharp melting range is a good indicator of high purity.
Limitations - May not be suitable for volatile compounds.- Identification of unknown impurities can be challenging without mass spectrometry.- Not suitable for non-volatile or thermally labile compounds.- Quantification can be less precise than HPLC without an internal standard.- Lower sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret, especially for mixtures.- Non-specific; different impurities can have similar effects.- Insensitive to small amounts of impurities.
Typical Purity Threshold ≥ 99.5%Detection of impurities at ppm levels.Can detect impurities down to ~0.1%.A narrow melting range (e.g., 1-2°C) suggests high purity.

Experimental Protocols

Detailed, step-by-step methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 10 mL of Acetonitrile:Water (1:1

A Comparative Guide to the Synthesis of Indazole-3-carbaldehyde: Overcoming the Limitations of Classical Nitrosation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of therapeutic agents.[1][2][3] Indazole-3-carbaldehyde, in particular, serves as a critical intermediate, providing a versatile handle for the synthesis of diverse, biologically active molecules, including potent kinase inhibitors.[4][5] Historically, the synthesis of this key building block has been dominated by nitrosation reactions. However, this classical approach is fraught with challenges, including the use of hazardous reagents and the formation of undesirable byproducts.

This guide offers a comprehensive comparison of the traditional nitrosation method with modern, alternative synthetic strategies. By examining the underlying mechanisms, providing detailed experimental protocols, and presenting comparative performance data, this document aims to equip researchers with the knowledge to select the most appropriate and efficient method for their specific needs.

The Classical Approach: A Critical Look at Nitrosation of Indoles

The transformation of indoles into indazole-3-carboxaldehydes via nitrosation has been a long-standing method in the synthetic chemist's toolbox.[4][6] The reaction proceeds through a multi-step pathway initiated by the nitrosation of the C3 position of the indole ring.[4][7]

Mechanism of Nitrosation

The reaction begins with the electrophilic attack of a nitrosating agent, typically generated in situ from sodium nitrite and a mineral acid, on the electron-rich C3 position of the indole. This forms a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer. Subsequent addition of water to the C2 position of the indole ring triggers a ring-opening event, followed by cyclization to form the more thermodynamically stable indazole ring system, yielding the desired indazole-3-carbaldehyde.[4][7]

A significant drawback of this method is the potential for a competing reaction pathway where the starting indole acts as a nucleophile and attacks the nitroso-intermediate, leading to the formation of deeply colored dimeric byproducts.[6][8] This side reaction can drastically reduce the yield of the desired product, especially with electron-rich indoles.[6]

Nitrosation_Mechanism Indole Indole 3-Nitrosoindole (Oxime Intermediate) 3-Nitrosoindole (Oxime Intermediate) Indole->3-Nitrosoindole (Oxime Intermediate) NaNO₂, H⁺ Ring-Opened Intermediate Ring-Opened Intermediate 3-Nitrosoindole (Oxime Intermediate)->Ring-Opened Intermediate H₂O Dimer Byproducts Dimer Byproducts 3-Nitrosoindole (Oxime Intermediate)->Dimer Byproducts Indole Indazole-3-carbaldehyde Indazole-3-carbaldehyde Ring-Opened Intermediate->Indazole-3-carbaldehyde Cyclization

Caption: Nitrosation of indole to form indazole-3-carbaldehyde.

Standard Protocol: Nitrosation of 5-Bromoindole

An optimized procedure for the nitrosation of indoles involves a reverse addition protocol to minimize the formation of dimeric side products.[4][6]

Materials:

  • 5-Bromoindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a reaction flask cooled to 0°C, a solution of NaNO₂ (8 equivalents) in deionized water and DMF is prepared.

  • Slowly, 2N aqueous HCl (2.7 equivalents) is added to the stirred solution at 0°C, and the mixture is kept under an argon atmosphere for 10 minutes.[6]

  • A solution of 5-bromoindole (1 equivalent) in DMF is added to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.[6]

  • After the addition is complete, the reaction is stirred at room temperature for 2 hours and then heated to 50°C for 3 hours.[4]

  • The reaction mixture is then cooled, extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield 5-bromo-1H-indazole-3-carboxaldehyde.

AdvantagesDisadvantages
Readily available starting materials.Use of unstable and potentially explosive nitrous acid.
Often high yielding for electron-deficient indoles.[4]Formation of difficult-to-remove dimeric byproducts.[6][8]
One-pot procedure.Potential for N-nitrosamine impurity formation, which are often carcinogenic.
Lower yields with electron-rich indoles.[6]

Modern Alternatives to Nitrosation

To circumvent the drawbacks of the classical nitrosation method, several alternative synthetic strategies have been developed. These modern approaches often offer improved safety profiles, broader substrate scope, and higher yields.

Transition-Metal-Catalyzed Cyclization Reactions

Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic scaffolds, including indazoles.[9] These methods often involve C-H activation and annulation sequences, providing a highly efficient and atom-economical approach to the indazole core.[9]

Mechanism: A variety of transition metals, including rhodium, ruthenium, and cobalt, have been employed to catalyze the synthesis of indazoles.[9][10] A common strategy involves the reaction of azobenzenes with aldehydes. The reaction proceeds via a C-H bond functionalization and a cyclative capture mechanism.[9]

Transition_Metal_Catalysis Azobenzene Azobenzene Intermediate Complex Intermediate Complex Azobenzene->Intermediate Complex [Rh(III)] catalyst, Aldehyde N-Aryl-2H-indazole N-Aryl-2H-indazole Intermediate Complex->N-Aryl-2H-indazole C-H Activation, Cyclization Cycloaddition_Reaction Silylaryl Triflate Silylaryl Triflate Aryne Aryne Silylaryl Triflate->Aryne Fluoride Source (e.g., TBAF) Bicyclic Adduct Bicyclic Adduct Aryne->Bicyclic Adduct Sydnone, [3+2] Cycloaddition 2H-Indazole 2H-Indazole Bicyclic Adduct->2H-Indazole -CO₂ (retro-[4+2]) Suzuki_Coupling Halo-indazole Halo-indazole Oxidative Addition Complex Oxidative Addition Complex Halo-indazole->Oxidative Addition Complex Pd(0) catalyst Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Boronic Acid, Base Substituted Indazole Substituted Indazole Transmetalation Complex->Substituted Indazole Reductive Elimination Pd(0) catalyst Pd(0) catalyst

References

A Comparative Guide to Kinase Inhibitors Derived from Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

In the realm of targeted cancer therapy, protein kinase inhibitors are a critical therapeutic class. Among the various molecular structures used to design these inhibitors, the indazole scaffold has emerged as a "privileged" structure.[1][2] Indazole, a bicyclic aromatic heterocycle, provides an excellent framework for designing molecules that can effectively fit into the ATP-binding pocket of a wide array of kinases.[1][3] This structural feature, along with its capacity for modification, allows for the development of both highly selective and multi-targeted inhibitors.[4][5] Several FDA-approved drugs, such as Axitinib and Pazopanib, are based on this core structure, highlighting its importance in medicinal chemistry.[3][6] This guide offers an in-depth comparative analysis of key indazole-derived kinase inhibitors, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

Comparative Analysis of Prominent Indazole-Based Kinase Inhibitors

The versatility of the indazole scaffold has led to the development of inhibitors targeting various kinase families crucial for tumor growth and progression, particularly those involved in angiogenesis.[7] Here, we compare several leading indazole-derived drugs against key receptor tyrosine kinases.

Focus on Angiogenesis Targets: VEGFR and PDGFR

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are central to this process.[7][8] Many indazole-based inhibitors are designed to target these specific kinases.[6][9]

Quantitative Comparison of Inhibitory Potency

The efficacy of a kinase inhibitor is often measured by its half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), with lower values indicating greater potency. The table below provides a comparative summary of the biochemical potency of three prominent inhibitors: Axitinib and Pazopanib (both indazole-based) and Sorafenib (a non-indazole comparator).

Target KinaseAxitinib (IC50/Ki in nM)Pazopanib (IC50/Ki in nM)Sorafenib (IC50/Ki in nM)
VEGFR-1 1.2[10]10[8][10]26[10]
VEGFR-2 0.2[10]30[8][10]6[10]
VEGFR-3 0.1-0.3[10][11]47[8][10]15[10]
PDGFR-α -84[10]37[10]
PDGFR-β 1.6[11]84[10]37[10]
c-Kit 1.7[11]74[10]68[10]

Note: IC50 and Ki values can vary based on specific assay conditions. The data presented is for comparative purposes. A hyphen (-) indicates no significant activity or unavailable data for direct comparison.

From this data, it is evident that Axitinib demonstrates exceptional potency against the VEGFR family, with sub-nanomolar efficacy, making it a highly selective and potent VEGFR inhibitor.[11][12][13] Pazopanib , while also a potent VEGFR inhibitor, exhibits a broader profile, targeting PDGFR and c-Kit as well, classifying it as a multi-targeted tyrosine kinase inhibitor.[9][14][15] This broader activity can be advantageous in certain cancers but may also contribute to a different side-effect profile.[16]

Indazole Inhibitors Targeting Other Kinase Families

The application of the indazole scaffold extends beyond angiogenesis targets.

  • Entrectinib : This inhibitor targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[17][18] Entrectinib is particularly valuable for tumors harboring NTRK, ROS1, or ALK gene fusions.[19][20] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[18][19] In cellular anti-proliferative studies, Entrectinib has shown a 36-fold greater potency against ROS1 compared to Crizotinib.[20]

  • PLK4 and Aurora Kinase Inhibitors : Researchers have also developed indazole-based compounds that show potent inhibition of Polo-like kinase 4 (PLK4) and Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancer.[5][21] For instance, the well-known VEGFR inhibitor Axitinib has been shown to inhibit PLK4 with a Ki of 4.2 nM.[16][21]

Key Experimental Protocols for Inhibitor Evaluation

To ensure scientific rigor, the evaluation of kinase inhibitors requires a multi-faceted approach, moving from simple biochemical assays to more complex cell-based systems.[22]

Biochemical Kinase Activity Assay (Luminescence-Based)

Causality: This in vitro assay is a crucial first step to determine if a compound directly inhibits the enzymatic activity of a purified kinase.[22][23] It measures the amount of ADP produced, which is directly proportional to kinase activity, providing a quantitative measure of inhibitor potency (IC50).[24][25]

Protocol:

  • Compound Preparation : Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution to create a 10-point dose-response curve.

  • Kinase Reaction Setup : In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control to each well.

  • Add 2.5 µL of the purified kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[24]

  • Initiate Reaction : Start the kinase reaction by adding 5 µL of a mixture containing the kinase's specific substrate peptide and ATP. Incubate at 30°C for 60 minutes.[24]

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which then generates a luminescent signal. Incubate for 30 minutes.[24]

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Dilute Inhibitor C Add Inhibitor to Plate A->C B Prepare Kinase/Substrate/ATP Mix E Add Substrate/ATP Mix (Incubate 60 min) B->E D Add Kinase to Plate (Pre-incubate 10 min) C->D D->E F Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G Add Kinase Detection Reagent (Convert ADP to ATP) F->G H Read Luminescence G->H

Biochemical Kinase Assay Workflow

Cellular Target Engagement Assay (Western Blot)

Causality: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the inhibitor can enter the cell and engage its target in a complex biological environment.[26] Western blotting is a robust technique to measure the phosphorylation status of a kinase's downstream substrates, providing a direct readout of target engagement.[26][27] A potent inhibitor should decrease the phosphorylation of these substrates in a dose-dependent manner.[26]

Protocol:

  • Cell Culture and Treatment :

    • Seed cells (e.g., a cancer cell line with an activated kinase pathway) in culture dishes until they reach 70-80% confluency.

    • Treat cells with increasing concentrations of the kinase inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours). Include a vehicle-only control (DMSO).[28]

  • Cell Lysis :

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[27][28]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the proteins.[28]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer :

    • Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

  • Immunoblotting :

    • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[27][28]

    • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream target protein (e.g., phospho-BAD at Ser112 for a Pim1 inhibitor).[28] Also, run parallel blots for the total form of the target protein and a loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Signal Detection : Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager. Densitometry analysis is used to quantify the band intensities, normalizing the phosphorylated protein level to the total protein level.

G cluster_pathway Signaling Pathway cluster_inhibition Inhibition A Growth Factor B VEGFR A->B Activates C Downstream Substrate (p-Substrate) B->C Phosphorylates D Axitinib (Indazole Inhibitor) D->B Inhibits

VEGFR Signaling Inhibition by an Indazole Derivative

Conclusion and Future Perspectives

Indazole-based kinase inhibitors represent a highly successful and versatile class of therapeutics. The comparative data clearly show that subtle modifications to the indazole scaffold can produce inhibitors with vastly different potency and selectivity profiles, from the highly selective VEGFR inhibitor Axitinib to the multi-targeted inhibitor Pazopanib. This adaptability makes the indazole scaffold a continuing area of interest for medicinal chemists.

The future of indazole-based inhibitor development will likely focus on creating next-generation compounds with even greater selectivity to minimize off-target effects and associated toxicities.[16] Furthermore, as our understanding of kinase signaling networks deepens, there will be new opportunities to design novel indazole derivatives targeting kinases involved in drug resistance and other complex diseases. The robust experimental workflows detailed in this guide provide a solid foundation for the continued evaluation and development of these promising therapeutic agents.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 3-Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib) and various CNS-active compounds. The biological activity is often exquisitely sensitive to the nature and position of substituents, with the C3-position being a particularly critical site for molecular interactions. Consequently, the development of efficient and versatile methods for synthesizing 3-substituted indazoles is of paramount importance. This guide provides an in-depth comparison of the leading catalytic systems employed for this purpose, focusing on palladium, copper, and nickel-based catalysts. We will dissect their performance, supported by experimental data, and provide actionable protocols to empower your synthetic strategies.

Core Synthetic Strategies: A Focus on C-H Functionalization

Modern synthetic chemistry has largely pivoted from classical multi-step methods towards more atom-economical and efficient strategies. For indazole synthesis, direct C-H functionalization has emerged as a powerful tool. This approach avoids the need for pre-functionalized starting materials (like 3-haloindazoles), thereby shortening synthetic routes and reducing waste. The dominant catalytic reactions involve the direct arylation of the indazole C3-H bond with aryl halides.

Below is a generalized workflow for a typical C-H activation/arylation process.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Catalytic Reaction cluster_workup 3. Product Isolation A Select Indazole Substrate & Aryl Halide B Choose Catalyst System (Metal, Ligand, Base) A->B C Select Solvent & Additives B->C D Assemble in Inert Atmosphere (e.g., Schlenk tube) C->D E Heat to Optimal Temperature (e.g., 100-160 °C) D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Cool Reaction & Quench F->G H Aqueous Workup (e.g., Dilute with EtOAc, Wash) G->H I Purify by Chromatography H->I J Characterize Final Product I->J

Caption: General workflow for catalytic 3-substituted indazole synthesis.

Palladium Catalysis: The Gold Standard for Efficiency

Palladium catalysis is arguably the most robust and widely reported method for the C3-arylation of indazoles. Its high efficiency stems from the predictable reactivity of Pd(0)/Pd(II) catalytic cycles. However, the reactivity at the C3 position of 1H-indazoles has historically been a challenge, often requiring specific ligands and high temperatures.[1][2]

A significant breakthrough was the use of a Pd(OAc)₂/1,10-phenanthroline (Phen) system, which proved effective for the direct C3-arylation of N-substituted indazoles with aryl iodides and bromides without the need for silver-based halide scavengers.[1][2] The choice of a high-boiling, non-polar solvent like toluene is crucial for both selectivity and reactivity.[2]

Mechanistic Insight: The Pd(II)/Phen Catalytic Cycle

The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The N2 atom of the indazole directs the palladium catalyst to the C3 position, facilitating the C-H bond cleavage.

G A Pd(II)L (Active Catalyst) B Indazole Coordination A->B + Indazole C C-H Activation (CMD) B->C D Palladacycle Intermediate C->D - H+ E Oxidative Addition D->E + Ar-X F Pd(IV) Intermediate E->F G Reductive Elimination F->G G->A - 3-Aryl-Indazole - HX

Caption: Plausible mechanism for Pd(II)-catalyzed C3-arylation of indazole.

Performance Data: Palladium-Catalyzed C3-Arylation

The following table summarizes representative results for the Pd(OAc)₂-catalyzed C3-arylation of 1-methyl-1H-indazole.

EntryAryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Iodotoluene5 mol% Pd(OAc)₂, 10 mol% PPh₃Ag₂CO₃Water1002480[3]
2Iodobenzene10 mol% Pd(OAc)₂, 10 mol% PhenCs₂CO₃Toluene1604885[1]
34-Bromoacetophenone10 mol% Pd(OAc)₂, 10 mol% PhenCs₂CO₃Toluene1604875[1]
41-Bromo-4-nitrobenzene10 mol% Pd(OAc)₂, 10 mol% PhenCs₂CO₃Toluene1607268[1]
51-Iodo-4-methoxybenzene5 mol% Pd(OAc)₂, 10 mol% PPh₃Ag₂CO₃Water1002475[3]

Analysis: Palladium systems demonstrate high yields across a range of electronically diverse aryl halides. The Pd/Phen system in toluene requires high temperatures but is robust.[1] The Pd/PPh₃ system can operate under milder conditions in water, presenting a greener alternative, though it may be more sensitive to substrate scope.[3]

Copper Catalysis: The Economical Workhorse

Copper catalysts present a cost-effective and less toxic alternative to palladium. While sometimes requiring harsher conditions or specific directing groups, copper's unique reactivity has enabled novel transformations for indazole synthesis. It is particularly effective for C-N bond formation and has been used in aerobic C(sp²)-H functionalization.[4][5]

A notable application is the intramolecular hydroamination of 2-alkynylazobenzenes, which proceeds via C-N bond formation and a subsequent 1,2-hydride shift to furnish 3-alkenyl-2H-indazoles in high yields.[6] This highlights copper's ability to catalyze cyclization reactions that are challenging for other metals.

Performance Data: Copper-Catalyzed Synthesis

The following table showcases the synthesis of 3-alkenyl-2H-indazoles from various 2-alkynylazobenzenes.

EntryR¹ SubstituentR² SubstituentCatalystSolventTime (h)Yield (%)Reference
1HPhenyl10 mol% Cu(MeCN)₄PF₆MeCN682[6]
24-MePhenyl10 mol% Cu(MeCN)₄PF₆MeCN685[6]
34-FPhenyl10 mol% Cu(MeCN)₄PF₆MeCN680[6]
4Hn-Butyl10 mol% Cu(MeCN)₄PF₆MeCN2475[6]
5HCyclohexyl10 mol% Cu(MeCN)₄PF₆MeCN2478[6]

Analysis: The copper-catalyzed hydroamination is highly efficient for a range of substrates, tolerating both electron-donating and electron-withdrawing groups on the azobenzene ring.[6] The reaction times are relatively short, and the protocol is operationally simple, demonstrating the practical utility of copper catalysis.

Other Notable Catalysts: Nickel and Rhodium

While palladium and copper are the frontrunners, other transition metals offer unique advantages.

  • Nickel Catalysis: Nickel is an earth-abundant and inexpensive alternative. It has been successfully employed in the synthesis of sulfinate salts from indazole-boronic acids, showcasing its utility in installing diverse functional groups at the C3 position.[7] Its reactivity profile can be complementary to palladium, particularly in cross-coupling reactions involving challenging substrates.

  • Rhodium Catalysis: Rhodium catalysts, often in combination with copper co-catalysts, are highly effective for C-H activation and annulation reactions to construct the indazole core itself.[8] For example, Rh(III)/Cu(II) systems can catalyze the [4+1] annulation of azobenzenes to form 3-acyl-(2H)-indazoles.[8] While expensive, rhodium's high catalytic activity allows for complex transformations under relatively mild conditions.

Head-to-Head Catalyst Comparison

FeaturePalladiumCopperNickel
Relative Cost HighLowLow
Typical Efficiency Very HighGood to HighGood
Functional Group Tolerance ExcellentGoodGood
Air/Moisture Sensitivity Moderate (Ligand dependent)Low to ModerateModerate to High
Primary Application C-H Arylation, Cross-CouplingC-N/C-O Formation, CyclizationsCross-Coupling, Sulfination
Key Advantage Broad scope and high reliabilityCost-effective, unique reactivityEarth-abundant alternative

Experimental Protocols

Herein, we provide a representative, detailed protocol for the robust palladium-catalyzed C3-arylation of 1-methylindazole, adapted from the work of Ye, M. et al.[1]

Protocol: Pd(II)/Phen-Catalyzed C3-Arylation of 1-Methylindazole

Materials:

  • 1-Methylindazole (1a)

  • Iodobenzene (or other aryl halide)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc), Hexanes, Celite®

  • 35 mL sealed tube with a stir bar

Procedure:

  • Reaction Setup: To a 35 mL sealed tube under ambient atmosphere, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv).

  • Reagent Addition: Add the 1-methylindazole derivative (0.25 mmol, 1.0 equiv) and the aryl halide (0.50 mmol, 2.0 equiv).

  • Solvent Addition: Add 1 mL of anhydrous toluene to the tube.

  • Reaction: Cap the tube tightly and place the reaction mixture in a preheated oil bath or heating block at 160 °C. Stir vigorously for 48-72 hours. Causality Note: The high temperature is necessary to promote the C-H activation step, which is often the rate-limiting step in the catalytic cycle.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc).

  • Filtration: Filter the mixture through a short pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by preparative thin-layer chromatography (PTLC) or column chromatography using a hexanes:EtOAc gradient to isolate the pure 3-arylated indazole product.

Conclusion and Future Outlook

The synthesis of 3-substituted indazoles is a mature field with a wealth of catalytic options.

  • Palladium remains the catalyst of choice for general C3-arylation due to its high efficiency and broad functional group tolerance.[1][9]

  • Copper offers an economical and powerful alternative, particularly for cyclization and C-N bond-forming reactions.[4][6]

  • Nickel and Rhodium provide complementary reactivity for specific, challenging transformations.[7][8]

The future of this field lies in developing more sustainable and efficient catalytic systems. This includes the use of earth-abundant first-row transition metals, lower catalyst loadings, and milder reaction conditions. Emerging areas such as photoredox catalysis, which can enable novel reaction pathways under visible light irradiation, hold immense promise for further advancing the synthesis of these vital medicinal scaffolds.[10]

References

A-Comparative-Guide-to-5-Bromo-1H-indazole-3-carbaldehyde-as-a-Pharmaceutical-Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 5-bromo-1H-indazole-3-carbaldehyde, a pivotal intermediate in contemporary pharmaceutical synthesis. We will explore its chemical attributes, validate its synthetic utility through comparative analysis with viable alternatives, and provide detailed, field-tested experimental protocols. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the design and synthesis of novel therapeutics, particularly kinase inhibitors.

1.-Introduction:-The-Strategic-Importance-of-the-Indazole-Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics, especially in oncology.[1][2] Its unique bicyclic structure, featuring a fused pyrazole and benzene ring, allows it to act as a versatile bioisostere of the indole ring, engaging in crucial hydrogen bond donor-acceptor interactions within the active sites of proteins like kinases.[3] The strategic functionalization of this core is paramount for modulating pharmacological activity.

This compound has emerged as a particularly valuable building block for this purpose.[4][5] The molecule possesses three key points of diversity:

  • The N1-H of the indazole ring: Available for alkylation or arylation to modulate solubility and target engagement.

  • The C3-aldehyde: A versatile functional handle for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations to build complex side chains.[3][6]

  • The C5-bromine atom: Provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl substituents to explore the chemical space.[4][5]

This guide will validate the utility of this intermediate by comparing it to other common indazole-based building blocks and providing the practical data necessary for its effective implementation in a research or development setting.

2.-Physicochemical-and-Spectroscopic-Profile

A foundational aspect of any reliable intermediate is its unambiguous characterization. The properties of this compound are well-defined, ensuring batch-to-batch consistency.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[4][7]
Molecular Weight 225.04 g/mol [4][8]
Appearance Brown or yellowish powder[4]
CAS Number 201227-38-5[4][8]
Purity (Typical) ≥ 97% (GC)[4]

Spectroscopic Data: The identity of the compound is routinely confirmed by NMR spectroscopy. The expected chemical shifts provide a clear fingerprint for the structure.

  • ¹H NMR (DMSO-d₆, 300 MHz): Key signals are observed around δ 14.37 (br s, 1H, indazole N-H), 10.18 (s, 1H, aldehyde C-H), 8.27 (d, 1H), 7.71 (d, 1H), and 7.63 (dd, 1H) for the aromatic protons.[8]

  • ¹³C NMR (DMSO-d₆, 75 MHz): The aldehyde carbon typically appears around δ 187.5, with other aromatic signals appearing between δ 113.8 and 144.5.[6]

3.-Core-Synthetic-Applications:-A-Versatile-Chemical-Handle

The C3-aldehyde is the primary reactive center for chain elongation and functionalization. Its versatility allows chemists to pursue multiple synthetic strategies from a single intermediate.

Workflow: Synthetic Utility of the C3-Aldehyde

G cluster_start Starting Intermediate cluster_reactions Key Transformations cluster_products Resulting Scaffolds start_node This compound reductive_amination Reductive Amination (+ R-NH₂) start_node->reductive_amination Versatile & Mild wittig Wittig Reaction (+ Phosphonium Ylide) start_node->wittig C=C Formation condensation Condensation (+ Active Methylene Cmpd) start_node->condensation Knoevenagel-type amine_product Secondary/Tertiary Amine reductive_amination->amine_product alkene_product Alkene Derivative wittig->alkene_product heterocycle_product Substituted Heterocycle (e.g., Chalcone-type) condensation->heterocycle_product G start Desired Final Moiety at C3? opt1 Amide Bond start->opt1 Direct opt2 Amine Linker (via Reductive Amination) start->opt2 Flexible opt3 Alkene or Complex Side Chain start->opt3 Versatile choice1 Use 5-Bromo-1H-indazole -3-carboxylic acid opt1->choice1 Most Direct Route choice2 Use 5-Bromo-1H-indazole -3-carbaldehyde opt2->choice2 Optimal Choice opt3->choice2 Optimal Choice choice3 Use 5-Bromo-1H-indole -3-carbaldehyde choice2->choice3 Alternative Precursor: Adds a synthetic step (Nitrosation)

References

A Comparative Guide to Metal-Free vs. Metal-Catalyzed Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including treatments for cancer, inflammation, and neurological disorders.[1][2][3] The development of efficient and versatile synthetic routes to this important heterocycle is therefore a topic of significant interest.[4][5] This guide provides an in-depth comparison of two major synthetic paradigms: traditional metal-catalyzed methods and emerging metal-free strategies, offering insights into their respective mechanisms, advantages, and practical applications.

Section 1: The Power of the Transition Metal Catalyst

For decades, transition metal catalysis has been the workhorse for constructing complex molecular architectures, and indazole synthesis is no exception.[6] Catalysts based on palladium (Pd) and copper (Cu) are particularly prominent, enabling a variety of bond-forming reactions that lead to the indazole ring system.[6][7][8]

Mechanism and Rationale: Metal-catalyzed approaches often involve intramolecular C-N bond formation through processes like C-H activation/amination or cross-coupling reactions.[1][7] For instance, a common strategy involves the palladium-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones or related precursors.[5][7]

  • The Role of the Catalyst: The transition metal (e.g., Pd(0)) undergoes oxidative addition into an aryl-halide bond. This activates the substrate for subsequent intramolecular nucleophilic attack by a nitrogen atom.

  • Ligand Choice: Ligands (e.g., phosphines like dppf) are crucial for stabilizing the metal center, modulating its reactivity, and facilitating the key reductive elimination step that forges the C-N bond and regenerates the active catalyst.[5]

  • Base Selection: A base, such as cesium carbonate (Cs₂CO₃), is typically required to deprotonate the nitrogen nucleophile, increasing its reactivity for the cyclization step.[5]

Advantages of Metal Catalysis:

  • High Efficiency and Scope: These methods are often high-yielding and possess a broad substrate scope, tolerating a wide array of functional groups.[4][7][9]

  • Predictable Regioselectivity: The site of C-N bond formation is typically well-defined by the position of the halide or other activating group on the starting material.

  • Established and Well-Documented: A vast body of literature exists, providing a reliable foundation for reaction development and optimization.[6]

Limitations:

  • Cost and Toxicity: Precious metal catalysts like palladium can be expensive, and residual metal traces in the final product are a significant concern in pharmaceutical manufacturing due to their toxicity, often requiring extensive purification.[10]

  • Pre-functionalized Substrates: Many methods require starting materials bearing specific functional groups (e.g., halides), which can add steps to the overall synthesis.

  • Harsh Conditions: Some protocols may require high temperatures or strong bases, limiting compatibility with sensitive substrates.

Section 2: The Rise of Metal-Free Synthesis

Driven by the principles of green chemistry, there is a growing emphasis on developing synthetic methods that avoid the use of expensive and toxic heavy metals.[5][11] Metal-free strategies for indazole synthesis have emerged as powerful alternatives, often relying on intramolecular cyclizations promoted by oxidants, acids, bases, or even light.[5][7][12]

Mechanism and Rationale: A prominent example of a metal-free approach is the reductive cyclization of o-nitrobenzylamines or related compounds, a key transformation in the Davis-Beirut reaction.[13][14][15][16]

  • In Situ Intermediate Formation: The reaction often begins with the reduction of an ortho-nitro group to a nitroso group. This highly reactive intermediate then undergoes condensation with an amine to form an imine.

  • N-N Bond Formation: The pivotal step is the intramolecular cyclization involving N-N bond formation, which is often the rate-determining step.[14][16]

  • Aromatization: Subsequent dehydration or aromatization leads to the final indazole product. This process can be catalyzed by either acid or base.[13][14]

Another class of metal-free reactions involves the oxidative C-H amination of arylhydrazones using reagents like iodine or [bis(trifluoroacetoxy)iodo]benzene (PIFA).[5][7] Here, the oxidant facilitates the formation of a nitrene-like intermediate or a radical cation, which then undergoes intramolecular cyclization onto an adjacent C-H bond.

Advantages of Metal-Free Synthesis:

  • Sustainability and Cost-Effectiveness: By eliminating expensive and toxic metal catalysts, these methods are inherently greener and more economical.[5][17]

  • Simplified Purification: The absence of metal contaminants simplifies product workup and purification, a significant advantage in drug development.[10]

  • Novel Reactivity: These approaches can provide access to indazole derivatives that are difficult to synthesize using traditional methods.

Limitations:

  • Harsher Conditions: Some metal-free methods may require strong oxidants, high temperatures, or highly acidic/basic conditions, which can limit functional group tolerance.

  • Substrate Scope: The substrate scope may be more limited compared to some well-established metal-catalyzed reactions.

  • Mechanistic Complexity: Reaction mechanisms can sometimes be complex and less understood than their metal-catalyzed counterparts.

Section 3: Head-to-Head Performance Comparison

To provide a clear, data-driven comparison, the table below summarizes key performance metrics for representative metal-catalyzed and metal-free indazole synthesis protocols.

ParameterMetal-Catalyzed Method (Pd-Catalyzed Cyclization)Metal-Free Method (Reductive Cyclization)
Typical Starting Materials o-Haloaryl N-sulfonylhydrazoneso-Nitrobenzylamines or o-Nitroketoximes
Key Reagents Pd(OAc)₂, Phosphine Ligand, Base (e.g., Cs₂CO₃)Reducing Agent (e.g., PPh₃) or Base (e.g., DBU)
Typical Yield 70-95%40-90%
Reaction Temperature 80-120 °C25-110 °C
Reaction Time 12-24 hours2-12 hours
Functional Group Tolerance Generally broad, but can be sensitive to strong bases.Tolerates many groups, but sensitive to strong acids/bases or oxidants depending on the method.
Key Advantages High yields, broad scope, well-established.Low cost, no metal contamination, sustainable.
Key Disadvantages Catalyst cost & toxicity, pre-functionalization needed.Potentially harsher conditions, variable yields.

Section 4: Visualizing the Pathways

To better illustrate the mechanistic differences, the following diagrams outline the general workflows for a typical metal-catalyzed and a metal-free indazole synthesis.

Metal_Catalyzed_Workflow cluster_start Starting Material cluster_process Catalytic Cycle cluster_end Product Start o-Haloaryl Hydrazone OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd + Pd(0)L₂ Deprot Base-mediated N-Deprotonation OxAdd->Deprot Cyclize Intramolecular C-N Coupling Deprot->Cyclize Forms N-nucleophile RedElim Reductive Elimination Cyclize->RedElim RedElim->OxAdd Regenerates Pd(0)L₂ End 1H-Indazole RedElim->End Product Formation

Caption: Generalized workflow for a Palladium-catalyzed indazole synthesis.

Metal_Free_Workflow cluster_start Starting Material cluster_process Reaction Cascade cluster_end Product Start o-Nitrobenzylamine Reduce Reduction (NO₂ -> NO) Start->Reduce Base or Reducing Agent Condense Condensation/ Imine Formation Reduce->Condense Cyclize Intramolecular N-N Cyclization Condense->Cyclize Key N-N bond formation Aromatize Dehydration/ Aromatization Cyclize->Aromatize End 2H-Indazole Aromatize->End

Caption: Generalized workflow for a metal-free reductive cyclization to form indazoles.

Section 5: Experimental Protocols

The following protocols are representative examples drawn from the literature to illustrate the practical application of both methodologies.

Protocol 1: Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles

This protocol is adapted from a procedure involving the Pd-catalyzed intramolecular C-N bond formation.[5]

Materials:

  • Substituted o-halo-N'-arylbenzohydrazide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the o-halo-N'-arylbenzohydrazide (1.0 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and dppf (0.06 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-aryl-1H-indazole.

Protocol 2: Metal-Free Synthesis of 2H-Indazoles (Davis-Beirut Reaction)

This protocol is a general representation of the base-catalyzed Davis-Beirut reaction for synthesizing 2H-indazoles.[14][16]

Materials:

  • Substituted o-nitrobenzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Hydroxide (KOH)

  • Anhydrous Tetrahydrofuran (THF) or an alcohol solvent

Procedure:

  • Dissolve the o-nitrobenzylamine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add DBU (1.5 mmol) to the solution at room temperature under an inert atmosphere (argon or nitrogen).

  • Heat the reaction mixture to reflux (approx. 67 °C for THF) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2H-indazole.

Conclusion and Future Outlook

Both metal-catalyzed and metal-free strategies offer powerful and distinct advantages for the synthesis of the indazole scaffold. Metal-catalyzed methods, particularly those using palladium and copper, are mature, highly reliable, and offer broad substrate scope, making them invaluable tools in complex molecule synthesis.[4][6][9] However, the drive for more sustainable, cost-effective, and environmentally benign processes has propelled the rapid development of metal-free alternatives.[5][11]

Future research will likely focus on bridging the gaps between these two domains. This includes the development of catalysts based on cheaper, more abundant, and less toxic earth-abundant metals.[10] Concurrently, advancing metal-free methods to operate under milder conditions with even broader functional group tolerance will be critical.[5] The continued evolution of techniques like photoredox and electrochemical synthesis promises to further expand the toolkit for indazole construction, enabling chemists to access this vital pharmacophore with greater efficiency and sustainability than ever before.[12][18]

References

Safety Operating Guide

Personal protective equipment for handling 5-bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-bromo-1H-indazole-3-carbaldehyde

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the frontier of discovery demands an unwavering commitment to safety. This guide provides essential, direct procedural guidance for the safe handling of this compound, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety protocol, ensuring that best practices become second nature in your laboratory.

Immediate Safety Briefing: Understanding the Risks

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or powder.[1][2][3]

Given these potential hazards, this compound must be handled with diligence, utilizing appropriate engineering controls and Personal Protective Equipment (PPE) at all times.

Hazard Assessment: The "Why" Behind the Precautions

The molecular structure of this compound—featuring an indazole ring, a bromine substituent, and an aldehyde group—informs our safety protocols.

  • Aldehyde Group: Aldehydes are known for their reactivity and potential to act as irritants. The electrophilic nature of the aldehyde carbon can lead to reactions with biological nucleophiles, such as proteins and DNA, contributing to skin and respiratory irritation.

  • Aromatic Halogenation (Bromine): The presence of bromine on the aromatic ring can enhance the compound's reactivity and potential for biological interaction. Halogenated aromatic compounds are often investigated for toxicological properties, warranting careful handling.

  • Solid Form: As a powder or crystalline solid, the primary route of exposure, aside from direct skin contact, is the inhalation of airborne dust.[4] This necessitates stringent controls to prevent dust generation and ensure respiratory protection.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The selection of each component is based on established safety standards and the chemical's anticipated properties.

Eye and Face Protection

Direct contact with the eyes can cause serious damage. Therefore, robust eye and face protection is non-negotiable.

  • Procedure: Always wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN 166.[2][5]

  • Causality: Goggles provide a complete seal around the eyes, protecting against splashes and airborne dust particles, which standard safety glasses do not.[5] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[5][6]

Hand Protection

To prevent skin irritation and potential absorption, chemical-resistant gloves are required.

  • Procedure: Wear nitrile rubber gloves.[7] Inspect gloves for any signs of damage before each use.[2]

  • Causality: Nitrile gloves offer good resistance to a broad range of chemicals, including aromatic and halogenated compounds. They are a superior alternative to latex, which may not provide adequate protection.[6] For prolonged handling, consider double-gloving. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.

Body Protection

Protecting the skin from accidental contact is crucial.

  • Procedure: A fully buttoned, long-sleeved laboratory coat must be worn.[8] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[6]

  • Causality: Protective clothing provides a barrier against spills and splashes. Closed-toe shoes and long pants are also mandatory to ensure no skin is exposed.[8]

Respiratory Protection

Inhalation of dust must be prevented, primarily through engineering controls.

  • Procedure: All weighing and handling of solid this compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[1] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[4][7]

  • Causality: A fume hood provides primary containment, drawing airborne particles away from the user's breathing zone. A respirator acts as a secondary barrier, filtering out particulates if they become airborne.

PPE Summary Table
Protection Type Required PPE Standard/Specification Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 / EN 166Protects against dust and splashes; provides a full seal.[2][5]
(Optional) Face ShieldWorn over gogglesAdditional protection for face and neck during high-splash risk tasks.[6]
Hand Nitrile GlovesASTM F739 or equivalentChemical resistance to aromatic and halogenated compounds.[7]
Body Laboratory CoatLong-sleeved, fully buttonedPrevents skin contact from spills.[8]
Closed-toe Shoes & Long PantsN/AEnsures complete skin coverage of the lower body.[8]
Respiratory Chemical Fume Hood(Engineering Control)Primary method to control inhalation exposure to dust.[1]
(Situational) N95 RespiratorNIOSH ApprovedRequired if dust cannot be controlled within a fume hood.[4][7]

Operational Workflow: A Step-by-Step Guide

Adherence to a systematic workflow minimizes the risk of exposure and ensures a controlled experimental environment.

Step 1: Preparation and Pre-Handling Check
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) and waste containers inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

Step 2: Handling and Use
  • Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a draft shield if necessary to prevent air currents from dispersing the powder.

  • Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as dropping or pouring from a height.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Step 3: Post-Handling and Decontamination
  • Clean-Up: Decontaminate all surfaces and equipment after use.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[9]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Cleanup & Disposal prep_fume_hood Verify Fume Hood prep_materials Assemble Materials prep_fume_hood->prep_materials prep_ppe Don Appropriate PPE handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Handling prep_materials->prep_ppe handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Complete Experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle, governed by strict regulations to protect human health and the environment.

  • Waste Characterization: this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent pads) must be treated as hazardous waste.[10][11]

  • Containerization: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.[10][12] Ensure waste containers are compatible with the chemical and will not leak.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react dangerously.[11][13]

  • Regulatory Compliance: All disposal activities must comply with federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[10][14] Consult your institution's EHS office for specific protocols and to arrange for professional disposal by a licensed contractor.[11] Never dispose of this chemical down the drain or in the regular trash.[7]

Emergency Procedures: Spill and Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][9] For larger spills, evacuate the area and contact your institution's EHS department immediately.

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.